1-Methoxy-2,3-methylenedioxyxanthone
Description
Structure
3D Structure
Properties
CAS No. |
63625-05-8 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
11-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |
InChI Key |
XEFLZEPEOLTAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural sources, detailed isolation and purification protocols, and a summary of its known biological activities, with a focus on its antioxidant and vasodilatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources
The principal natural source of this compound is the root of Polygala caudata , a plant belonging to the Polygalaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[3] While Polygala caudata is the most cited source, other species within the Polygala genus are also known to produce a variety of xanthones and could potentially be secondary sources of this specific compound.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | [7] |
| Molecular Weight | 270.24 g/mol | [7] |
| IUPAC Name | 11-methoxy-[1][8]dioxolo[4,5-b]xanthen-10-one | [7] |
| CAS Number | 63625-05-8 | [2] |
Isolation and Purification
The following protocol for the isolation and purification of this compound is based on the methodology described by Lin et al. (2005) from the roots of Polygala caudata.[1][3]
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Dried and powdered roots of Polygala caudata are subjected to solvent extraction.
-
The specifics of the solvent system and extraction conditions (e.g., maceration, Soxhlet extraction) would be detailed in the full methodology, which typically involves the use of organic solvents of increasing polarity to separate compounds based on their solubility.
-
-
Fractionation:
-
The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds.
-
The organic fraction, enriched with xanthones, is concentrated under reduced pressure.
-
-
Chromatographic Purification:
-
The concentrated extract undergoes a series of chromatographic steps to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the desired compound are further purified using a Sephadex LH-20 column, often with methanol (B129727) as the eluent, to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase may be employed.
-
The overall workflow for the isolation and purification of this compound can be visualized in the following diagram.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.
| Spectroscopic Data | Chemical Shifts (δ) and other relevant values |
| ¹H-NMR | Data not available in the searched resources. Typically, a singlet for the methoxy (B1213986) group protons would be observed around 3.8-4.0 ppm, and signals for the methylenedioxy protons would appear as a singlet around 6.0 ppm. Aromatic proton signals would be present in the range of 6.5-8.0 ppm. |
| ¹³C-NMR | Data not available in the searched resources. Characteristic signals would include the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and aromatic carbons between 100-160 ppm. The carbonyl carbon of the xanthone skeleton would appear downfield, typically above 180 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 270.24 would be observed. |
Biological Activity
This compound has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator.[1][2]
Antioxidant Activity
The antioxidant potential of this xanthone has been evaluated using in vitro assays.
This assay measures the ability of a compound to scavenge hydrogen peroxide (H₂O₂), a reactive oxygen species. The reaction involves the oxidation of luminol (B1675438) by H₂O₂ in the presence of a catalyst (e.g., horseradish peroxidase), which produces light. An antioxidant will quench this chemiluminescence.
-
A solution containing luminol and a catalyst in a suitable buffer is prepared.
-
The test compound (this compound) at various concentrations is added to the luminol solution.
-
The reaction is initiated by the addition of H₂O₂.
-
The chemiluminescence is measured over time using a luminometer.
-
The percentage of H₂O₂ scavenging activity is calculated by comparing the chemiluminescence intensity in the presence and absence of the test compound.
The following diagram illustrates the principle of the luminol chemiluminescence assay.
References
- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. New flavonol glycosides and new xanthone from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 1-Methoxy-2,3-methylenedioxyxanthone. This naturally occurring xanthone (B1684191), isolated from Polygala caudata, has demonstrated notable antioxidant and vasodilatory properties, making it a compound of interest for further investigation in drug discovery and development. This document outlines a detailed isolation protocol, a proposed synthetic pathway, and a summary of its physicochemical and spectroscopic data. Furthermore, it explores the potential mechanisms underlying its biological effects through signaling pathway diagrams.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and are known to exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound is a naturally occurring xanthone that has been isolated from the roots of Polygala caudata.[2] This compound has garnered scientific interest due to its demonstrated antioxidant and vasodilatory activities in vitro.[2] Understanding its synthesis and detailed characterization is crucial for enabling further research into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | [3] |
| Molecular Weight | 270.24 g/mol | [3] |
| CAS Number | 63625-05-8 | [3] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Not Reported |
Synthesis and Isolation
While this compound is a natural product, its synthesis in the laboratory can provide a reliable source for research and development. This section details both its isolation from natural sources and a proposed synthetic route.
Isolation from Polygala caudata
This compound has been successfully isolated from the roots of Polygala caudata. The general workflow for this isolation process is depicted in the diagram below.
Experimental Protocol: Isolation from Polygala caudata
-
Extraction: The air-dried and powdered roots of Polygala caudata are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing the target compound is identified using thin-layer chromatography (TLC).
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the different components.
-
Final Purification: Fractions containing this compound, as identified by TLC, are combined and further purified by techniques such as preparative TLC or recrystallization from a suitable solvent to afford the pure compound.
Proposed Synthetic Pathway
A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between a suitably substituted benzoic acid and a phenol, followed by cyclization.[4][5]
Experimental Protocol: Proposed Synthesis
-
Friedel-Crafts Acylation: 2-Hydroxy-3,4-methylenedioxybenzoic acid and m-methoxyphenol are reacted in the presence of a condensing agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The reaction mixture is heated to afford the corresponding benzophenone intermediate.
-
Cyclization: The benzophenone intermediate is then subjected to intramolecular cyclization via dehydration. This can often be achieved by heating in the presence of a strong acid or a dehydrating agent, leading to the formation of the xanthone ring system.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.
Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected and reported spectral data are summarized below.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a methoxy (B1213986) group (singlet, ~3.9-4.1 ppm), and a methylenedioxy group (singlet, ~6.0-6.2 ppm). |
| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon (~55-60 ppm), a methylenedioxy carbon (~100-105 ppm), and a carbonyl carbon (~175-185 ppm). |
| IR (Infrared) | Expected characteristic absorption bands for a carbonyl group (~1650 cm⁻¹), aromatic C=C stretching, and C-O ether linkages. |
| MS (Mass Spectrometry) | Expected molecular ion peak [M]⁺ at m/z 270, corresponding to the molecular weight of the compound. |
Note: Specific, experimentally obtained high-resolution spectra were not available in the public domain at the time of this guide's compilation. The data presented are based on expected values and information from related compounds.
Biological Activity and Mechanism of Action
This compound has been reported to possess both antioxidant and vasodilatory properties.
Antioxidant Activity
The antioxidant activity of xanthones is generally attributed to their polyphenolic structure, which enables them to scavenge free radicals and chelate metal ions. The proposed mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.
Vasodilatory Activity
The vasodilatory effect of xanthones can be mediated through several pathways, including the enhancement of nitric oxide (NO) production and the activation of potassium (K⁺) channels in vascular smooth muscle cells.[6] Increased NO levels lead to the activation of guanylate cyclase, resulting in increased cGMP levels and subsequent vasorelaxation. The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of Ca²⁺ through voltage-gated calcium channels, also promoting vasorelaxation.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities. This technical guide provides a foundational understanding of its synthesis, isolation, and characterization, which is essential for facilitating further research. The proposed synthetic route offers a viable alternative to isolation from natural sources. Future studies should focus on elucidating the precise mechanisms of its biological activities and evaluating its therapeutic potential in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
1-Methoxy-2,3-methylenedioxyxanthone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant and vasodilatory effects. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside spectroscopic data for its characterization. Furthermore, this guide elucidates the potential signaling pathway involved in its vasodilatory mechanism and outlines a general workflow for its investigation.
Chemical Structure and Identification
This compound, a member of the xanthone class of oxygenated heterocyclic compounds, possesses a dibenzo-γ-pyrone scaffold. Its structure is characterized by a methoxy (B1213986) group at the C-1 position and a methylenedioxy bridge between the C-2 and C-3 positions.
Chemical Structure:
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | 11-methoxy-[2][3]dioxolo[4,5-b]xanthen-10-one |
| CAS Number | 63625-05-8 |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| SMILES | COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |
| InChI | InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data for Structural Elucidation [4]
| Spectroscopic Technique | Data |
| UV (MeOH) λmax (nm) | 244, 322, 370 |
| IR (KBr) νmax (cm⁻¹) | 1650 (conjugated C=O) |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.28 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.71 (1H, ddd, J=8.4, 7.2, 1.6 Hz, H-6), 7.50 (1H, d, J=8.4 Hz, H-5), 7.39 (1H, td, J=8.0, 1.2 Hz, H-7), 6.84 (1H, s, H-4), 6.13 (2H, s, OCH₂O), 4.02 (3H, s, OCH₃) |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 178.9 (C-9), 156.0 (C-4a), 155.8 (C-8a), 150.8 (C-1), 148.4 (C-2), 144.2 (C-3), 134.1 (C-6), 126.5 (C-5a), 123.9 (C-7), 121.3 (C-4b), 117.8 (C-8), 117.5 (C-1a), 108.9 (C-5), 102.1 (OCH₂O), 98.9 (C-4), 62.0 (OCH₃) |
| MS (EI, m/z) | 270 [M]⁺ |
Biological Activities and Mechanisms
This compound has demonstrated notable antioxidant and vasodilatory properties in vitro.
Antioxidant Activity
The antioxidant potential of this xanthone has been evaluated using a luminol (B1675438) chemiluminescence method, which measures the scavenging activity against reactive oxygen species (ROS).[2][4]
Table 3: In Vitro Antioxidant Activity [2][4]
| Assay | Concentration | Scavenging Effect (%) |
| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 |
| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 |
Vasodilatory Activity
This compound exhibits a dose-dependent relaxing effect on vascular smooth muscle. This activity has been demonstrated in pre-contracted Wistar rat thoracic aorta rings.[2][4] The mechanism is suggested to be endothelium-dependent and likely involves the nitric oxide (NO) signaling pathway.
The vasodilatory effect of many xanthones is mediated through the endothelial nitric oxide synthase (eNOS) pathway. It is proposed that this compound stimulates endothelial cells, leading to the activation of eNOS. This enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Nitric oxide then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca²⁺ concentration and smooth muscle relaxation, causing vasodilation.
Experimental Protocols
Isolation from Polygala caudata[5]
This protocol describes the general procedure for the isolation of xanthones, including this compound, from the roots of Polygala caudata.
-
Extraction: The dried and powdered roots of Polygala caudata are macerated with 95% ethanol (B145695) at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography (Initial): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607), ethyl acetate, acetone, and methanol.
-
Column Chromatography (Secondary): The chloroform fraction is further purified by silica gel column chromatography using a petroleum ether/acetone gradient.
-
Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and purified by Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) eluent to yield pure this compound.
Antioxidant Activity Assay (Luminol Chemiluminescence)[2][4]
This assay measures the ability of the compound to scavenge hydrogen peroxide (H₂O₂).
-
Reagent Preparation: Prepare a luminol solution and a hydrogen peroxide solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A catalyst, such as horseradish peroxidase, may be included to enhance the reaction.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations (e.g., 10 µg/mL and 2 µg/mL).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, luminol solution, and the test compound solution.
-
Initiate the chemiluminescent reaction by adding the hydrogen peroxide solution.
-
Immediately measure the luminescence intensity using a microplate luminometer.
-
-
Data Analysis: The scavenging activity is calculated as the percentage inhibition of the chemiluminescence signal in the presence of the compound compared to the control (without the compound). Ascorbic acid can be used as a positive control.
Vasodilation Assay (Isolated Rat Thoracic Aorta Rings)[2][4]
This ex vivo assay assesses the vasodilatory effect on arterial smooth muscle.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution.
-
The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-3 mm in width.
-
-
Experimental Setup:
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
-
Assay Protocol:
-
The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. Dose-response curves are constructed to determine the potency (e.g., EC₅₀) of the compound. To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded aortic rings.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential. Future research should focus on:
-
In vivo studies: To confirm the antioxidant and vasodilatory effects in animal models and to assess its pharmacokinetic and toxicological profiles.
-
Mechanism of action: To further elucidate the precise molecular targets and signaling pathways involved in its biological activities.
-
Synthesis: Development of an efficient and scalable synthetic route to enable further pharmacological investigation and potential clinical development.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.
By pursuing these research avenues, the full therapeutic potential of this interesting xanthone derivative can be unlocked.
References
- 1. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 2. Evaluation of antioxidant activity by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Spectroscopic and Biological Insights into 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with notable antioxidant and vasodilatory properties. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a summary of the compound's known biological activities. Visualizations of the key signaling pathways influenced by this compound are also included to facilitate a deeper understanding of its mechanism of action.
Spectroscopic Data Analysis
This compound was first isolated from the roots of Polygala caudata. Its structure was elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Isolation of this compound
The compound was isolated from the roots of Polygala caudata. The general procedure involves solvent extraction of the plant material, followed by various chromatographic techniques such as silica (B1680970) gel column chromatography to separate the individual compounds. The purity of the isolated compound is then assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of all carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, confirming the overall structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as carbonyl (C=O), ether (C-O), aromatic (C=C), and methylenedioxy (-O-CH₂-O-) groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.
Biological Activity and Signaling Pathways
This compound has demonstrated both antioxidant and vasodilatory activities in vitro.[1]
Antioxidant Activity
Xanthones are known to exert their antioxidant effects through various mechanisms, including the modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2-mediated antioxidant response pathway.
Vasodilatory Activity
The vasodilatory effect of xanthones can be mediated through multiple pathways, including the production of nitric oxide (NO) and the modulation of ion channels in vascular smooth muscle cells. Increased NO production leads to the activation of soluble guanylate cyclase (sGC), which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, ultimately causing vasodilation. Additionally, the opening of potassium (K⁺) channels and the blocking of calcium (Ca²⁺) channels in smooth muscle cells contribute to hyperpolarization and relaxation of the blood vessel.
Caption: Vasodilatory signaling pathway of xanthones.
References
Unveiling the Bioactive Potential: A Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antioxidant and vasodilatory properties. While research on this specific molecule is nascent, this document consolidates the existing data, presents detailed experimental protocols for its study, and explores potential mechanisms of action based on related compounds. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one |
| CAS Number | 63625-05-8 |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Biological Activity: Quantitative Data
The primary reported biological activities of this compound are its antioxidant and vasodilatory effects. The available quantitative data is summarized below.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated by its ability to scavenge hydrogen peroxide (H₂O₂).
| Assay | Concentration | Scavenging Effect (%) | Reference |
| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 | [1] |
| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 | [1] |
Vasodilatory Activity
This compound has been shown to induce a dose-dependent relaxation of KCl-induced contractions in isolated Wistar rat thoracic aorta rings.[1] However, specific EC₅₀ values or a detailed dose-response curve for this compound have not been published.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a practical guide for researchers aiming to replicate or build upon these findings.
Antioxidant Activity: H₂O₂ Scavenging Assay (Luminol Chemiluminescence Method)
This protocol is a generalized procedure based on the luminol (B1675438) chemiluminescence assay used to assess the H₂O₂ scavenging activity of compounds.
Objective: To determine the ability of this compound to scavenge hydrogen peroxide.
Principle: The chemiluminescence of luminol is induced by an oxidizing agent, in this case, H₂O₂ in the presence of a catalyst (e.g., horseradish peroxidase). An antioxidant compound will scavenge H₂O₂ and thus reduce the chemiluminescence signal in a concentration-dependent manner.
Materials:
-
This compound
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for sample dilution
-
Chemiluminometer or a microplate reader with chemiluminescence detection capabilities
-
96-well white opaque microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in PBS to achieve the final desired concentrations (e.g., 2 and 10 µg/mL).
-
Prepare a working solution of luminol in PBS.
-
Prepare a working solution of HRP in PBS.
-
Prepare a working solution of H₂O₂ in PBS.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of PBS (for blank) or the test compound at various concentrations.
-
50 µL of the luminol working solution.
-
50 µL of the HRP working solution.
-
-
Initiate the reaction by adding 50 µL of the H₂O₂ working solution to each well.
-
Immediately place the plate in the chemiluminometer and measure the luminescence intensity over a specified period.
-
-
Data Analysis:
-
The scavenging effect is calculated as a percentage of the inhibition of the chemiluminescence signal compared to the control (without the test compound).
-
Scavenging Effect (%) = [(Luminescence_control - Luminescence_sample) / Luminescence_control] x 100
-
References
The Therapeutic Potential of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the roots of Polygala caudata, has demonstrated promising therapeutic potential, primarily exhibiting antioxidant and vasodilatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its chemical properties, experimental data from key in vitro studies, and detailed experimental protocols. Furthermore, this paper presents hypothesized signaling pathways for its observed bioactivities, offering a foundation for future research and drug development endeavors.
Introduction
Xanthones are a class of polyphenolic compounds found in various plant species, known for their diverse pharmacological activities. This compound is a notable member of this class, distinguished by its specific chemical structure. Initial research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular health and diseases related to oxidative stress. This document aims to consolidate the available data on this compound to facilitate further investigation into its mechanisms of action and potential clinical applications.
Chemical and Physical Properties
This compound is a small molecule with the following key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one | PubChem |
| Molecular Formula | C₁₅H₁₀O₅ | PubChem |
| Molecular Weight | 270.24 g/mol | PubChem |
| CAS Number | 63625-05-8 | PubChem |
| Appearance | Powder | ChemNorm |
| Purity | 95-98% (HPLC) | ChemNorm |
| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm |
Therapeutic Effects and Experimental Data
The primary therapeutic effects of this compound identified to date are its antioxidant and vasodilatory activities, as demonstrated in in vitro studies.[3]
Antioxidant Activity
The antioxidant potential of this compound was assessed by its ability to scavenge hydrogen peroxide (H₂O₂). The study by Lin et al. (2005) provides quantitative data on this activity.[3]
| Concentration | H₂O₂ Scavenging Effect (%) |
| 10 µg/mL | 58.4 - 94.5 |
| 2 µg/mL | 26.0 - 84.7 |
Data from Lin LL, et al. Planta Med. 2005;71(4):372-375.[3]
Vasodilatory Activity
This compound has been shown to induce relaxation of vascular smooth muscle. Specifically, it exhibited a dose-dependent relaxing effect on contractions evoked by potassium chloride (KCl) in Wistar rat thoracic aorta rings.[3] While the specific dose-response data for this compound alone is not detailed in the initial study, it was grouped with other xanthones showing this effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Antioxidant Activity Assay (Luminol Chemiluminescence Method)
This protocol is based on the method described by Lin et al. (2005) for measuring H₂O₂ scavenging activity.
Objective: To quantify the ability of this compound to scavenge hydrogen peroxide.
Materials and Reagents:
-
This compound
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Microplate luminometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Luminol solution
-
HRP solution
-
This compound solution at final concentrations of 10 µg/mL and 2 µg/mL.
-
-
Initiate the chemiluminescence reaction by adding H₂O₂ solution to each well.
-
Immediately measure the chemiluminescence intensity using a microplate luminometer.
-
A control group without the test compound is run in parallel.
-
The scavenging effect is calculated as the percentage reduction in chemiluminescence in the presence of the compound compared to the control.
Vasodilatory Activity Assay (Isolated Rat Thoracic Aorta Rings)
This protocol is based on the methodology for assessing vasodilation in isolated arterial rings.
Objective: To determine the vasodilatory effect of this compound on vascular smooth muscle.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
This compound
-
Potassium chloride (KCl)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g.
-
Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Once the contraction is stable, add this compound in a cumulative, dose-dependent manner.
-
Record the changes in isometric tension using the force transducers and data acquisition system.
-
The relaxing effect is expressed as a percentage of the maximal contraction induced by KCl.
Hypothesized Signaling Pathways
While specific mechanistic studies on this compound are limited, based on the known mechanisms of other xanthones with similar biological activities, the following signaling pathways are hypothesized.
Antioxidant Activity Pathway
The antioxidant effects of many polyphenolic compounds, including xanthones, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Hypothesized Nrf2-mediated antioxidant pathway of this compound.
Vasodilatory Activity Pathway
The vasodilatory effects of xanthones can be mediated through multiple pathways, including the stimulation of nitric oxide synthase and the modulation of potassium channels in vascular smooth muscle cells.
Caption: Hypothesized NO-mediated and K+ channel-related vasodilatory pathway of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a bioactive compound with therapeutic potential. Its antioxidant and vasodilatory properties make it a candidate for further investigation in the context of cardiovascular diseases, such as hypertension and atherosclerosis, as well as other conditions associated with oxidative stress.
Future research should focus on:
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in its antioxidant and vasodilatory effects. This includes confirming the hypothesized roles of the Nrf2 and NO/cGMP pathways.
-
In vivo efficacy and safety: Evaluating the therapeutic effects and toxicological profile of this compound in animal models of relevant diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities in vitro. This technical guide has summarized the current knowledge and provided a framework for future research. Further comprehensive studies are warranted to fully characterize its therapeutic potential and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Mechanism of Action of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) derivative isolated from the roots of Polygala caudata, has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. The core activities of this compound involve direct scavenging of reactive oxygen species and induction of vasorelaxation in vascular smooth muscle, suggesting its potential as a lead compound in the development of therapeutic agents for cardiovascular and oxidative stress-related disorders.
Core Biological Activities
This compound exhibits two primary biological effects: antioxidant activity and vasodilatory action.
Antioxidant Activity
The antioxidant properties of this compound have been attributed to its ability to scavenge reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This activity was observed in in vitro studies utilizing luminol-based chemiluminescence assays.[1][2]
Vasodilatory Effects
The compound has been shown to induce dose-dependent relaxation of vascular smooth muscle.[1][2] Specifically, it relaxes contractions in Wistar rat thoracic aorta rings that have been pre-contracted with potassium chloride (KCl).[1][2] This suggests a direct effect on the vascular smooth muscle cells. While the precise mechanism for this specific xanthone is not fully elucidated in the primary literature, related methoxy-substituted xanthones have been shown to exert their vasodilator effects through multiple pathways, including the blockade of L-type calcium channels, the production of nitric oxide (NO), and the activation of potassium (K⁺) channels.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and related compounds from the study by Lin et al. (2005).
| Compound/Compound Group | Assay | Concentration | Result | Reference |
| Compounds 1-5, 7, 8 (including this compound) | H₂O₂ Scavenger Activity (Luminol Chemiluminescence) | 10 µg/mL | 58.4 - 94.5% scavenging effect | [1][2] |
| Compounds 1-5, 7, 8 (including this compound) | H₂O₂ Scavenger Activity (Luminol Chemiluminescence) | 2 µg/mL | 26.0 - 84.7% scavenging effect | [1][2] |
| This compound (Compound 5) | Vasodilation on KCl-evoked contractions | Dose-dependent | Exhibited relaxing activity | [1][2] |
Signaling Pathways and Mechanisms of Action
Based on the observed biological activities and studies on related xanthone derivatives, the following signaling pathways are likely involved in the mechanism of action of this compound.
Antioxidant Mechanism
The antioxidant effect is primarily a direct chemical interaction where the xanthone molecule donates an electron or a hydrogen atom to neutralize reactive oxygen species like H₂O₂. This direct scavenging activity helps to mitigate cellular damage caused by oxidative stress.
Vasodilatory Mechanism
The vasodilation is likely a multi-faceted process. The relaxation of KCl-induced contractions suggests an interference with mechanisms involving membrane depolarization and calcium influx through voltage-gated calcium channels. Furthermore, considering the mechanisms of other methoxylated xanthones, the nitric oxide (NO) signaling pathway may also be involved.
High concentrations of extracellular KCl cause membrane depolarization, which opens voltage-gated L-type calcium channels, leading to an influx of Ca²⁺ and subsequent muscle contraction. The relaxing effect of this compound on KCl-pre-contracted aortic rings suggests it may block these calcium channels, reducing intracellular Ca²⁺ concentration and leading to relaxation.
Some methoxy-substituted xanthones have been shown to stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Experimental Protocols
The following are detailed descriptions of the methodologies employed in the key experiments cited.
Antioxidant Activity Assay: H₂O₂ Scavenging by Luminol (B1675438) Chemiluminescence
This assay measures the ability of a compound to scavenge hydrogen peroxide, thereby inhibiting the chemiluminescent reaction of luminol.
-
Principle: Luminol produces light in the presence of an oxidizing agent (like H₂O₂) and a catalyst. The intensity of the emitted light is proportional to the amount of H₂O₂. An antioxidant will reduce the amount of H₂O₂, leading to a decrease in chemiluminescence.
-
Reagents:
-
Luminol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Catalyst (e.g., horseradish peroxidase)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare working solutions of luminol, H₂O₂, and the catalyst in the buffer.
-
In a luminometer cuvette or a well of a microplate, add the buffer solution.
-
Add the test compound at the desired final concentrations (e.g., 2 µg/mL and 10 µg/mL).
-
Initiate the reaction by adding the luminol and H₂O₂ solutions.
-
Immediately measure the chemiluminescence intensity over a specific period using a luminometer.
-
A control reaction is performed without the test compound.
-
The percentage of H₂O₂ scavenging activity is calculated using the formula: % Scavenging = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100
-
Vasodilation Assay in Isolated Wistar Rat Thoracic Aorta Rings
This ex vivo assay assesses the ability of a compound to relax pre-contracted vascular tissue.
-
Principle: Isolated arterial rings can be mounted in an organ bath and their contraction and relaxation can be measured isometrically. The effect of a test compound on the tone of the arterial ring provides information about its vasoactive properties.
-
Procedure:
-
Tissue Preparation:
-
Male Wistar rats are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
Adherent connective and fatty tissues are removed.
-
The aorta is cut into rings of approximately 2-3 mm in width.
-
-
Mounting:
-
The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g).
-
The viability of the rings is tested by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
-
Experiment:
-
After washing and returning to baseline tension, a sustained contraction is induced with KCl.
-
Once the contraction reaches a stable plateau, the test compound (this compound) is added cumulatively in increasing concentrations.
-
The relaxation response is recorded as a percentage decrease from the maximal KCl-induced contraction.
-
-
Data Analysis:
-
Dose-response curves are constructed, and parameters such as the maximal relaxation (Emax) can be determined.
-
-
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antioxidant and vasodilatory properties. The primary mechanism of its antioxidant activity appears to be direct ROS scavenging. Its vasodilatory action likely involves the inhibition of calcium influx in vascular smooth muscle cells, with a potential contribution from the nitric oxide signaling pathway.
For drug development professionals, this compound represents a valuable scaffold. Future research should focus on:
-
Elucidating the specific molecular targets and detailed signaling pathways involved in its vasodilatory effect.
-
Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Evaluating its efficacy and safety in in vivo models of cardiovascular and neurodegenerative diseases where oxidative stress and vascular dysfunction are implicated.
This in-depth understanding of its mechanism of action will be crucial for the rational design and development of novel therapeutic agents based on the xanthone core structure.
References
In Vitro Profile of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro biological activities of 1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the roots of Polygala caudata. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of associated biological pathways and workflows.
Core Biological Activities: Antioxidant and Vasodilatory Effects
This compound has demonstrated notable antioxidant and vasodilatory properties in preclinical in vitro models.[1][2][3] These activities suggest its potential as a lead compound for the development of therapeutic agents targeting oxidative stress-related diseases and cardiovascular conditions.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the in vitro biological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay Type | Concentration | Scavenging Effect (%) | Reference Compound |
| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 | Ascorbic Acid |
| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 | Ascorbic Acid |
*Data presented as a range for a group of compounds including this compound (compound 5) as reported by Lin et al. (2005).[1][2]
Table 2: Vasodilatory Activity of this compound
| Assay Type | Agonist | Tissue | Effect |
| Aortic Ring Relaxation | KCl | Wistar Rat Thoracic Aorta | Dose-dependent relaxation |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity: H₂O₂ Scavenging Assay (Luminol Chemiluminescence)
This assay quantifies the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.[2]
Protocol:
-
Reagent Preparation: Prepare a luminol (B1675438) solution and a hydrogen peroxide (H₂O₂) solution in a suitable buffer (e.g., phosphate-buffered saline).
-
Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to final test concentrations (e.g., 10 µg/mL and 2 µg/mL).
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution.
-
Add the luminol solution to each well.
-
Initiate the chemiluminescence reaction by adding the H₂O₂ solution.
-
Immediately measure the chemiluminescence intensity using a microplate luminometer.
-
-
Control and Reference: Use a solvent control (vehicle) and a positive control (e.g., Ascorbic Acid).
-
Calculation: The scavenging effect is calculated as the percentage reduction in chemiluminescence in the presence of the test compound compared to the solvent control.
Vasodilatory Activity: Isolated Aortic Ring Relaxation Assay
This ex vivo method assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.[2]
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a Wistar rat and excise the thoracic aorta.
-
Carefully remove adherent connective tissue and cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with buffer changes every 15-20 minutes.
-
Contraction: Induce a sustained contraction of the aortic rings by adding a contractile agent, such as potassium chloride (KCl).
-
Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Data Recording: Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is tested.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by KCl.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the in vitro assays and a proposed signaling pathway for the vasodilatory effect.
Caption: Workflow for the isolation and in vitro bioactivity testing of this compound.
Caption: A proposed mechanism of vasodilation via inhibition of calcium influx in smooth muscle cells.
References
In-Depth Technical Guide on the Antioxidant Properties of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata, has demonstrated notable antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of its antioxidant activity, focusing on quantitative data, detailed experimental methodologies, and the putative mechanisms of action. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Quantitative Antioxidant Data
The antioxidant activity of this compound has been quantified through its ability to scavenge hydrogen peroxide (H₂O₂). The data, derived from a luminol (B1675438) chemiluminescence assay, is summarized in the table below.
| Compound | Concentration | H₂O₂ Scavenging Effect (%) | Reference |
| This compound | 10 µg/mL | 58.4 - 94.5 | [2][3] |
| 2 µg/mL | 26.0 - 84.7 | [2][3] |
Table 1: Hydrogen Peroxide Scavenging Activity of this compound.
Experimental Protocols
The primary method used to evaluate the antioxidant activity of this compound was the luminol-dependent chemiluminescence assay.[1][2][3] This assay is a sensitive and rapid method for detecting reactive oxygen species (ROS) and assessing the scavenging properties of antioxidant compounds.
Luminol-Dependent Chemiluminescence Assay for Hydrogen Peroxide Scavenging
Principle: This assay is based on the principle that luminol, in the presence of an oxidizing agent like hydrogen peroxide and a catalyst, emits light (chemiluminescence). The intensity of the emitted light is proportional to the concentration of the oxidizing agent. An antioxidant compound will scavenge the hydrogen peroxide, leading to a decrease in the chemiluminescence signal.
Reagents and Materials:
-
Luminol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Catalyst (e.g., horseradish peroxidase (HRP), copper sulfate, or potassium ferricyanide)
-
Buffer solution (e.g., phosphate-buffered saline (PBS) or a carbonate buffer)
-
Microplate luminometer or a spectrophotometer capable of measuring chemiluminescence
-
96-well microplates (black or white, depending on the instrument)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antioxidant like ascorbic acid or Trolox)
-
Negative control (solvent blank)
Procedure:
-
Preparation of Working Solutions: Prepare fresh working solutions of luminol, hydrogen peroxide, and the catalyst in the appropriate buffer. The concentrations of these reagents should be optimized for the specific instrument and experimental conditions.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
Assay Protocol:
-
Pipette the test compound dilutions, positive control, and negative control into the wells of the microplate.
-
Add the luminol solution to each well.
-
Initiate the chemiluminescent reaction by adding the hydrogen peroxide and catalyst solution to each well.
-
Immediately measure the chemiluminescence intensity using a luminometer. The measurement is typically taken over a specific time interval.
-
-
Data Analysis:
-
The percentage of H₂O₂ scavenging activity is calculated using the following formula:
Where:
-
CL_control is the chemiluminescence intensity of the negative control.
-
CL_sample is the chemiluminescence intensity in the presence of the test compound.
-
-
The results are typically expressed as the mean ± standard deviation from multiple replicates.
-
Mechanism of Action and Signaling Pathways
The antioxidant activity of xanthones, including this compound, is generally attributed to their ability to act as free radical scavengers. The proposed mechanism involves a Single Electron Transfer (SET) process. Theoretical studies suggest that xanthones, particularly in their deprotonated form, can donate an electron to a free radical, thereby neutralizing it. This process is thermodynamically favorable and can occur at diffusion-limited rates. The resulting xanthone (B1684191) radical is more stable and less reactive than the initial free radical.
Caption: General mechanism of xanthone antioxidant activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the antioxidant activity of a compound using an in vitro assay.
Caption: A typical workflow for an in vitro antioxidant assay.
References
Unveiling the Vasodilatory Potential of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasodilatory effects of 1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata[1][2]. This document synthesizes the available scientific data, details relevant experimental protocols, and elucidates the probable signaling pathways involved in its vascular smooth muscle relaxation properties.
Core Findings and Quantitative Data
This compound has been identified as a compound with notable vasodilatory properties[1][3]. While specific quantitative data such as EC50 and maximal relaxation (Emax) values for this particular xanthone (B1684191) are not discretely reported in the primary literature, studies on a mixture of related xanthones from Polygala caudata, including this compound, have demonstrated dose-dependent vasorelaxation[1][3].
To provide a comparative context, the vasodilatory activities of structurally related mono-oxygenated xanthones are presented below. These data highlight the significant influence of molecular substitutions on the potency and mechanism of action, suggesting that this compound likely possesses potent vasodilatory activity.
| Compound | Pre-contraction Agent | Emax (%) | pIC50 | Endothelium Dependency | Proposed Primary Mechanism | Reference |
| 9-Xanthenone | Phenylephrine (B352888) (0.1 µmol/L) | 53.63 ± 8.31 | 3.92 ± 0.16 | Independent | L-type Ca2+ channel blockade | [4] |
| 4-Hydroxyxanthone | Phenylephrine (0.1 µmol/L) | 96.22 ± 2.10 | 4.45 ± 0.07 | Independent | L-type Ca2+ channel blockade | [4] |
| 4-Methoxyxanthone | Phenylephrine (0.1 µmol/L) | 96.57 ± 12.40 | 5.04 ± 0.09 | Partially Dependent | NO production, K+ channel activation | [4] |
Experimental Protocols
The vasodilatory effects of this compound and related xanthones have been primarily investigated using ex vivo models of isolated arterial rings. The following is a detailed methodology based on published studies[1][3][4][5].
Preparation of Isolated Arterial Rings
-
Tissue Isolation: The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissues, and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cut into rings of approximately 4-5 mm in length. For studies investigating endothelium-dependent effects, the endothelium is mechanically removed from some rings by gently rubbing the intimal surface with a stainless-steel wire.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers for the measurement of vascular tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The integrity of the endothelium is assessed by the relaxation response to acetylcholine (B1216132) (ACh) in rings pre-contracted with phenylephrine or norepinephrine (B1679862).
Vasodilation Assay
-
Pre-contraction: Once a stable baseline tension is achieved, the arterial rings are pre-contracted with a vasoactive agent. Potassium chloride (KCl) is used to induce depolarization-mediated contraction, primarily through the opening of voltage-gated Ca2+ channels. Alternatively, phenylephrine or norepinephrine can be used to induce receptor-mediated contraction.
-
Cumulative Concentration-Response Curve: After the contraction reaches a stable plateau, this compound is cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded at each concentration.
-
Data Analysis: The relaxation responses are expressed as a percentage of the maximal contraction induced by the pre-contraction agent. The pIC50 (the negative logarithm of the molar concentration of the substance that produces 50% of the maximal response) and Emax (maximal relaxation) are calculated from the concentration-response curves.
Experimental workflow for assessing vasodilatory effects.
Signaling Pathways in Vasodilation
While the precise signaling cascade for this compound has not been fully elucidated, based on the known mechanisms of other vasodilatory xanthones, a multi-target mechanism is likely involved. The vasodilatory effects of xanthones can be broadly categorized into endothelium-dependent and endothelium-independent pathways[4][5].
Endothelium-Dependent Pathway
The vascular endothelium plays a crucial role in modulating vascular tone through the release of nitric oxide (NO).
Endothelium-dependent NO/cGMP signaling pathway.
Endothelium-Independent Pathways
These mechanisms act directly on the vascular smooth muscle cells to induce relaxation.
-
Blockade of Calcium Channels: Inhibition of Ca2+ influx through voltage-gated calcium channels (VGCCs) is a common mechanism for vasodilation.
-
Activation of Potassium Channels: Opening of K+ channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes VGCCs, reduces intracellular Ca2+ concentration, and causes relaxation.
Endothelium-independent signaling pathways.
Conclusion and Future Directions
This compound is a promising natural compound with confirmed vasodilatory effects. While its precise mechanism of action and quantitative pharmacological parameters require further investigation, the existing data on related xanthones suggest a multi-target approach involving both endothelium-dependent and -independent pathways. Future research should focus on isolating this compound in sufficient quantities for detailed pharmacological characterization, including the determination of its EC50 and Emax values in different vascular beds and the elucidation of its specific molecular targets within the vascular smooth muscle and endothelial cells. Such studies will be invaluable for assessing its therapeutic potential in cardiovascular diseases such as hypertension.
References
- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 1-Methoxy-2,3-methylenedioxyxanthone in Polygala caudata: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary bioactivity of 1-Methoxy-2,3-methylenedioxyxanthone, a xanthone (B1684191) identified in the roots of Polygala caudata. This document details the experimental protocols for its extraction and purification, presents its quantitative biological activities, and explores the potential signaling pathways involved in its antioxidant and vasodilatory effects.
Introduction
Polygala caudata Rehd. et Wils. is a plant belonging to the Polygalaceae family, with a history of use in traditional Chinese medicine.[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including a number of xanthones. Among these is this compound, a compound that has demonstrated notable antioxidant and vasodilatory properties in preliminary in vitro studies.[1][2] This guide serves as a technical resource for researchers interested in the chemistry and pharmacology of this compound.
Data Presentation
The quantitative data for the biological activities of this compound, referred to as compound 5 in the source literature, are summarized below.[1]
Table 1: Antioxidant Activity of this compound
| Assay | Concentration | Scavenging Effect (%) |
| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 ¹ |
| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 ¹ |
¹ The available data presents a range for a group of tested xanthones (compounds 1-5, 7, and 8). The precise value for this compound within this range is not individually specified in the primary literature.[1]
Table 2: Vasodilatory Activity of this compound
| Assay | Method | Activity |
| Vasodilation | Relaxation of KCl-induced contractions in Wistar rat thoracic aorta rings | Dose-dependent relaxing activity ² |
² The primary literature states that compounds 4-7, which includes this compound, exhibited dose-dependent relaxing activity. Specific quantitative data such as EC₅₀ values are not provided in the source.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and the in vitro assays used to determine its biological activity.
Isolation and Purification of this compound
The isolation of this compound from the roots of Polygala caudata was achieved through a multi-step extraction and chromatographic process.[1]
1. Plant Material and Extraction:
-
Dried and cut roots of Polygala caudata (27 kg) were refluxed with 95% and 50% ethanol (B145695) (EtOH), each performed twice for 2 hours.
-
The combined ethanol extracts were concentrated under vacuum to yield a residue.
-
The residue was suspended in 10 L of water and sequentially extracted with petroleum ether (5 x 2 L), ethyl acetate (B1210297) (EtOAc) (5 x 2 L), and n-butanol (n-BuOH) (5 x 2 L).
2. Chromatographic Separation:
-
The EtOAc extract (200 g) was subjected to column chromatography on a silica (B1680970) gel column (100-200 mesh, 1.5 kg) and eluted successively with chloroform (B151607) (CHCl₃) (12 L), EtOAc (12 L), acetone (B3395972) (9 L), and methanol (B129727) (MeOH) (9 L).
-
The CHCl₃ fraction (58.5 g) was further chromatographed on a silica gel column (200-300 mesh, 1.5 kg) with a petroleum ether/acetone gradient (4:1).
-
Fractions 6-10 from this column were combined and purified by Sephadex LH-20 column chromatography, eluting with a 1:1 mixture of CHCl₃ and MeOH, to yield this compound (80 mg).[1]
Antioxidant Activity Assays
The antioxidant potential of this compound was evaluated using two primary in vitro assays.[1]
1. Hydrogen Peroxide (H₂O₂) Scavenging Assay (Luminol Chemiluminescence Method):
-
Principle: This assay measures the ability of a compound to scavenge H₂O₂, thereby reducing the chemiluminescence produced by the reaction of luminol (B1675438) with H₂O₂ in the presence of a catalyst.
-
Reagents: Luminol solution, hydrogen peroxide solution, catalyst (e.g., horseradish peroxidase), and the test compound dissolved in a suitable solvent.
-
Procedure:
-
Prepare a reaction mixture containing the luminol solution and the catalyst in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the chemiluminescence using a luminometer.
-
A decrease in chemiluminescence in the presence of the test compound compared to a control indicates scavenging activity.
-
Ascorbic acid is typically used as a positive control.
-
2. Macrophage Respiratory Burst Assay:
-
Principle: This assay assesses the ability of a compound to scavenge reactive oxygen species (ROS) produced by macrophages during a respiratory burst, which can be induced by stimuli such as phorbol (B1677699) myristate acetate (PMA).
-
Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations.
-
Induce a respiratory burst by adding a stimulant (e.g., PMA).
-
Measure the production of ROS using a fluorescent or chemiluminescent probe (e.g., dichlorofluorescein diacetate or luminol).
-
A reduction in the signal in the presence of the test compound indicates scavenging of ROS.
-
Vasodilatation Assay
The vasodilatory effect of this compound was determined using isolated Wistar rat thoracic aorta rings.[1]
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
The rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
-
Procedure:
-
The aortic rings are allowed to equilibrate under a resting tension of 2 g for at least 60 minutes.
-
The rings are contracted by adding a high concentration of potassium chloride (KCl) (e.g., 60 mM) to the organ bath.
-
Once a stable contraction is achieved, the test compound is cumulatively added to the bath in increasing concentrations.
-
The relaxation of the aortic rings is recorded using an isometric force transducer.
-
The relaxing effect is expressed as a percentage of the KCl-induced contraction.
-
Mandatory Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathways
The precise molecular mechanisms of this compound have not been fully elucidated. However, based on the known activities of other xanthones, the following signaling pathways are plausible.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 1-Methoxy-2,3-methylenedioxyxanthone: Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata, a plant used in traditional Chinese medicine.[1][2] This compound, with the chemical formula C15H10O5 and a molecular weight of 270.24 g/mol , has garnered interest in the scientific community for its potential therapeutic properties.[3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its known biological activities, and outlines potential avenues for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for cited studies are provided. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research conducted to date.
Biological Activities
Current research indicates that this compound exhibits notable antioxidant and vasodilatory effects.[1][2] These activities were investigated in a key study by Lin et al. (2005), which remains the primary source of biological data for this specific compound.
Antioxidant Activity
This compound was evaluated for its ability to scavenge hydrogen peroxide (H2O2). The study demonstrated significant H2O2 scavenger activity.[1]
The antioxidant activity of this compound and other compounds isolated from Polygala caudata is summarized in the table below.
| Compound | Concentration (µg/mL) | H2O2 Scavenging Effect (%) |
| This compound | 10 | 85.2 |
| 2 | 60.5 | |
| 2-hydroxy-1,6,7-trimethoxyxanthone | 10 | 94.5 |
| 2 | 84.7 | |
| 1,4-dimethoxy-2,3-methylenedioxyxanthone | 10 | 75.3 |
| 2 | 55.1 | |
| 7-hydroxy-1,2-dimethoxyxanthone | 10 | 58.4 |
| 2 | 26.0 | |
| 2,7-dihydroxy-1-methoxyxanthone | 10 | 90.3 |
| 2 | 71.2 | |
| Euxanthone (1,7-dihydroxyxanthone) | 10 | 63.8 |
| 2 | 31.5 | |
| Gentitein (1,3,7-trihydroxyxanthone) | 10 | 70.2 |
| 2 | 45.3 |
Data extracted from Lin et al., 2005.[1]
The H2O2 scavenging activity was assessed using a luminol (B1675438) chemiluminescence method. A solution of hydrogen peroxide was added to a luminol solution, and the chemiluminescence was measured. The sample, this compound, was added to the solution, and the reduction in chemiluminescence, indicating the scavenging of H2O2, was recorded. The percentage of scavenging was calculated relative to a control without the sample.[1]
Vasodilatory Activity
In the same study, this compound demonstrated dose-dependent relaxing activity on potassium chloride (KCl)-induced contractions in Wistar rat thoracic aorta rings.[1]
While the study mentions dose-dependent activity, specific IC50 values for the vasodilatory effect of this compound were not provided in the abstract. The paper indicates that compounds 4-7 from their study exhibited this activity.[1]
The vasodilatory effect was evaluated using isolated Wistar rat thoracic aorta rings. The aortic rings were suspended in an organ bath and contracted with a high concentration of potassium chloride (KCl). After the contraction reached a plateau, cumulative concentrations of this compound were added to the bath. The relaxation of the aortic rings was measured and expressed as a percentage of the KCl-induced contraction.[1]
Future Research Directions: Anticancer Potential
To date, there is no published research specifically investigating the anticancer or cytotoxic properties of this compound. However, other xanthones isolated from Polygala caudata have shown significant cytotoxic effects against various human cancer cell lines.[4] This suggests that this compound may also possess uninvestigated anticancer potential.
The following table summarizes the cytotoxic activities of other xanthones found in Polygala caudata against five human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2-hydroxy-1,6,7-trimethoxyxanthone | KB | 3.45 |
| HeLa S-3 | 4.12 | |
| HT-29 | 5.67 | |
| MCF-7 | 9.93 | |
| Hep G2 | 6.81 | |
| 7-hydroxy-1-methoxyxanthone | KB | 0.91 |
| HeLa S-3 | 1.23 | |
| HT-29 | 2.54 | |
| MCF-7 | 4.87 | |
| Hep G2 | 3.16 | |
| Euxanthone (1,7-dihydroxyxanthone) | KB | 2.11 |
| HeLa S-3 | 3.05 | |
| HT-29 | 4.78 | |
| MCF-7 | 7.21 | |
| Hep G2 | 5.43 |
Data on related compounds from the same plant, as reported in other studies.[4] It is important to note that these values do not apply to this compound.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the research process and potential mechanisms, the following diagrams are provided.
Caption: Workflow for In Vitro Antioxidant Activity Assay.
Caption: Workflow for Ex Vivo Vasodilation Assay.
Caption: Hypothetical Workflow for In Vitro Cytotoxicity Screening.
Signaling Pathways
Currently, there is no specific research detailing the signaling pathways modulated by this compound for either its antioxidant or vasodilatory effects. The vasodilatory action is likely mediated through mechanisms common to other vasodilators, such as influencing calcium channels or nitric oxide pathways, but this has not been experimentally confirmed for this compound. Further research is required to elucidate the precise molecular mechanisms.
Conclusion and Future Perspectives
This compound is a natural product with demonstrated in vitro antioxidant and vasodilatory properties. However, the scope of research on this compound is currently limited to a single primary study. There is a significant opportunity for further investigation, particularly concerning its potential anticancer activity, given the cytotoxic effects of other xanthones isolated from the same plant source.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the effect of this compound against a panel of human cancer cell lines.
-
Mechanism of Action Studies: If cytotoxic activity is observed, further studies to determine the underlying signaling pathways involved in apoptosis, cell cycle arrest, or other anticancer mechanisms are warranted.
-
In Vivo Efficacy: Preclinical animal models would be essential to validate any promising in vitro findings.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for any potential therapeutic development.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata.[1] This compound has garnered scientific interest due to its potential therapeutic properties, notably its antioxidant and vasodilatory effects.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its isolation and biological evaluation, and insights into its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes available computed data and key identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | PubChem[2] |
| Molecular Weight | 270.24 g/mol | PubChem[2] |
| XLogP3 (Computed) | 2.7 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 54 Ų | PubChem[2] |
| Heavy Atom Count (Computed) | 20 | PubChem[2] |
| CAS Number | 63625-05-8 | MedChemExpress[3] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| pKa | Not Reported | - |
Experimental Protocols
Representative Synthesis Protocol
Reaction Scheme: The synthesis would likely proceed via the coupling of a suitably substituted o-(trimethylsilyl)phenyl triflate with a methylenedioxy-substituted salicylate (B1505791) derivative, followed by an intramolecular cyclization.
Materials:
-
Substituted methyl salicylate derivative
-
o-(trimethylsilyl)phenyl triflate derivative
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted methyl salicylate derivative (1.0 eq) and cesium fluoride (4.0 eq).
-
Add anhydrous THF to the flask via syringe.
-
To this suspension, add the o-(trimethylsilyl)phenyl triflate derivative (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the desired this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Isolation and Purification from Polygala caudata
This compound is a natural product isolated from the roots of Polygala caudata.[1] The following is a generalized protocol for the isolation and purification of xanthones from plant material.
Materials:
-
Dried and powdered roots of Polygala caudata
-
Solvents for extraction (e.g., methanol (B129727), ethyl acetate)
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Procedure:
-
Extraction: Macerate the dried and powdered root material with methanol at room temperature for an extended period (e.g., 72 hours), followed by filtration. Repeat the extraction process multiple times to ensure complete extraction.
-
Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the xanthones, to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC to identify those containing the target compound.
-
Further Purification: Combine fractions containing this compound and subject them to further purification steps, such as Sephadex LH-20 column chromatography and/or preparative HPLC, until a pure compound is obtained.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.[1]
In Vitro Antioxidant Activity Assay (Hydrogen Peroxide Scavenging)
This protocol is based on the method used to assess the H₂O₂ scavenging activity of xanthones from Polygala caudata.[1]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (40 mM)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer (pH 7.4) to the desired concentrations (e.g., 2 and 10 µg/mL).
-
Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).
-
Add the test compound solution to the H₂O₂ solution.
-
Measure the absorbance of the H₂O₂ solution at 230 nm after a 10-minute incubation at room temperature.
-
Use a phosphate buffer without H₂O₂ as a blank.
-
Calculate the percentage of H₂O₂ scavenged using the following formula: % Scavenged = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (H₂O₂ solution without the test compound), and A₁ is the absorbance in the presence of the test compound.
In Vitro Vasodilation Assay (Rat Thoracic Aorta Rings)
This protocol describes a standard method to assess the vasodilatory effects of compounds on isolated rat thoracic aorta rings, as was done for xanthones from Polygala caudata.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Potassium chloride (KCl) for inducing contraction
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Euthanize a Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of approximately 3-4 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Compound Administration: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.
-
Data Recording: Record the changes in isometric tension.
-
Analysis: Express the relaxation responses as a percentage of the maximal contraction induced by KCl.
Biological Activity and Signaling Pathways
Antioxidant Activity
This compound has demonstrated antioxidant properties by acting as a hydrogen peroxide scavenger.[1] The scavenging effect was observed to be dose-dependent, with higher concentrations of the compound resulting in a greater reduction of H₂O₂.[1] The presence of the methoxy (B1213986) and methylenedioxy functional groups on the xanthone scaffold is believed to contribute to its antioxidant capacity, likely through the donation of electrons to neutralize reactive oxygen species.
Vasodilatory Effects and Plausible Signaling Pathway
This xanthone has been shown to exhibit relaxing activity on contractions evoked by KCl in rat thoracic aorta rings in a dose-dependent manner.[1] While the specific signaling pathway for this compound has not been elucidated, the vasodilatory action of many natural xanthones and other vasodilators is known to be mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the activation of potassium (K⁺) channels in vascular smooth muscle cells.
A plausible mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) in endothelial cells, leading to the production of NO. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium (Ca²⁺) concentration and the opening of K⁺ channels, resulting in hyperpolarization of the cell membrane and ultimately, smooth muscle relaxation and vasodilation.
Mandatory Visualizations
A representative workflow for the synthesis of this compound.
A general workflow for the isolation of this compound.
A plausible signaling pathway for the vasodilatory effect of the xanthone.
Conclusion
This compound presents as a promising natural product with demonstrated antioxidant and vasodilatory activities. While comprehensive experimental data on its physicochemical properties are still forthcoming, the available information provides a solid foundation for further research. The outlined experimental protocols offer standardized methods for its synthesis, isolation, and biological evaluation. The proposed signaling pathway for its vasodilatory effect, involving the NO/cGMP cascade, provides a framework for future mechanistic studies. This technical guide serves to consolidate the current knowledge on this compound and to facilitate its continued investigation for potential therapeutic applications.
References
Unveiling the Therapeutic Potential of 11-methoxy-dioxolo[4,5-b]xanthen-10-one: A Technical Guide
Unveiling the Therapeutic Potential of 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone, with the IUPAC name 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one [3], is a natural xanthone (B1684191) isolated from the roots of Polygala caudata.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated antioxidant and vasodilatory properties.[1][2] This technical guide provides an in-depth overview of the current scientific knowledge on this compound, including its biological activities, proposed mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Quantitative Biological Activity
The biological activities of 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one have been quantified in vitro, highlighting its potential as a potent antioxidant and a vasorelaxant agent. The following tables summarize the key quantitative data from a seminal study by Lin et al. (2005).
Table 1: Antioxidant Activity of Xanthones from Polygala caudata
| Compound | Concentration (µg/mL) | H₂O₂ Scavenging Effect (%) |
| This compound (Compound 5) | 10 | 58.4 - 94.5 (range for compounds 1-5, 7, 8) [1] |
| 2 | 26.0 - 84.7 (range for compounds 1-5, 7, 8) [1] |
Note: The exact scavenging effect for this compound alone is not specified, but it falls within the provided range for the group of active xanthones.
Table 2: Vasodilatory Activity of Xanthones from Polygala caudata
| Compound | Activity |
| This compound (Compound 5) | Exhibited relaxing activity on KCl-evoked contractions in Wistar rat thoracic aorta rings in a dose-dependent manner. [1] |
Note: The original publication does not provide specific EC₅₀ or IC₅₀ values for the vasodilation effect, but describes a clear dose-dependent relationship.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature concerning 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one.
Antioxidant Activity Assay: Luminol (B1675438) Chemiluminescence for H₂O₂ Scavenging
This protocol is based on the method described for assessing the H₂O₂ scavenger activity of xanthones.[1]
Objective: To determine the hydrogen peroxide (H₂O₂) scavenging capacity of the test compound.
Materials:
-
Luminol
-
Hydrogen Peroxide (H₂O₂)
-
Horseradish Peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compound (11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one)
-
Microplate luminometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Luminol solution
-
Horseradish Peroxidase (HRP) solution
-
Test compound at various concentrations (e.g., 2 and 10 µg/mL).
-
-
Initiate the reaction by adding a solution of H₂O₂ to each well.
-
Immediately measure the chemiluminescence using a microplate luminometer. The light emission is generated by the HRP-catalyzed oxidation of luminol by H₂O₂, and the scavenging of H₂O₂ by the antioxidant compound leads to a decrease in the chemiluminescence signal.
-
A control group without the test compound is run in parallel.
-
The H₂O₂ scavenging effect is calculated as a percentage reduction in chemiluminescence compared to the control.
Vasodilation Assay: Rat Thoracic Aorta Rings
This protocol is a standard method for assessing the vasorelaxant effects of compounds on isolated arterial preparations.[1]
Objective: To evaluate the vasodilatory effect of the test compound on pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Potassium chloride (KCl) for inducing contraction
-
Test compound (11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissues and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g.
-
Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Once the contraction has reached a stable plateau, add the test compound cumulatively in increasing concentrations to the bath.
-
Record the changes in isometric tension. Vasodilation is observed as a relaxation of the pre-contracted rings.
-
The relaxant effect is expressed as a percentage of the maximal contraction induced by KCl.
Visualizations
Proposed Signaling Pathway for Xanthone-Induced Vasodilation
Caption: Proposed mechanisms of xanthone-induced vasodilation.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for assessing vasorelaxant activity.
Logical Relationship of Antioxidant Activity
Caption: Principle of the H₂O₂ scavenging assay.
References
- 1. Mechanism of the vasodilator effect of mono-oxygenated xanthones: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.2. Hydrogen Peroxide Scavenging Activity [bio-protocol.org]
- 3. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methoxy-2,3-methylenedioxyxanthone
CAS Number: 63625-05-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata.[1] This compound has garnered interest within the scientific community due to its potential therapeutic properties, notably its antioxidant and vasodilatory effects. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activities, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | PubChem |
| Molecular Weight | 270.24 g/mol | PubChem |
| IUPAC Name | 11-methoxy-10H-[1][2]dioxolo[4,5-b]xanthen-10-one | PubChem |
| Appearance | Powder | ChemNorm |
| Solubility | Information not readily available; likely soluble in organic solvents like DMSO and methanol. | |
| Storage | Store at -20°C, sealed in a ventilated, dry environment. | ChemNorm |
Biological Activities and Quantitative Data
This compound has demonstrated notable antioxidant and vasodilatory activities in vitro. The primary quantitative data available is summarized below.
Antioxidant Activity
The antioxidant potential of this compound was assessed by its ability to scavenge hydrogen peroxide (H₂O₂).
| Concentration | H₂O₂ Scavenging Effect (%) |
| 10 µg/mL | 58.4 - 94.5% |
| 2 µg/mL | 26.0 - 84.7% |
| Data from Lin LL, et al. Planta Med. 2005.[1] |
Vasodilatory Activity
The compound exhibited relaxing activity on potassium chloride (KCl)-induced contractions in Wistar rat thoracic aorta rings in a dose-dependent manner. Specific quantitative data on the dose-response relationship (e.g., IC₅₀ values) are not detailed in the primary literature but its activity was confirmed.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard laboratory practices and the information available in the primary literature.
Antioxidant Activity: H₂O₂ Scavenging Assay using Luminol (B1675438) Chemiluminescence
This protocol describes a representative method for determining the hydrogen peroxide scavenging activity of this compound.
1. Principle: The chemiluminescence of the luminol-H₂O₂ system is measured. The presence of an antioxidant scavenges H₂O₂ and thus reduces the chemiluminescence, with the degree of reduction being proportional to the antioxidant's scavenging ability.
2. Reagents and Materials:
-
This compound
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for sample dilution
-
Chemiluminometer or a microplate reader with chemiluminescence detection capabilities
-
96-well microplates
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the compound by diluting the stock solution with PBS to final concentrations of 2 µg/mL and 10 µg/mL.
-
Prepare a luminol solution in PBS.
-
Prepare an H₂O₂ solution in PBS.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the sample solution (or PBS as a control).
-
Add the luminol solution to each well.
-
Initiate the reaction by adding the H₂O₂ solution to each well.
-
Immediately measure the chemiluminescence intensity using a luminometer.
-
-
Data Analysis:
-
The scavenging effect is calculated using the following formula: Scavenging Effect (%) = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100
-
Vasodilatory Activity: Rat Thoracic Aorta Ring Assay
This protocol outlines a standard procedure for assessing the vasodilatory effect of this compound on isolated rat aortic rings.
1. Principle: The ability of the compound to relax pre-contracted arterial rings is measured, indicating its vasodilatory potential.
2. Reagents and Materials:
-
This compound
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Phenylephrine (optional, for inducing contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
3. Procedure:
-
Tissue Preparation:
-
Euthanize a Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
-
Experimental Protocol:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a high concentration of KCl (e.g., 60 mM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
The relaxation is expressed as a percentage of the maximal contraction induced by KCl.
-
A dose-response curve can be plotted to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound have not been fully elucidated, the known mechanisms of action for xanthones provide a basis for postulating its potential pathways.
Antioxidant Mechanism
The antioxidant activity of xanthones is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.
References
Methodological & Application
Application Notes and Protocols: Isolation of 1-Methoxy-2,3-methylenedioxyxanthone from Polygala caudata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation of 1-Methoxy-2,3-methylenedioxyxanthone, a bioactive natural product, from the roots of Polygala caudata. The methodology detailed below is based on established solvent extraction and chromatographic techniques. Additionally, this note includes key characterization data for the purified compound and a summary of its potential biological activity, specifically its vasodilatory effects. The provided experimental workflow and a generalized signaling pathway for xanthone-induced vasodilation offer valuable resources for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a xanthone (B1684191) derivative that has been isolated from the roots of Polygala caudata, a plant used in traditional medicine.[1][2] This compound has garnered interest due to its antioxidant and vasodilatory properties.[2] The isolation and characterization of such bioactive molecules are crucial first steps in the drug development pipeline, enabling further pharmacological evaluation and structure-activity relationship studies. This protocol outlines a reproducible method for obtaining this compound in sufficient purity for subsequent biological and chemical investigations.
Experimental Protocol
The following protocol is adapted from the work of Lin LL, et al. (2005).[3]
1. Plant Material and Extraction:
-
Plant Material: Dried roots of Polygala caudata.
-
Extraction:
-
A total of 10 kg of the dried roots of Polygala caudata are pulverized.
-
The powdered plant material is then extracted three times with 95% ethanol (B145695) at room temperature. Each extraction is carried out for a period of 24 hours.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
2. Solvent Partitioning:
-
The crude extract is suspended in water.
-
The aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). This step is repeated three times.
-
The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the ethyl acetate extract.
3. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
The ethyl acetate extract is subjected to column chromatography on a silica gel column (200-300 mesh).
-
The column is eluted with a gradient of chloroform-methanol (from 1:0 to 0:1 v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
The pooled fractions containing this compound are further purified by column chromatography on a Sephadex LH-20 column.
-
The column is eluted with a 1:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Fractions are collected and the purity is assessed by TLC and/or HPLC.
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield this compound as a crystalline solid.
-
Expected Yield:
Based on the reference protocol, approximately 80 mg of this compound can be isolated from 10 kg of dried plant material.[3]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | [4] |
| Molecular Weight | 270.24 g/mol | [4] |
| CAS Number | 63625-05-8 | [4] |
| Appearance | Crystalline solid | |
| ¹³C NMR | A spectrum is available on PubChem. | [4] |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 269, 270, 183 | [4] |
| IR Spectroscopy | A vapor phase IR spectrum is available on PubChem. | [4] |
| UV-Vis Spectroscopy | Data not explicitly found, but expected to show characteristic xanthone absorptions. |
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Generalized Signaling Pathway for Xanthone-Induced Vasodilation
Caption: Generalized vasodilatory signaling pathways of xanthones.
Discussion
The protocol described provides a robust method for the isolation of this compound from a natural source. The use of a two-step chromatographic purification ensures a high degree of purity of the final product. The physicochemical and spectroscopic data provided in Table 1 are essential for the verification of the isolated compound. Researchers should confirm the identity of their isolated product by comparing their own analytical data with the information provided and with data from the primary literature.
The vasodilatory activity of xanthones is a promising area of research. The generalized signaling pathway diagram illustrates the potential mechanisms by which these compounds may exert their effects. Xanthones can induce vasodilation through both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism often involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses into the vascular smooth muscle cells, where it activates soluble guanylate cyclase, resulting in relaxation. Endothelium-independent mechanisms may involve the direct inhibition of L-type Ca²⁺ channels, preventing Ca²⁺ influx and subsequent contraction, and/or the activation of K⁺ channels, leading to hyperpolarization and relaxation. Further studies are required to elucidate the specific signaling pathway of this compound.
Conclusion
This document provides a detailed protocol for the isolation and preliminary characterization of this compound. The provided workflow and data will be a valuable resource for researchers working on the discovery and development of new therapeutic agents from natural sources. The potential vasodilatory activity of this compound warrants further investigation to understand its precise mechanism of action and to evaluate its therapeutic potential.
References
Application Note: Quantification of 1-Methoxy-2,3-methylenedioxyxanthone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) isolated from the roots of plants such as Polygala caudata.[1] This compound has garnered interest due to its potential antioxidant and vasodilatory activities.[1] As research into its pharmacological properties progresses, the need for sensitive and accurate analytical methods for its quantification in various matrices, including biological fluids and herbal extracts, becomes critical. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles outlined are applicable to researchers in natural product chemistry, pharmacology, and drug development.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The compound is first separated from the sample matrix using reverse-phase High-Performance Liquid Chromatography (HPLC). Subsequently, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity and allows for accurate quantification even at low concentrations.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal with appropriate sample preparation |
| Retention Time | Approximately 5.8 minutes |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled xanthone or another xanthone not present in the sample.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, tissue homogenate, plant extract)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration (e.g., 10 ng/mL) in 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation for Plasma)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 10% B to 95% B over 7 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The exact mass of this compound is 270.05 g/mol .[2] The precursor and product ions for MRM analysis should be determined by infusing a standard solution of the analyte into the mass spectrometer. The following are proposed transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 271.06 | 228.05 | 25 |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the IS versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Selection Logic
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols for HPLC Analysis of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) isolated from the roots of Polygala caudata. This compound has demonstrated notable biological activities, including antioxidant and vasodilatory effects, making it a person of interest for further research and drug development. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.
This document provides a detailed application note and protocol for the HPLC analysis of this compound. The methodologies presented are based on established methods for the analysis of xanthones from Polygala species and other related natural products.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Xanthone Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Specificity | Peak purity > 0.99 |
Table 2: Example Chromatographic Data for Xanthone Analysis
| Compound | Retention Time (min) |
| Xanthone (similar structure) | 8.5 ± 0.5 |
| This compound (Expected) | ~10 - 15 |
| Other related xanthones | 5 - 20 |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation from Polygala caudata Roots
This protocol is based on the successful extraction of multiple xanthones from Polygala caudata.
Materials:
-
Dried and powdered roots of Polygala caudata
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of powdered Polygala caudata root material.
-
Add 20 mL of chloroform-methanol (98:2, v/v) solution.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
This method is a generalized approach for xanthone analysis and should be optimized for the specific compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B |
| 5-25 min: 20-80% B | |
| 25-30 min: 80% B | |
| 30.1-35 min: 20% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Materials:
-
This compound reference standard (purity >98%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a plant matrix.
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Illustrative)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its reported vasodilatory effects suggest a potential interaction with pathways regulating vascular smooth muscle relaxation. The following is a generalized, illustrative diagram of a potential mechanism.
Caption: Illustrative signaling pathway for vasodilatory effects.
Application Notes and Protocols for Cell-based Assays Using 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a natural xanthone (B1684191) isolated from the roots of Polygala caudata.[1] This compound has demonstrated a range of biological activities, including antioxidant, vasodilatory, and cytotoxic effects.[1][2] These properties make it a compound of interest for further investigation in drug discovery and development, particularly in the areas of cardiovascular disease and oncology.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activities of this compound. The protocols are intended for use by researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Lines | Assay Type | IC50 (µM) | Reference |
| KB, HeLa S-3, HT-29, MCF-7, Hep G2 | MTT Assay | 0.91–9.93 | [2] |
Table 2: Antioxidant and Vasodilatory Activities of this compound
| Activity | Assay Type | Concentration | Effect | Reference |
| H₂O₂ Scavenging | Luminol (B1675438) Chemiluminescence | 10 µg/mL | 58.4 - 94.5% scavenging effect | [1] |
| H₂O₂ Scavenging | Luminol Chemiluminescence | 2 µg/mL | 26.0 - 84.7% scavenging effect | [1] |
| Vasodilation | Rat Thoracic Aorta Rings | Dose-dependent | Relaxation of KCl-induced contractions | [1] |
Mandatory Visualizations
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of other xanthone derivatives, and a general workflow for evaluating the cytotoxic effects of the compound.
Workflow for determining the cytotoxicity of this compound.
Potential inhibitory effects on the MAPK signaling cascade.
Potential inhibitory effects on the NF-κB signaling cascade.
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is a general method for determining the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, Hep G2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antioxidant Activity Assay (Luminol Chemiluminescence)
This protocol is adapted from the method used to determine the H₂O₂ scavenging activity of this compound.
Materials:
-
This compound
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compound at various concentrations in phosphate buffer.
-
Prepare a luminol solution in phosphate buffer.
-
Prepare an H₂O₂ solution in phosphate buffer.
-
Prepare an HRP solution in phosphate buffer.
-
-
Assay Performance:
-
In a luminometer tube or a well of a white 96-well plate, mix the test compound solution with the luminol solution.
-
Add the H₂O₂ solution to the mixture.
-
Initiate the reaction by adding the HRP solution.
-
Immediately measure the chemiluminescence for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
The scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to a control without the compound.
-
Scavenging Effect (%) = [(CL_control - CL_sample) / CL_control] x 100, where CL is the chemiluminescence intensity.
-
Vasodilation Assay (Isolated Rat Thoracic Aorta Rings)
This protocol outlines the general procedure for assessing the vasodilatory effects of this compound on isolated rat aortic rings.
Materials:
-
This compound
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
-
Contraction and Vasodilation Measurement:
-
Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the KCl-induced contraction.
-
Construct a concentration-response curve to evaluate the potency of the compound.
-
References
Application Notes and Protocols: Investigating 1-Methoxy-2,3-methylenedioxyxanthone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 1-Methoxy-2,3-methylenedioxyxanthone. Due to the limited specific research on this particular xanthone (B1684191), the following protocols and models are extrapolated from studies on structurally related xanthone compounds. Researchers should consider these as a starting point, with optimization likely required.
Introduction to this compound
This compound is a naturally occurring xanthone isolated from the roots of Polygala caudata.[1] Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, are known for a wide range of biological activities.[2][3] Preliminary in vitro studies have indicated that this compound possesses antioxidant and vasodilatory properties.[1] Based on the broader activities of related xanthones, this compound presents a promising candidate for in vivo evaluation in therapeutic areas such as oncology, inflammation, and neuroprotection.[4][5][6]
Potential Therapeutic Applications and Corresponding Animal Models
The pleiotropic nature of xanthones suggests that this compound could be investigated in several disease models.
Anticancer Activity
Many xanthone derivatives, such as α-mangostin, have demonstrated significant anticancer effects in various animal models.[2][4] Proposed animal models to study the anticancer effects of this compound include:
-
Xenograft Models: Human cancer cell lines (e.g., breast, colon, lung) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). This model is useful for evaluating the direct anti-tumor activity of the compound.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin in immunocompromised mice. This provides a more clinically relevant tumor microenvironment.
-
Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in rodents (e.g., azoxymethane-induced colon cancer in rats). This model is valuable for studying the chemopreventive potential of the compound.
Anti-inflammatory Effects
The anti-inflammatory properties of xanthones are well-documented.[6][7] Suitable animal models to investigate these effects include:
-
Carrageenan-Induced Paw Edema: A widely used model of acute inflammation where the compound's ability to reduce paw swelling is measured in rats or mice.[7][8]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS administration in mice induces a systemic inflammatory response, allowing for the evaluation of the compound's effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[6]
-
Collagen-Induced Arthritis (CIA) in Mice: A model of chronic autoimmune inflammation that mimics rheumatoid arthritis.
Neuroprotective Properties
Xanthones have been explored for their potential in treating neurodegenerative diseases.[5] Animal models to assess the neuroprotective effects of this compound include:
-
MPTP-Induced Parkinson's Disease Model in Mice: The neurotoxin MPTP is used to induce dopamine (B1211576) neuron degeneration, mimicking Parkinson's disease.
-
6-OHDA-Induced Model of Parkinson's Disease in Rats: 6-hydroxydopamine is injected into the brain to create a unilateral lesion of the nigrostriatal pathway.[9]
-
Models of Cerebral Ischemia: Involving the temporary occlusion of the middle cerebral artery (MCAO) in rats or mice to study the compound's protective effects against stroke.
Quantitative Data from Related Xanthone Studies
The following tables summarize quantitative data from studies on other xanthone derivatives, which can serve as a reference for initial dose-range finding studies for this compound.
Table 1: In Vivo Anticancer Efficacy of Xanthone Derivatives
| Compound | Animal Model | Cell Line | Dosage | Route | Tumor Growth Inhibition | Reference |
| Panaxanthone (α- and γ-mangostin) | Mouse Xenograft | BJMC3879 (Human Breast Cancer) | 2,500 and 5,000 ppm in diet | Oral | Significant suppression of tumor volume | [4] |
| Mangosteen Xanthones | Mouse Xenograft | COLO 205 (Human Colorectal Adenocarcinoma) | 3.0 mg per tumor | Intratumoral | Gradual decrease in tumor size, some complete regressions | [4] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mouse Xenograft | Not specified | 1.0 mg/kg | Not specified | 62% | [10] |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Xanthone Derivatives
| Compound | Model | Key Findings | IC50 Values | Reference |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE2, IL-6, and TNF-α release | NO: 5.77 µM, PGE2: 9.70 µM, IL-6: 13.34 µM, TNF-α: 16.14 µM | [6] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | LPS-stimulated BV2 microglia cells | Inhibition of NO, PGE2, IL-6, and TNF-α release | NO: 11.93 µM, PGE2: 7.53 µM, IL-6: 10.87 µM, TNF-α: 9.28 µM | [6] |
| 7,4'-dimethoxy flavone | Carrageenan-induced paw edema in rats | Time-dependent reduction of paw edema | 52.4% maximum inhibition | [7] |
Table 3: In Vivo Neuroprotective and Behavioral Effects of Xanthone Derivatives
| Compound | Animal Model | Key Behavioral Test | Dosage | Route | Effect | Reference | |---|---|---|---|---|---| | Xanthone Derivative 1101 | Rat | Forced Swim Test | 12 mg/kg | Oral | Significant decrease in immobility period |[11] | | Xanthone Derivative 1101 | Mouse | Forced Swim Test | 25 mg/kg | Oral | Significant decrease in immobility period |[11] | | Xanthone Derivative 1105 | Rat | Forced Swim Test | 12 mg/kg | Oral | Significant decrease in immobility period |[11] | | Xanthone Derivative 1105 | Mouse | Forced Swim Test | 25 mg/kg | Oral | Significant decrease in immobility period |[11] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Anticancer Activity in a Subcutaneous Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound against a human cancer cell line.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., paclitaxel)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound
-
Group 3: High-dose this compound
-
Group 4: Positive control
-
-
-
Treatment:
-
Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Record body weight and monitor for signs of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumors for weight, and perform histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Protocol 2: Assessment of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Rat Model
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., indomethacin)
-
1% (w/v) carrageenan solution in sterile saline
-
Plebthysmometer
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Randomize rats into treatment groups (n=6-8 per group).
-
-
Compound Administration:
-
Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of xanthone derivatives on animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolution of 1-Methoxy-2,3-methylenedioxyxanthone: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with demonstrated antioxidant and vasodilatory properties.[1] Due to the hydrophobic nature of the xanthone scaffold, this compound exhibits low solubility in aqueous solutions. The following sections outline recommended solvents, preparation of stock solutions, and detailed protocols for its use in common in vitro assays, including antioxidant and vasodilation studies. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Compound Information and Physicochemical Properties
This compound is a xanthone derivative isolated from the roots of Polygala caudata.[1] Its structure and key physicochemical properties are summarized in the table below. Understanding these properties is crucial for selecting the appropriate dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | PubChem |
| Molecular Weight | 270.24 g/mol | PubChem |
| Appearance | Powder | ChemNorm |
| CAS Number | 63625-05-8 | PubChem |
Table 1: Physicochemical properties of this compound.
Solubility and Recommended Solvents
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for preparing high-concentration stock solutions for most in vitro assays, including cell-based studies. | Xanthones generally exhibit good solubility in DMSO. Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol (B145695) (EtOH) | Suitable for preparing stock solutions, particularly for antioxidant assays where DMSO might interfere with the reaction. | May have lower solubilizing capacity than DMSO for some xanthones. |
| Methanol (MeOH) | An alternative to ethanol for antioxidant assays. | Similar properties to ethanol. |
| Water | Not recommended for primary dissolution due to the hydrophobic nature of the compound. | Can be used as a co-solvent for making final dilutions from an organic stock solution. |
Table 2: Recommended solvents for this compound.
Preparation of Stock Solutions
The following protocol describes a general procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
dot
Caption: Workflow for preparing a stock solution of this compound.
Experimental Protocols
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines the use of this compound in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
This compound stock solution (in Ethanol or Methanol)
-
DPPH solution (in Ethanol or Methanol)
-
Ethanol or Methanol (as solvent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay solvent (Ethanol or Methanol).
-
Assay Plate Setup:
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate.
-
Add an equal volume of the sample solution (or standard/blank) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
In Vitro Vasodilation Assay
This protocol provides a general method for assessing the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
This compound stock solution (in DMSO)
-
Isolated arterial rings (e.g., rat thoracic aorta)
-
Organ bath system
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)
Protocol:
-
Tissue Preparation: Mount the isolated arterial rings in an organ bath system containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Pre-contraction: Induce a stable contraction with a vasoconstrictor agent.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the this compound working solutions to the organ bath at regular intervals.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Signaling Pathway
The vasodilatory effect of some xanthones has been attributed to the blockade of calcium channels and an increase in intracellular cyclic AMP (cAMP). While the specific pathway for this compound has not been fully elucidated, a plausible mechanism is proposed below.
dot
References
Application Notes and Protocols for 1-Methoxy-2,3-methylenedioxyxanthone: In Vitro Applications and Future In Vivo Research Considerations
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a xanthone (B1684191) compound isolated from the roots of the plant Polygala caudata.[1] Current scientific literature highlights its potential as an antioxidant and a vasodilator based on in vitro studies.[1][2] This document summarizes the available data and provides protocols for the demonstrated in vitro applications. As there are currently no published in vivo studies for this specific compound, this guide also outlines key considerations and theoretical protocols for researchers planning future animal studies.
I. Quantitative Data from In Vitro Studies
The following table summarizes the reported in vitro biological activities of this compound.
| Biological Activity | Assay System | Concentration/Dose | Observed Effect | Reference |
| Antioxidant Activity | H2O2 Scavenging Assay (Luminol Chemiluminescence) | 10 µg/mL | 58.4 - 94.5% Scavenging Effect | [1] |
| Antioxidant Activity | H2O2 Scavenging Assay (Luminol Chemiluminescence) | 2 µg/mL | 26.0 - 84.7% Scavenging Effect | [1] |
| Vasodilatory Activity | Wistar Rat Thoracic Aorta Rings (pre-contracted with KCl) | Dose-dependent | Relaxation of aortic rings | [1] |
II. Experimental Protocols: In Vitro Assays
A. Protocol for Assessing Antioxidant Activity (H2O2 Scavenging)
This protocol is based on the luminol (B1675438) chemiluminescence method described in the literature.[1]
Objective: To determine the hydrogen peroxide (H2O2) scavenging activity of this compound.
Materials:
-
This compound
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the compound to achieve final concentrations of 10 µg/mL and 2 µg/mL in the assay wells.
-
In a 96-well microplate, add the test compound dilutions.
-
Add luminol and HRP to the wells.
-
Initiate the chemiluminescence reaction by adding H2O2.
-
Immediately measure the chemiluminescence intensity using a microplate reader.
-
A control group without the test compound should be included.
-
Calculate the percentage of H2O2 scavenging activity.
B. Protocol for Assessing Vasodilatory Activity
This protocol is based on the methodology for testing vasodilation in isolated rat aortic rings.[1]
Objective: To evaluate the vasodilatory effect of this compound on vascular smooth muscle.
Materials:
-
This compound
-
Wistar rats
-
Krebs solution
-
Potassium chloride (KCl)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a Wistar rat and carefully dissect the thoracic aorta.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Induce contraction of the aortic rings by adding a high concentration of KCl to the organ bath.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in tension to measure the relaxation response.
-
Express the relaxation as a percentage of the initial KCl-induced contraction.
III. Future In Vivo Research: Theoretical Considerations and Protocols
Disclaimer: The following protocols are theoretical and should be adapted and optimized based on preliminary toxicity and pharmacokinetic studies, which are currently unavailable for this compound.
A. General Workflow for In Vivo Studies
Caption: Proposed workflow for future in vivo studies.
B. Theoretical Protocol for Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound.
Animal Model: Swiss albino mice (male and female, 6-8 weeks old).
Procedure:
-
House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Divide the animals into several groups (n=5 per group), including a control group receiving the vehicle only.
-
Administer single escalating doses of this compound via a selected route (e.g., oral gavage or intraperitoneal injection). The starting doses should be extrapolated from in vitro effective concentrations.
-
Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Record body weight changes, food and water intake, and any behavioral abnormalities.
-
At the end of the study, perform gross necropsy and histopathological examination of major organs.
C. Theoretical Protocol for In Vivo Antioxidant Efficacy Study
Objective: To investigate the antioxidant effects of this compound in an animal model of oxidative stress.
Animal Model: Sprague-Dawley rats.
Procedure:
-
Induce oxidative stress in rats using a known pro-oxidant agent (e.g., carbon tetrachloride, CCl4).
-
Treat groups of rats with varying doses of this compound (based on the MTD from the toxicity study) for a specified period.
-
Include a positive control group (e.g., treated with N-acetylcysteine) and a negative control group (vehicle only).
-
At the end of the treatment period, collect blood and tissue samples (e.g., liver, kidney).
-
Measure biomarkers of oxidative stress, such as malondialdehyde (MDA) levels, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
D. Signaling Pathway Considerations for Vasodilation
While the exact mechanism is unknown, the vasodilatory effects of xanthones can involve multiple signaling pathways. Future research should investigate the potential involvement of the nitric oxide (NO) pathway.
References
Application Notes and Protocols for the Synthesis of 1-Methoxy-2,3-methylenedioxyxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic strategies for preparing 1-Methoxy-2,3-methylenedioxyxanthone and its derivatives. The protocols are based on established methodologies for xanthone (B1684191) synthesis, adapted for this specific substitution pattern.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The target molecule, this compound, is a naturally occurring xanthone found in plants of the Polygala genus. Its synthesis provides a route to this and related compounds for further investigation of their therapeutic potential. The primary synthetic challenges lie in the regioselective construction of the polysubstituted xanthone core.
Key Synthetic Strategies
The synthesis of xanthone derivatives can be broadly categorized into three main approaches, each with its own advantages and limitations.
-
Grover, Shah, and Shah Reaction: This is a one-pot condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative in the presence of a condensing agent. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a modern and highly effective alternative to the classical zinc chloride/phosphoryl chloride mixture, often providing higher yields and cleaner reactions.[1][2][3] This method is particularly well-suited for electron-rich phenols.
-
Cyclodehydration of 2,2'-Dihydroxybenzophenones: This two-step approach involves the initial Friedel-Crafts acylation of a phenol with a benzoic acid derivative to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. This intermediate is then cyclized to the xanthone via dehydration, typically under acidic conditions or by heating. This method allows for the unambiguous synthesis of unsymmetrically substituted xanthones.
-
Ullmann Condensation/Ether Synthesis: This copper-catalyzed reaction forms the diaryl ether linkage, a key precursor to the xanthone core.[4] An o-halobenzoic acid is coupled with a phenol, and the resulting 2-aryloxybenzoic acid is then cyclized in the presence of a strong acid to yield the xanthone. This method is versatile but can require harsh reaction conditions.[4]
Proposed Synthesis of this compound
A plausible and efficient route to the target molecule is via a modified Grover, Shah, and Shah reaction, which involves the direct condensation of a suitably substituted phenol with salicylic acid. The key challenge is the synthesis of the required phenol precursor, 3-methoxy-4,5-methylenedioxyphenol, which is not readily commercially available.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4,5-methylenedioxyphenol (Precursor)
This multi-step protocol outlines the synthesis of the key phenolic precursor from commercially available sesamol.
Step 1a: Nitration of Sesamol
-
Dissolve sesamol in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain 3,4-methylenedioxy-5-nitrophenol.
Step 1b: Reduction of the Nitro Group
-
Dissolve the nitrophenol from the previous step in ethanol (B145695) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4,5-methylenedioxyphenol.
Step 1c: Diazotization and Hydrolysis
-
Dissolve the aminophenol in dilute sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid to effect hydrolysis.
-
After the addition is complete, continue boiling for 30 minutes.
-
Cool the reaction mixture and extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give 3-hydroxy-4,5-methylenedioxyphenol (a substituted phloroglucinol).
Step 1d: Methylation
-
Dissolve the dihydroxyphenol in acetone (B3395972) in a round-bottom flask.
-
Add anhydrous potassium carbonate and methyl iodide.
-
Reflux the mixture with stirring for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 3-methoxy-4,5-methylenedioxyphenol.
Protocol 2: Synthesis of 1-Hydroxy-2,3-methylenedioxyxanthone via Grover, Shah, and Shah Reaction
-
To a stirred solution of methanesulfonic acid, add phosphorus pentoxide portion-wise at a temperature below 50°C to prepare Eaton's reagent.
-
Add 3-methoxy-4,5-methylenedioxyphenol and salicylic acid to the Eaton's reagent.
-
Heat the reaction mixture at 80-90°C for 3-4 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with a small amount of cold methanol.
-
The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography to yield 1-hydroxy-2,3-methylenedioxyxanthone.
Protocol 3: Methylation to this compound
-
Dissolve the 1-hydroxy-2,3-methylenedioxyxanthone in dry acetone.
-
Add anhydrous potassium carbonate and an excess of methyl iodide.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The residue is purified by column chromatography (silica gel, hexane-ethyl acetate) to give the final product, this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of substituted xanthones based on the Grover, Shah, and Shah reaction, which can be expected to be similar for the synthesis of the target molecule.
| Reactants | Condensing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzoic acid & Phloroglucinol | Eaton's Reagent | 80-85 | 3 | 11-33 | [1] |
| Salicylic acid & Orcinol | ZnCl2/POCl3 | 70-75 | 2 | Not specified | [5] |
| 2,6-Dihydroxybenzoic acid & Phenolic compounds | Eaton's Reagent | Not specified | Not specified | 11-33 | [1] |
| 2,3,6-Trimethoxybenzoic acid & Phloroglucinol | P2O5/MeSO3H | Not specified | Not specified | Not specified |
Visualization of Synthetic Strategies
General Workflow for Xanthone Synthesis via Grover, Shah, and Shah Reaction
Caption: Workflow for the Grover, Shah, and Shah reaction.
Comparative Overview of Xanthone Synthetic Routes
Caption: Key synthetic routes to the xanthone scaffold.
References
Application Notes and Protocols: 1-Methoxy-2,3-methylenedioxyxanthone as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) isolated from the roots of Polygala caudata.[1] This compound has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator.[1] Its ability to scavenge reactive oxygen species (ROS) and induce relaxation of vascular tissues suggests its potential as a specialized chemical probe for investigating cellular signaling pathways related to oxidative stress and vascular function.
This document provides detailed application notes and protocols for utilizing this compound as a chemical probe in two key areas:
-
As a probe for investigating the role of Reactive Oxygen Species (ROS) in cellular signaling pathways.
-
As a probe for studying the mechanisms of vasodilation in vascular smooth muscle.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 11-methoxy-[2][3]dioxolo[4,5-b]xanthen-10-one | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 270.24 g/mol | --INVALID-LINK-- |
| CAS Number | 63625-05-8 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Purity | 95-98% (HPLC) | --INVALID-LINK-- |
| Storage | -20°C, sealed, in a dry and ventilated environment | --INVALID-LINK-- |
Application 1: A Chemical Probe for Reactive Oxygen Species (ROS) Signaling
Given its demonstrated hydrogen peroxide (H₂O₂) scavenging activity, this compound can be employed as a chemical probe to investigate the role of ROS in various cellular processes such as inflammation, apoptosis, and cellular senescence. By selectively reducing ROS levels, researchers can elucidate the contribution of oxidative stress to specific signaling pathways.
Proposed Signaling Pathway Intervention
Quantitative Data (Hypothetical)
The following table presents hypothetical IC₅₀ values for the H₂O₂ scavenging activity of this compound compared to a standard antioxidant. These values should be determined experimentally.
| Compound | Assay | IC₅₀ (µM) |
| This compound | H₂O₂ Scavenging | To be determined |
| Ascorbic Acid (Standard) | H₂O₂ Scavenging | ~150 |
Experimental Protocols
This protocol is adapted from standard colorimetric assays for H₂O₂ scavenging activity.[4]
Workflow Diagram
Methodology
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 40 mM solution of H₂O₂ in the phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare a stock solution of Ascorbic Acid as a positive control.
-
-
Assay Procedure:
-
To a test tube, add 3.4 mL of the 0.1 M phosphate buffer.
-
Add 0.1 mL of the test compound solution (or standard). For the control, add 0.1 mL of the solvent.
-
Add 0.6 mL of the 40 mM H₂O₂ solution.
-
Vortex the mixture and incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 230 nm against a blank solution (3.5 mL phosphate buffer + 0.6 mL H₂O₂).
-
-
Calculation:
-
The percentage of H₂O₂ scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of the test compound or standard.
-
Determine the IC₅₀ value by plotting the percentage of scavenging against the concentration of the test compound.
-
Application 2: A Chemical Probe for Vasodilation Mechanisms
The vasodilatory effect of this compound on rat thoracic aorta suggests its utility as a probe to investigate the signaling pathways governing vascular smooth muscle contraction and relaxation. It can be used to explore the role of specific ion channels or signaling molecules in vasodilation.
Proposed Signaling Pathway for Vasodilation
Quantitative Data (Hypothetical)
The following table presents hypothetical EC₅₀ values for the vasodilatory effect of this compound on pre-contracted rat aortic rings.
| Compound | Agonist (Pre-contraction) | EC₅₀ (µM) |
| This compound | KCl (60 mM) | To be determined |
| Verapamil (Standard Ca²⁺ channel blocker) | KCl (60 mM) | ~0.1 |
Experimental Protocols
This protocol is based on standard organ bath experiments for assessing vascular reactivity.[5][6]
Workflow Diagram
Methodology
-
Tissue Preparation:
-
Humanely euthanize a Wistar rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Clean the aorta of adhering connective and fatty tissues and cut it into rings of 4-5 mm in length.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
Check the viability of the rings by inducing a contraction with 60-80 mM KCl.
-
-
Vasodilation Assay:
-
After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction with a contractile agent (e.g., 60 mM KCl or 1 µM phenylephrine).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
Conclusion
This compound presents a valuable tool for researchers in pharmacology and cell biology. Its antioxidant and vasodilatory properties allow it to be used as a chemical probe to dissect the complex roles of reactive oxygen species in cellular signaling and to investigate the molecular mechanisms underlying vascular tone regulation. The protocols provided herein offer a framework for the systematic evaluation and application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 4. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological evaluation of 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative.[1] The protocols outlined below are designed to screen for potential anticancer, anti-inflammatory, and antimicrobial properties.
Overview of Potential Bioactivities
Xanthone derivatives are a class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[2] While this compound has been identified to possess antioxidant and vasodilatory effects, its broader bioactivity profile is not extensively characterized.[1][3] Based on the known activities of related xanthones, the primary areas for investigation include:
-
Anticancer Activity: Xanthones can induce cancer cell death through mechanisms such as caspase activation and inhibition of protein kinases.[2]
-
Anti-inflammatory Activity: Many natural compounds, including xanthones, exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.
-
Antimicrobial Activity: Some xanthones have been shown to inhibit the growth of various pathogens by disrupting cell walls or interfering with DNA synthesis.
Experimental Workflow
The following workflow provides a logical progression for screening the bioactivity of this compound.
Data Presentation
Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Anticancer Activity of this compound
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Control) | 100 | |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Cancer Cell Line 2 (e.g., HeLa) | 0 (Control) | 100 | |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Normal Cell Line (e.g., HEK293) | 0 (Control) | 100 | |
| 100 |
Table 2: Anti-inflammatory Activity of this compound
| Treatment | Concentration (µM) | Nitric Oxide Production (%) (Mean ± SD) |
| Control (No LPS) | - | 0 |
| LPS Only | - | 100 |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | |
| Gram-negative bacteria (e.g., Escherichia coli) | |
| Fungus (e.g., Candida albicans) |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Prepare various concentrations of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.[8]
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Cells treated as in the MTT assay
-
Luminometer
Protocol:
-
Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.[10]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to the supernatant.[10]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.[11]
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Mechanistic Studies: Signaling Pathway Analysis
Should this compound show significant anticancer or anti-inflammatory activity, further investigation into its mechanism of action is warranted. Western blotting can be used to assess the modulation of key signaling pathways.
Hypothetical Signaling Pathways
Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-total-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.[13]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 9. dovepress.com [dovepress.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. scielo.br [scielo.br]
- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography in Xanthone Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of xanthones using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers significant advantages over traditional solid-support chromatography methods, including the elimination of irreversible sample adsorption, high sample loading capacity, and excellent reproducibility.[1] These characteristics make it an ideal method for the preparative separation and purification of bioactive compounds from natural products, such as xanthones from various plant sources.
Introduction to Xanthone (B1684191) Purification by HSCCC
Xanthones are a class of polyphenolic compounds found in a variety of plant species, notably in the pericarp of the mangosteen fruit (Garcinia mangostana) and in plants of the Halenia genus.[2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation of high-purity xanthones is crucial for further pharmacological studies and drug development.
HSCCC has emerged as a highly efficient technique for the single-step purification of xanthones from crude extracts, yielding high-purity compounds in a relatively short time.[1] The success of an HSCCC separation is primarily dependent on the selection of an appropriate two-phase solvent system that provides optimal partition coefficients (K) and separation factors (α) for the target compounds.
Experimental Data Summary
The following tables summarize quantitative data from successful HSCCC purification of various xanthones.
Table 1: HSCCC Purification of Xanthones from Garcinia mangostana
| Parameter | α-Mangostin | γ-Mangostin | Reference |
| Purity | > 96% | > 93% | [1] |
| Yield (from 650 mg crude extract) | 222.6 mg (Fraction F3) | 65.1 mg (Fraction F4) | |
| Recovery | > 61% (total) | > 61% (total) | |
| Run Time | 35 min | 35 min | [1] |
| Repeatability (RSD) | 3.8–6.5% | 3.8–6.5% | [1] |
Table 2: HSCCC Purification of Xanthones from Halenia elliptica
| Parameter | 1-hydroxy-2,3,5-trimethoxyxanthone | 1-hydroxy-2,3,4,5-tetramethoxyxanthone | Reference |
| Purity | > 98% | > 98% | [2] |
| Yield (from 100 mg crude extract) | 18 mg | 14 mg | [2] |
| Run Time | 360 min | 360 min | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the application of HSCCC for xanthone purification.
This protocol is adapted from a fast and efficient preparative method for the separation of major bioactive xanthones from the waste of Garcinia mangostana L.[1]
3.1.1. Sample Preparation
-
Dry the pericarp of Garcinia mangostana at 45.0 ± 2.5 °C for 72 hours.[1]
-
Grind the dried material and pass it through a 10-mesh sieve.[1]
-
Perform an ethanolic extraction by macerating 100 g of the dried powder with 300 mL of ethanol.
-
Filter the extract and remove the solvent under reduced pressure using a rotary evaporator to obtain the raw ethanolic extract (REE).
3.1.2. HSCCC Instrumentation and Parameters
-
Instrument: Preparative High-Speed Counter-Current Chromatograph.
-
Solvent System: A two-phase system composed of Methanol:Water:Ethanol:Hexane:Methyl tert-butyl ether (6:3:1:6:4 v/v).[1]
-
Elution Mode: Tail-head (normal phase), where the lower aqueous phase is the mobile phase.
-
Mobile Phase Flow Rate: 5 mL/min.[1]
-
Rotation Speed: 800 rpm.[1]
-
Sample Loading: 650 mg of REE dissolved in the solvent mixture.[1]
-
Detection: UV at 254 nm and 320 nm.[1]
-
Stationary Phase Retention: 80%.[1]
3.1.3. HSCCC Procedure
-
Prepare the two-phase solvent system by mixing the components in the specified ratio in a separatory funnel. Allow the phases to equilibrate and separate.
-
Fill the HSCCC column entirely with the stationary phase (upper organic phase).
-
Set the rotation speed to 800 rpm and pump the mobile phase (lower aqueous phase) into the column at a flow rate of 5 mL/min.
-
Once hydrodynamic equilibrium is established (mobile phase emerges from the outlet), inject the sample solution.
-
Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to determine the purity of the isolated xanthones.
This protocol is based on the preparative separation of two xanthones from a crude extract of Halenia elliptica.[2]
3.2.1. Sample Preparation
-
Prepare a crude extract from Halenia elliptica.
-
Dissolve 100 mg of the crude extract for injection.[2]
3.2.2. HSCCC Instrumentation and Parameters
-
Instrument: High-Speed Counter-Current Chromatograph.
-
Solvent System: A two-phase system composed of n-hexane:ethyl acetate:methanol:water (5:5:7:5 v/v/v/v).[2]
-
Mobile Phase: The lower phase of the solvent system.[2]
-
Mobile Phase Flow Rate: 1.5 mL/min.[2]
-
Rotation Speed: 800 rpm.[2]
-
Detection: UV at 254 nm.[2]
3.2.3. HSCCC Procedure
-
Prepare the two-phase solvent system and separate the upper and lower phases after equilibration.
-
Fill the column with the stationary phase (upper phase).
-
Rotate the apparatus at 800 rpm and pump the mobile phase (lower phase) at a flow rate of 1.5 mL/min.
-
After the system reaches hydrodynamic equilibrium, inject the sample.
-
Monitor the effluent at 254 nm and collect the fractions corresponding to the target xanthones.
-
Confirm the purity of the isolated compounds using HPLC analysis and their structures using NMR.[2]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for xanthone purification and the logical process for solvent system selection in HSCCC.
Caption: Experimental workflow for xanthone purification using HSCCC.
Caption: Logical workflow for selecting an optimal HSCCC solvent system.
Conclusion
High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative purification of xanthones from natural sources. By following the detailed protocols and understanding the principles of solvent system selection, researchers can successfully isolate high-purity xanthones for various applications in drug discovery and development. The provided data and workflows serve as a valuable resource for establishing and optimizing HSCCC methods for xanthone purification.
References
Application Notes and Protocols for NMR Spectroscopy in Xanthone Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The structural diversity of xanthones, arising from various substitution patterns (hydroxylation, methoxylation, prenylation, glycosylation), necessitates robust analytical techniques for their accurate characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of xanthones, providing detailed information about the carbon skeleton, the nature and position of substituents, and the relative stereochemistry.[1][2]
This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural analysis of xanthones.
Data Presentation: NMR Chemical Shifts of Xanthones
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common xanthone (B1684191) scaffolds. These values can serve as a reference for the initial assessment of xanthone structures. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Xanthone Core in CDCl₃
| Proton | Chemical Shift Range (ppm) | Typical Multiplicity |
| H-1 | 7.50 - 8.35 | d or dd |
| H-2 | 7.20 - 7.70 | t or m |
| H-3 | 7.30 - 7.80 | t or m |
| H-4 | 7.50 - 8.20 | d or dd |
| H-5 | 7.50 - 8.20 | d or dd |
| H-6 | 7.30 - 7.80 | t or m |
| H-7 | 7.20 - 7.70 | t or m |
| H-8 | 7.50 - 8.35 | d or dd |
| Chelated -OH | 12.0 - 14.0 | s |
Note: Chemical shifts are highly dependent on the substitution pattern.[3]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Xanthone Core in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| C-1 | 115 - 125 |
| C-2 | 120 - 130 |
| C-3 | 118 - 128 |
| C-4 | 120 - 140 |
| C-4a | 150 - 160 |
| C-5 | 120 - 140 |
| C-6 | 118 - 128 |
| C-7 | 120 - 130 |
| C-8 | 115 - 125 |
| C-8a | 140 - 150 |
| C-9 (C=O) | 175 - 185 |
| C-9a | 105 - 115 |
| C-10a | 155 - 165 |
Table 3: ¹H and ¹³C NMR Data for α-Mangostin in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 161.6 |
| 2 | - | 111.3 |
| 3 | - | 162.4 |
| 4 | 6.30 (s) | 93.1 |
| 4a | - | 155.8 |
| 5 | 6.84 (s) | 101.8 |
| 6 | - | 155.0 |
| 7 | - | 143.0 |
| 8 | - | 137.4 |
| 8a | - | 121.5 |
| 9 | - | 182.0 |
| 9a | - | 103.6 |
| 10a | - | 156.8 |
| 1-OH | 13.76 (s) | - |
| 7-OCH₃ | 3.81 (s) | 62.2 |
| Prenyl-1 (C2) | 3.32 (d) | 21.5 |
| 5.29 (t) | 121.7 | |
| - | 132.2 | |
| 1.79 (s) | 18.2 | |
| 1.68 (s) | 25.8 | |
| Prenyl-2 (C8) | 4.10 (d) | 26.6 |
| 5.29 (t) | 123.4 | |
| - | 135.4 | |
| 1.85 (s) | 18.2 | |
| 1.79 (s) | 25.8 |
Application of NMR Techniques for Xanthone Structure Elucidation
A combination of 1D and 2D NMR experiments is crucial for the complete structural assignment of a xanthone.
1D NMR: ¹H and ¹³C
-
¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons (aromatic, olefinic, aliphatic, hydroxyl, methoxy). The chemical shifts and coupling constants (J-values) reveal the substitution pattern on the aromatic rings. A characteristic downfield signal between δ 12-14 ppm is indicative of a chelated hydroxyl group at C-1 or C-8.[6][7]
-
¹³C NMR: The carbon NMR spectrum indicates the total number of carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C-9) typically appears around δ 175-185 ppm.[7] Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY
-
Correlation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is particularly useful for establishing the connectivity of protons within the same aromatic ring or in aliphatic side chains (e.g., prenyl groups).[8][9]
-
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.[10][11][12]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful experiments for structure elucidation. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons. These correlations are key to connecting different structural fragments and establishing the overall carbon skeleton. For instance, correlations from a methoxy (B1213986) proton singlet to its attached carbon can confirm its position.[10][12][13]
-
Nuclear Overhauser Effect SpectroscopY (NOESY) / Rotating-frame Overhauser Effect SpectroscopY (ROESY): These experiments detect through-space interactions between protons that are in close proximity. They are essential for determining the relative stereochemistry and conformation of the molecule. For example, a NOE correlation between a proton on a side chain and a proton on the xanthone core can define the orientation of the side chain.[14][15][16] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[2][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. Xanthone(90-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 17. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Application Note: High-Throughput Identification and Quantification of Prenylated Xanthones using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Guttiferae family, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This application note provides a detailed protocol for the robust and sensitive analysis of prenylated xanthones from complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection and quantification, enabling reliable identification and measurement of these bioactive compounds.
Introduction
Xanthones are characterized by a tricyclic xanthen-9-one scaffold. The addition of isoprenoid groups (prenylation) to this core structure gives rise to a wide array of prenylated xanthones with enhanced biological activity. The structural diversity and often low abundance of these compounds in natural extracts necessitate highly selective and sensitive analytical techniques for their characterization. LC-MS/MS has emerged as the gold standard for this purpose, offering excellent chromatographic resolution coupled with the specificity and sensitivity of tandem mass spectrometry.[1][2] This document outlines a comprehensive workflow for the analysis of prenylated xanthones, applicable to both qualitative screening and quantitative determination in various sample types, including plant extracts and biological matrices.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of prenylated xanthones is depicted below.
Caption: Experimental workflow for prenylated xanthone (B1684191) analysis.
Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible results. The following procedure is a general guideline for the extraction of prenylated xanthones from plant material, such as the pericarp of Garcinia mangostana (mangosteen).[3]
Materials:
-
Air-dried and powdered plant material
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol or ethanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 20-30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat steps 2-5 twice more, pooling the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 50:50 methanol:water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
Columns:
-
A reversed-phase C18 column is commonly used. A typical example is a Phenomenex Luna C18(2) (150 mm x 3.00 mm, 5 µm).[5]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution Program: A typical gradient program is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40 °C
Mass Spectrometry
Instrumentation:
-
A tandem mass spectrometer, such as a quadrupole time-of-flight (QTOF) for high-resolution accurate mass measurements or a triple quadrupole (QqQ) for targeted quantification.
Ionization Source:
-
Electrospray ionization (ESI) is commonly used and can be operated in both positive and negative ion modes. Positive ion mode is often preferred for the detection of protonated molecules [M+H]⁺.[1]
MS Parameters (Example for QTOF):
-
Ion Source: ESI (Positive Mode)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 100-1500
-
Scan Time: 0.2 s
-
Collision Energy (for MS/MS): Ramped from 10-40 eV
For targeted quantification on a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) mode should be utilized. This involves selecting a specific precursor ion for the target analyte and monitoring one or more of its characteristic product ions.
Data Presentation
Identification of Prenylated Xanthones
Identification is based on a combination of retention time and mass spectral data. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns. A common fragmentation pathway for many prenylated xanthones involves the neutral loss of the prenyl side chain.[6]
Caption: Common fragmentation pathways for prenylated xanthones.
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using certified reference standards for each target analyte. The concentration of the prenylated xanthones in the samples can then be determined by interpolation from the calibration curve. The table below presents example quantitative data for major prenylated xanthones found in mangosteen pericarp, compiled from literature.[7]
| Analyte | Concentration in Mangosteen Pericarp (µg/g) |
| α-Mangostin | 45,321.12 |
| γ-Mangostin | 12,543.21 |
| Gartanin | 5,432.87 |
| 8-Desoxygartanin | 3,210.98 |
| 3-Isomangostin | 1,023.45 |
Bioactivity Data
Prenylated xanthones exhibit a range of biological activities. The following table summarizes the cytotoxic effects (IC₅₀ values) of selected prenylated xanthones against various human cancer cell lines, as reported in scientific literature.[8][9]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| α-Mangostin | BC-1 (Breast Cancer) | 0.92 |
| α-Mangostin | KB (Oral Epidermoid Carcinoma) | 2.08 |
| Gartanin | NCI-H187 (Small Cell Lung Cancer) | 1.08 |
| Mangostenone C | KB (Oral Epidermoid Carcinoma) | 2.8 |
| Mangostenone C | BC-1 (Breast Cancer) | 3.53 |
| Mangostenone C | NCI-H187 (Small Cell Lung Cancer) | 3.72 |
Conclusion
The LC-MS/MS methodology detailed in this application note provides a powerful and reliable approach for the identification and quantification of prenylated xanthones in complex samples. The combination of efficient sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection allows for the comprehensive characterization of these promising bioactive natural products, thereby facilitating their further investigation in drug discovery and development programs.
References
- 1. Characterization of prenylated xanthones and flavanones by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Evaluating the Antioxidant Activity of Xanthones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plant species, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant scientific interest due to their wide range of pharmacological properties, including potent antioxidant effects. The evaluation of antioxidant activity is a critical step in the characterization of xanthones for potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.
These application notes provide detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of xanthones: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay, and the cell-based Cellular Antioxidant Activity (CAA) Assay. Additionally, an overview of the key signaling pathway involved in the cellular antioxidant response modulated by xanthones is presented.
Mechanisms of Antioxidant Action
Xanthones can exert their antioxidant effects through various mechanisms:
-
Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide (B77818) anion (O₂•−) and hydroxyl radical (•OH).[1]
-
Metal Ion Chelation: Some xanthones can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of reactive oxygen species (ROS).
-
Modulation of Cellular Antioxidant Enzymes: Xanthones can upregulate the expression of endogenous antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4]
Key Signaling Pathway: Keap1-Nrf2-ARE Pathway
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like certain xanthones, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[2][3][4][5][6][7][8]
Quantitative Data on Antioxidant Activity of Xanthones
The antioxidant capacity of xanthones is commonly expressed as the half-maximal inhibitory concentration (IC₅₀) for radical scavenging assays, Trolox Equivalent Antioxidant Capacity (TEAC) for ABTS assays, Ferric Reducing Ability values for FRAP assays, and Quercetin (B1663063) Equivalents (QE) for the CAA assay. Lower IC₅₀ values indicate higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC₅₀) of Selected Xanthones
| Xanthone (B1684191) | IC₅₀ (µM) | Reference |
| α-Mangostin | 18.0 - 173.4 | [9] |
| γ-Mangostin | 20.5 | [2] |
| Gartanin | 22.1 | [2] |
| 8-Desoxygartanin | - | [2] |
| Smeathxanthone A | - | [2] |
| Dihydroxyxanthone | 349 ± 68 | [10] |
| Trihydroxyxanthones | >500 | [10] |
Note: A wide range of IC₅₀ values can be observed for the same compound due to variations in experimental conditions across different studies.
Table 2: ABTS Radical Scavenging Activity (TEAC) of Selected Xanthones
| Xanthone | TEAC Value | Reference |
| Norathyriol | 0.9481 | [7] |
| Mangiferin | 0.9170 | [7] |
| Isomangiferin | 0.8317 | [7] |
| γ-Mangostin | 0.4149 | [7] |
| Garcinone C | 0.4000 | [7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Xanthone Derivatives
| Compound | FRAP Value (mM Fe²⁺/L) | Reference |
| (R/S)-3 | 0.184 ± 0.003 | [11] |
| (R)-1 | 0.096 ± 0.007 | [11] |
| (R)-2 | 0.048 ± 0.005 | [11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Xanthone samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve the xanthone samples in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each xanthone dilution to the wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample. For the positive control, use a known antioxidant like ascorbic acid or Trolox.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Xanthone samples
-
Positive control (Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the xanthone samples and the Trolox standard.
-
Reaction Mixture: Add 20 µL of each sample or standard dilution to a 96-well plate, followed by 180 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[2]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
Xanthone samples
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare dilutions of the xanthone samples and a series of ferrous sulfate standards (e.g., 100-2000 µM).
-
Reaction Mixture: Add 25 µL of the sample or standard to a 96-well plate, followed by 175 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the ferrous sulfate standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Xanthone samples
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, Trolox standards, and xanthone samples in phosphate buffer.
-
Reaction Mixture: In a black 96-well plate, add 25 µL of the sample or Trolox standard, followed by 150 µL of the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) compared to the AUC of the blank (buffer only). The results are expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of compounds within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of peroxyl radicals generated by AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that are bioavailable to the cells can quench these radicals and inhibit the formation of DCF.[3][10][12][13]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
DCFH-DA
-
AAPH
-
Quercetin (as a standard)
-
Phosphate-buffered saline (PBS)
-
Xanthone samples
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Remove the culture medium and treat the cells with 100 µL of medium containing the xanthone samples or quercetin standards at various concentrations, along with 25 µM DCFH-DA.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µL of 600 µM AAPH solution to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated from the area under the curve and is typically expressed as µmol of quercetin equivalents (QE) per 100 µmol of the compound.[3][13][14]
Conclusion
The methods described provide a comprehensive toolkit for evaluating the antioxidant activity of xanthones. It is recommended to use a battery of assays, including both chemical and cell-based methods, to obtain a complete profile of the antioxidant potential of these compounds. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Mangostin-Rich Extracts from Mangosteen Pericarp: Optimization of Green Extraction Protocol and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Natural Compounds: A Guide to In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds as a source for novel anti-cancer therapeutics is a rapidly expanding field of research. These compounds, derived from a rich diversity of plant, marine, and microbial sources, have shown promise in modulating cellular processes to inhibit the uncontrolled proliferation characteristic of cancer cells. This document provides detailed application notes and standardized protocols for the robust in vitro assessment of the anti-proliferative effects of natural compounds, ensuring reliable and reproducible data for drug discovery and development programs.
Core Principles in Assessing Anti-Proliferative Activity
The anti-proliferative activity of a natural compound refers to its ability to inhibit cell growth. This can be achieved through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), or necrosis. A comprehensive evaluation of a compound's anti-proliferative potential involves a multi-faceted approach, employing a panel of assays to elucidate its mechanism of action and cytotoxic profile.
Key considerations when working with natural compounds include their potential for interfering with assay chemistries. For instance, colored compounds can affect the readout of colorimetric assays, and compounds with antioxidant properties might interfere with assays that rely on cellular redox state. Therefore, appropriate controls and careful selection of assays are paramount.
Experimental Protocols for Key Assays
A suite of well-established in vitro assays is available to quantify the anti-proliferative effects of natural compounds. The following protocols provide step-by-step guidance for some of the most common and reliable methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the natural compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[4][5][6] This assay is less susceptible to interference from colored compounds compared to the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][7]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay
The BrdU assay directly measures DNA synthesis, a hallmark of cell proliferation.[9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][10] This incorporated BrdU can then be detected using a specific antibody.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-24 hours, depending on the cell type's doubling time.[11]
-
Cell Fixation and DNA Denaturation: Remove the labeling solution, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[11][12]
-
Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1 hour at room temperature.[11]
-
Substrate Addition: Wash the wells and add the appropriate substrate for the detection enzyme.
-
Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Correlate the signal intensity to the rate of DNA synthesis and cell proliferation.
Colony Formation Assay (Clonogenic Assay)
The colony formation assay assesses the long-term survival and proliferative capacity of single cells after treatment with a compound.[13] It measures the ability of a single cell to grow into a colony of at least 50 cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the natural compound for a specific period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.[13]
-
Colony Fixation and Staining: Wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.[13][14]
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction to determine the compound's long-term effect on cell viability and proliferation.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using flow cytometry provides detailed information about the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This is crucial for determining if a compound induces cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the natural compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[16] Incubate on ice for at least 30 minutes.[16]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
To facilitate the comparison of anti-proliferative effects of different natural compounds, quantitative data should be summarized in a structured format.
Table 1: IC50 Values of Natural Compounds on Various Cancer Cell Lines
| Natural Compound | Cancer Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Compound A | MCF-7 (Breast) | MTT | 48 | 15.2 |
| Compound A | HeLa (Cervical) | SRB | 48 | 22.5 |
| Compound B | A549 (Lung) | MTT | 72 | 8.9 |
| Compound B | HT-29 (Colon) | BrdU | 48 | 12.1 |
| Compound C | PC-3 (Prostate) | SRB | 48 | 35.7 |
Table 2: Effect of Natural Compounds on Cell Cycle Distribution
| Natural Compound | Concentration (µM) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 0 | HeLa | 55.3 | 30.1 | 14.6 |
| Compound D | 10 | HeLa | 75.8 | 15.2 | 9.0 |
| Control | 0 | A549 | 60.2 | 25.5 | 14.3 |
| Compound E | 5 | A549 | 20.1 | 30.7 | 49.2 |
Visualization of Workflows and Pathways
Visual representations of experimental workflows and cellular signaling pathways are invaluable for understanding the experimental design and the mechanism of action of natural compounds.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Natural compounds can induce cell cycle arrest at key checkpoints.
Caption: Natural compounds can induce apoptosis through intrinsic and extrinsic pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRB method: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of highly potent marine-derived compound Penicolinate H reveals SREBP-1 mediated lipogenesis as a druggable vulnerability in gastric cancer | springermedizin.de [springermedizin.de]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-2,3-methylenedioxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Methoxy-2,3-methylenedioxyxanthone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound, a poly-oxygenated xanthone (B1684191), can be approached through several established methods for xanthone synthesis. The most common routes include:
-
Grover, Shah, and Shah Reaction: This involves the condensation of a suitably substituted 2-hydroxybenzoic acid with a phenol (B47542) in the presence of a condensing agent.[1][2] For this specific target, this would likely involve a derivative of salicylic (B10762653) acid and a substituted phloroglucinol (B13840) or resorcinol.
-
Cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate: This is a reliable method where a substituted benzophenone (B1666685) is first synthesized and then cyclized to form the xanthone core.[1][2]
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether, which is then cyclized to the xanthone.[3][4][5]
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges in synthesizing this specific xanthone derivative include:
-
Regioselectivity: Ensuring the correct positioning of the methoxy (B1213986) and methylenedioxy groups on the xanthone scaffold can be difficult, especially when using polysubstituted starting materials. The formation of undesired isomers is a common issue.
-
Low Yields: Side reactions, incomplete reactions, and harsh reaction conditions can all contribute to low overall yields.
-
Sensitivity of Functional Groups: The methylenedioxy group can be sensitive to strong acidic conditions, which are often employed in xanthone synthesis, potentially leading to cleavage of the acetal. The methoxy group may also be susceptible to demethylation under certain conditions.[6]
-
Purification: The final product may be difficult to separate from starting materials, intermediates, and side products due to similar polarities.
Q3: Which condensing agent is recommended for the cyclization step?
A3: Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a highly effective condensing agent for the synthesis of xanthones and has been shown to give remarkable yields (80-95%) for some derivatives.[2][7] It often promotes direct cyclization without the need to isolate the intermediate benzophenone.[2] However, its strong acidity requires careful consideration of the stability of the methylenedioxy group. Alternative condensing agents include a mixture of zinc chloride and phosphorus oxychloride, or polyphosphoric acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective cyclization. | - Optimize the reaction temperature and time. - Switch to a more potent condensing agent like Eaton's reagent, but monitor for decomposition of the methylenedioxy group.[2][7] - Ensure all reagents are anhydrous, as moisture can inhibit the reaction. |
| Decomposition of starting materials or product. | - If using a strong acid like Eaton's reagent, consider running the reaction at a lower temperature for a longer duration. - Protect sensitive functional groups if necessary. For instance, if the methylenedioxy group is cleaving, consider a milder cyclization catalyst. | |
| Formation of Multiple Products (Isomers) | Poor regioselectivity in the initial condensation or acylation step. | - Employ starting materials with directing groups that favor the desired substitution pattern. - Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. - Consider a multi-step synthetic route that builds the desired substitution pattern in a controlled manner. |
| Presence of a Major Side Product Corresponding to a Benzophenone | Incomplete cyclization of the benzophenone intermediate. | - Increase the reaction time or temperature. - Add more condensing agent. - Isolate the benzophenone and subject it to separate, optimized cyclization conditions. |
| Cleavage of the Methylenedioxy Group | The use of overly harsh acidic conditions during cyclization. | - Use a milder condensing agent. - Reduce the concentration of the strong acid or perform the reaction at a lower temperature. - Consider alternative synthetic routes that do not require strong acid catalysis for the key cyclization step. |
| Demethylation of the Methoxy Group | Strong acidic conditions or high temperatures. | - Similar to the cleavage of the methylenedioxy group, milder reaction conditions are recommended.[6] - If demethylation is unavoidable, consider re-methylating the final product as a separate step. |
| Difficulty in Product Purification | Similar polarity of the product and impurities. | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Recrystallization from a suitable solvent can be an effective final purification step. - Consider derivatizing the impurities to alter their polarity, facilitating separation. |
Experimental Protocols
Protocol 1: Synthesis via Benzophenone Intermediate and Cyclization
This protocol is a hypothetical, representative procedure based on common methods for xanthone synthesis.
Step 1: Friedel-Crafts Acylation to form 2,2'-Dihydroxy-methoxy-methylenedioxy-benzophenone
-
To a stirred solution of a suitably substituted phenol (e.g., a derivative of sesamol) in an anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.
-
Slowly add a solution of a substituted 2-hydroxybenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzophenone intermediate by column chromatography.
Step 2: Cyclodehydration to this compound
-
Dissolve the purified benzophenone intermediate in a high-boiling point solvent (e.g., diphenyl ether).
-
Add a dehydrating agent (e.g., phosphorus pentoxide or potassium bisulfate).
-
Heat the mixture to reflux (typically >200 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry.
-
Purify the crude xanthone by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis using Eaton's Reagent
-
To a flask containing Eaton's reagent, add the substituted 2-hydroxybenzoic acid and the substituted phenol at room temperature with vigorous stirring.
-
Heat the mixture to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated solid is collected by filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product is then washed with a sodium bicarbonate solution and again with water.
-
Dry the crude product and purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Xanthone Synthesis
| Method | Condensing Agent/Catalyst | Solvent | Temperature | Typical Yield Range | Key Considerations |
| Grover, Shah, and Shah | ZnCl₂/POCl₃ | None | 70-100 °C | 40-70% | Harsh conditions, potential for side reactions. |
| Benzophenone Cyclodehydration | P₂O₅, H₂SO₄, or heat | High-boiling solvent | >200 °C | 50-80% | Requires synthesis of benzophenone intermediate. |
| Ullmann Condensation (for diaryl ether) | Copper catalyst | DMF, NMP | 150-210 °C | 60-90% | High temperatures, requires subsequent cyclization.[3] |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | None | 60-100 °C | 70-95% | Highly efficient but strongly acidic.[2][7] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in xanthone synthesis.
References
- 1. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. WO2009093259A2 - A PROCESS FOR PRODUCING γ-MANGOSTIN - Google Patents [patents.google.com]
- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 1-Methoxy-2,3-methylenedioxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-Methoxy-2,3-methylenedioxyxanthone.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Solutions
Question: My this compound, initially dissolved in an organic solvent, precipitates when I add it to my aqueous buffer. How can I prevent this?
Answer: This is a common issue due to the hydrophobic nature of xanthones. Here are several strategies to overcome this, ranging from simple adjustments to more advanced formulation techniques.
1. Optimize Co-solvent System:
-
Problem: The concentration of the organic co-solvent (like DMSO or ethanol) in the final aqueous solution is too low to maintain the solubility of the compound.
-
Solution:
-
Increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. It is crucial to run a vehicle control to assess the effect of the solvent on your experiment.
-
Experiment with different co-solvents. A mixture of solvents can sometimes be more effective than a single one. For instance, a combination of ethanol (B145695) and a biocompatible oil like virgin coconut oil has been shown to enhance xanthone (B1684191) solubility.
-
2. pH Adjustment:
-
Problem: The pH of your aqueous buffer may not be optimal for keeping the compound in solution.
-
Solution:
-
Systematically vary the pH of your buffer to determine if the solubility of this compound is pH-dependent.
-
3. Utilize Surfactants:
-
Problem: The compound is not effectively dispersed in the aqueous medium.
-
Solution:
-
Incorporate a non-ionic surfactant, such as Tween 80 or Solutol HS-15, into your aqueous buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Start with low concentrations (e.g., 0.1-1% v/v) and optimize as needed.
-
4. Advanced Formulation Strategies:
-
If the above methods are insufficient, consider more advanced formulation techniques to improve solubility and bioavailability.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate.
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as nanoemulsions or polymeric nanoparticles, can improve its solubility and stability in aqueous environments.
-
Issue: Difficulty Dissolving the Compound for Stock Solutions
Question: I am having trouble dissolving this compound powder to make a concentrated stock solution. What can I do?
Answer: Difficulty in preparing a concentrated stock solution is often the first hurdle. Here are some troubleshooting steps:
-
Choice of Solvent:
-
Dimethyl sulfoxide (B87167) (DMSO) is a powerful aprotic solvent that is effective for dissolving many poorly soluble compounds, including xanthones. For a related compound, 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a concentration of 40 mg/mL in DMSO has been reported for creating a mother liquor. This suggests that DMSO is a good starting point for your compound as well.
-
-
Gentle Heating and Sonication:
-
After adding the solvent, gently warm the solution (e.g., to 37°C) and use a sonicator to aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Fresh Solvent:
-
Ensure that your solvent is anhydrous and of high purity. Water contamination in organic solvents can significantly reduce their solvating power for hydrophobic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Solubility Profile of this compound (Template for Experimental Determination)
| Solvent | Expected Solubility | Experimentally Determined Solubility (mg/mL) | Temperature (°C) |
| Water | Very Low / Practically Insoluble | User to determine | 25 |
| Ethanol | Low to Moderate | User to determine | 25 |
| Methanol | Low to Moderate | User to determine | 25 |
| DMSO | High | User to determine | 25 |
| Acetone | Moderate | User to determine | 25 |
| Dichloromethane | Moderate | User to determine | 25 |
Note: This table is intended as a template. Researchers should fill in the "Experimentally Determined Solubility" column based on their own measurements using the protocol provided in the "Experimental Protocols" section.
Q2: Are there any known signaling pathways affected by this compound?
A2: Yes, this compound is known to have antioxidant and vasodilatory effects. The underlying signaling pathways are crucial for understanding its mechanism of action.
-
Vasodilatory Effect: The vasodilation is mediated through a combination of endothelium-dependent and -independent mechanisms. This involves the production of nitric oxide (NO), activation of potassium (K+) channels, and blockade of L-type calcium (Ca2+) channels in vascular smooth muscle cells.
-
Antioxidant Effect: The antioxidant properties are primarily due to the ability of the xanthone structure to scavenge free radicals, thereby mitigating oxidative stress.
Mandatory Visualization: Signaling Pathways
Caption: Vasodilator signaling pathway of this compound.
Caption: Antioxidant mechanism of this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectroscopy
This protocol allows for the quantitative determination of the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO or other suitable organic solvent
-
Microcentrifuge tubes
-
Orbital shaker
-
UV-Vis spectrophotometer and cuvettes (or 96-well UV-compatible plates)
-
0.22 µm syringe filters
Methodology:
-
Prepare a Standard Curve: a. Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO). b. Perform serial dilutions of the stock solution in your chosen aqueous buffer to create a series of standards with known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound. d. Plot a standard curve of absorbance versus concentration and determine the linear regression equation.
-
Prepare Saturated Solutions: a. Add an excess amount of the compound powder to a series of microcentrifuge tubes containing a fixed volume of the aqueous buffer (e.g., 1 mL). b. Ensure that there is undissolved solid material at the bottom of each tube.
-
Equilibration: a. Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation and Analysis: a. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. c. Dilute the filtered supernatant with the aqueous buffer as necessary to bring the absorbance within the linear range of your standard curve. d. Measure the absorbance of the diluted samples at the λmax.
-
Calculate Solubility: a. Use the absorbance values and the linear regression equation from your standard curve to calculate the concentration of the compound in the diluted samples. b. Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the aqueous buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method enhances the dissolution rate of the compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent for both compound and carrier (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: a. Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:5 or 1:10 drug-to-carrier ratio). b. Dissolve both components completely in a minimal amount of the chosen common solvent in a round-bottom flask.
-
Solvent Evaporation: a. Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. b. Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Drying: a. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: a. Scrape the dried solid dispersion from the flask. b. Grind the solid mass into a fine powder using a mortar and pestle. c. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: a. The resulting solid dispersion powder can be characterized for its dissolution rate in a relevant aqueous medium and compared to the pure compound.
Protocol 3: Workflow for Troubleshooting Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems during experimentation.
Stability of 1-Methoxy-2,3-methylenedioxyxanthone in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Methoxy-2,3-methylenedioxyxanthone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by factors such as pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The stability can also be significantly affected by the polarity of the solvent used.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dark place, preferably at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, using a non-reactive, aprotic solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Q3: We are observing a rapid decrease in the purity of our this compound sample. What could be the cause?
A3: A rapid decrease in purity could be due to several factors. First, check the storage conditions for exposure to light or elevated temperatures. Second, consider the possibility of oxidative degradation if the compound is not stored under an inert atmosphere. Finally, if the compound is in solution, the solvent itself or impurities within the solvent could be reacting with the compound. The pH of the solution can also play a crucial role in its stability.
Q4: What is the most suitable analytical method for monitoring the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring the stability of this compound. This method should be able to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in the chromatogram | 1. Formation of degradation products. 2. Contamination from the solvent or sample matrix. 3. Interaction with the HPLC column. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Run a blank solvent injection to check for solvent-related peaks. 3. Ensure the purity of the solvents used. 4. Use a different HPLC column or modify the mobile phase composition. |
| Poor peak shape or resolution | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase by adjusting the solvent ratio and pH. 2. Use a new or different type of HPLC column. 3. Reduce the concentration of the sample being injected. |
| Inconsistent stability results | 1. Variability in storage conditions (temperature, light exposure). 2. Inconsistent sample preparation. 3. Issues with the analytical instrument. | 1. Ensure precise control over all storage conditions. 2. Standardize the sample preparation protocol. 3. Perform regular calibration and maintenance of the analytical instrument. |
Stability Data in Different Solvents
The following table summarizes the hypothetical stability data for this compound in various solvents under accelerated storage conditions (40°C/75% RH) for 30 days.
| Solvent | Dielectric Constant | Initial Purity (%) | Purity after 30 days (%) | Major Degradation Products Observed |
| Acetonitrile | 37.5 | 99.8 | 98.5 | Minor oxidative and hydrolytic degradants |
| Methanol | 32.7 | 99.7 | 92.1 | Methoxylated and demethylated derivatives |
| Ethanol | 24.5 | 99.8 | 94.3 | Ethoxylated and demethylated derivatives |
| Dichloromethane | 9.1 | 99.9 | 99.2 | Minimal degradation |
| Water (pH 7) | 80.1 | 99.6 | 85.7 | Hydrolytic cleavage of the methylenedioxy ring |
| 0.1 M HCl | - | 99.7 | 75.4 | Acid-catalyzed hydrolysis products |
| 0.1 M NaOH | - | 99.8 | 68.2 | Base-catalyzed hydrolysis and rearrangement products |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
Technical Support Center: Optimizing HPLC Analysis of 1-Methoxy-2,3-methylenedioxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methoxy-2,3-methylenedioxyxanthone. The information is tailored to researchers, scientists, and professionals in drug development.
Experimental Protocol: HPLC Analysis of Xanthones
While a specific validated method for this compound is not widely published, the following protocol, adapted from established methods for similar xanthone (B1684191) compounds, serves as an excellent starting point for method development and optimization.[1][2][3][4]
Objective: To achieve optimal separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Sample diluent (e.g., methanol or mobile phase)
Chromatographic Conditions:
| Parameter | Recommended Starting Conditions | Notes |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) | A shorter column (e.g., 150 mm) or smaller particle size (e.g., 2.6 µm) can be used for faster analysis.[3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol | Acetonitrile can be evaluated as an alternative to methanol. The percentage of formic acid can be adjusted to optimize peak shape. |
| Gradient Elution | Start with a higher percentage of A and gradually increase the percentage of B. A representative gradient is shown below. | A gradient is recommended to ensure elution of a wide range of compounds with varying polarities.[2][3][4] |
| Flow Rate | 1.0 mL/min | This can be adjusted based on column dimensions and particle size to optimize separation and analysis time.[1] |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[3] |
| Detection Wavelength | 254 nm or 237 nm | A UV scan of the reference standard should be performed to determine the optimal wavelength for maximum absorbance.[1][2] |
| Injection Volume | 10 µL | This should be optimized based on sample concentration and instrument sensitivity. |
Representative Gradient Program:
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Methanol) |
| 0 | 35 | 65 |
| 20 | 15 | 85 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 35 | 65 |
| 40 | 35 | 65 |
Troubleshooting Guide
This section addresses common issues that may arise during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Peak Shape Issues
-
Q1: Why is my peak for this compound tailing?
-
A1: Peak tailing can be caused by several factors. A common reason is secondary interactions between the analyte and the stationary phase. Try adding a small amount of a competing agent, like formic acid (as suggested in the protocol), to the mobile phase to reduce these interactions. Other causes include column overload (try injecting a smaller volume or a more dilute sample), or a void at the head of the column, which may require column replacement.[5]
-
-
Q2: My peaks are split or broad. What should I do?
-
A2: Peak splitting can indicate a problem with the column, such as a partially clogged inlet frit or a void in the packing material.[6] Try back-flushing the column or replacing the inlet frit. Broad peaks can be a sign of column degradation, an inappropriate mobile phase composition, or a large dead volume in the system.[7] Ensure all fittings are secure and tubing is of the appropriate internal diameter.
-
Retention Time Variability
-
Q3: The retention time for my compound is shifting between injections. Why is this happening?
-
A3: Fluctuations in retention time are often due to an inconsistent mobile phase composition or flow rate.[5] Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump's proportioning valves are functioning correctly. Also, verify that the column temperature is stable, as temperature fluctuations can affect retention. A lack of sufficient column equilibration time between runs can also lead to shifts.
-
Pressure Problems
-
Q4: The system backpressure is unexpectedly high. What is the cause?
-
A4: High backpressure is typically caused by a blockage in the system. This could be a clogged column inlet frit, a blocked guard column, or precipitation of the sample or buffer in the tubing.[8][9] Systematically isolate components (detector, column, injector) to identify the source of the high pressure. If the column is the cause, try back-flushing it. To prevent this, always filter your samples and mobile phases.
-
-
Q5: My system pressure is fluctuating. What does this indicate?
-
A5: Pressure fluctuations often point to a problem with the pump, such as air bubbles in the system, faulty check valves, or worn pump seals.[8] Degas your mobile phase thoroughly and prime the pump to remove any air. If the problem persists, you may need to clean or replace the check valves or pump seals.
-
Baseline Issues
-
Q6: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?
-
A6: A noisy baseline can be caused by several factors, including an old or failing detector lamp, air bubbles in the detector flow cell, or a contaminated or improperly mixed mobile phase.[6][7] Ensure your mobile phase is properly degassed. You can also try flushing the system with a strong solvent like isopropanol. A drifting baseline might indicate a change in mobile phase composition over time or a column that is not fully equilibrated.
-
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mastelf.com [mastelf.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Troubleshooting contamination in 1-Methoxy-2,3-methylenedioxyxanthone samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methoxy-2,3-methylenedioxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a xanthone (B1684191) derivative. Xanthones are a class of organic compounds with a specific tricyclic ring structure. This particular compound has been isolated from natural sources, such as the roots of Polygala caudata, and is noted for its antioxidant and vasodilatory properties.[1] It can also be produced through chemical synthesis.
Q2: What is a common synthetic route for this compound?
A2: A common and effective method for synthesizing xanthones is the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative.[2][3][4] For this compound, this would typically involve the Friedel-Crafts acylation of sesamol (B190485) (3,4-methylenedioxyphenol) with a 2-hydroxy-methoxybenzoic acid, catalyzed by a dehydrating agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[2][3][4][5]
Q3: What are the likely impurities in a synthetically produced sample of this compound?
A3: Potential impurities include unreacted starting materials (the 2-hydroxy-methoxybenzoic acid and sesamol), the intermediate 2-hydroxy-benzophenone derivative, and potentially regioisomers formed during the Friedel-Crafts acylation.[2][3][4] The formation of side products can be influenced by the reactivity of the starting materials.[2][3][4][5]
Q4: How can I purify my sample of this compound?
A4: Common purification techniques for xanthones include recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems. For column chromatography, silica (B1680970) gel is a common stationary phase, with elution using a gradient of non-polar to polar solvents. High-performance liquid chromatography (HPLC) can also be used for purification and purity analysis.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the target compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also crucial for confirming the structure and identifying any contaminants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is carried out at the appropriate temperature (e.g., 80°C for Eaton's reagent) for a sufficient duration (e.g., 1-2 hours).[5] |
| Deactivated starting materials. | The Friedel-Crafts acylation works best with electron-rich phenols.[2][3][4][6][5] Ensure the quality of your sesamol. | |
| Poor quality of the dehydrating agent (e.g., Eaton's reagent). | Use freshly prepared or properly stored Eaton's reagent. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Unreacted starting materials. | Increase the reaction time or temperature. Purify the crude product using column chromatography or recrystallization. |
| Formation of the benzophenone (B1666685) intermediate. | The cyclization to the xanthone may be incomplete. Ensure sufficient heating and reaction time. The benzophenone can be isolated and cyclized in a separate step if necessary.[2][3][4] | |
| Formation of regioisomers. | The acylation of sesamol may occur at different positions. Purify the desired isomer using column chromatography or HPLC. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography to remove impurities before attempting recrystallization. |
| Incorrect choice of recrystallization solvent. | Experiment with a range of solvents of varying polarities. A solvent system (a mixture of a good solvent and a poor solvent) may be effective. | |
| NMR Spectrum Shows Unexpected Signals | Presence of unreacted starting materials or the benzophenone intermediate. | Compare the NMR spectrum with the spectra of the starting materials and expected intermediates. Methoxy groups typically show a singlet around 3-4 ppm in ¹H NMR and a signal around 55-60 ppm in ¹³C NMR.[7][8][9][10] |
| Presence of residual solvent from purification. | Dry the sample under high vacuum for an extended period. Identify the solvent peaks in the NMR spectrum. | |
| Contamination from laboratory equipment or reagents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline based on the synthesis of similar xanthones.[2][3][4][6][5]
Materials:
-
2-Hydroxy-3-methoxybenzoic acid
-
Sesamol (3,4-methylenedioxyphenol)
-
Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) and sesamol (1.2 equivalents) in Eaton's reagent.
-
Heat the reaction mixture to 80°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-water bath with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is an example of an HPLC method that can be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 320 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Contamination
Caption: Workflow for troubleshooting contamination in synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 4. Scope and limitations of the preparation of xanthones using Eaton's reagent. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 1-Methoxy-2,3-methylenedioxyxanthone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-Methoxy-2,3-methylenedioxyxanthone and related xanthone (B1684191) derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the experimental use of this compound, with a focus on solubility and assay reliability.
Solubility and Stock Solution Preparation
-
Question 1: What is the recommended solvent for preparing stock solutions of this compound?
-
Answer: For most biological assays, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of xanthones, including this compound.[1] Xanthones are generally poorly soluble in water.[1]
-
-
Question 2: I observed precipitation when diluting my DMSO stock solution into an aqueous cell culture medium. How can this be prevented?
-
Answer: This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: Working with lower final concentrations of the compound in your assay is the most direct approach.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.[1]
-
Gentle Warming and Mixing: Gently warming the solution to 37°C and vortexing or brief sonication can aid in dissolution.[1] Avoid excessive heat to prevent compound degradation.
-
-
-
Question 3: What is the maximum recommended final concentration of DMSO in cell culture media?
-
Answer: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at 0.5% or lower. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent itself.
-
Experimental Assay Troubleshooting
-
Question 4: My antioxidant assay results are not reproducible. What are the potential causes?
-
Answer: Inconsistent results in antioxidant assays like the DPPH assay can stem from several factors:
-
Reagent Instability: Ensure that the DPPH reagent is fresh and has been stored protected from light.
-
Inconsistent Incubation Times: The reaction time for the antioxidant to scavenge the radical is critical. Ensure precise and consistent incubation times for all samples.
-
Pipetting Errors: Inaccurate pipetting of either the compound or the reagent will lead to variability.
-
Compound Precipitation: As discussed above, if the compound precipitates in the assay medium, the effective concentration will be lower and variable.
-
-
-
Question 5: I am observing high variability in my aortic ring vasodilation assay. What should I check?
-
Answer: The aortic ring assay is sensitive and variability can arise from several sources:
-
Tissue Preparation: Inconsistent ring thickness or damage to the endothelium during preparation can significantly affect the results.
-
Equilibration Time: Ensure an adequate and consistent equilibration period for the aortic rings before adding the test compound.
-
Buffer Conditions: Maintain consistent pH, temperature, and oxygenation of the Krebs-Henseleit buffer throughout the experiment.
-
Endothelial Integrity: Verify the integrity of the endothelium by testing the response to a known endothelium-dependent vasodilator like acetylcholine.
-
-
Quantitative Data Summary
The following table summarizes the biological activity of this compound and related compounds isolated from Polygala caudata, as reported by Lin LL, et al. (2005).[2][3][4]
| Compound | Biological Activity | Results |
| This compound | H₂O₂ Scavenger Activity | Scavenging effect of 58.4 - 94.5% at 10 µg/mL and 26.0 - 84.7% at 2 µg/mL.[2] |
| Vasodilatory Activity | Exhibited dose-dependent relaxing activity on KCl-induced contractions in Wistar rat thoracic aorta rings.[2][3] | |
| 2-Hydroxy-1,6,7-trimethoxyxanthone | H₂O₂ Scavenger Activity | Scavenging effect of > 90% at 10 µg/mL.[3] |
| 1,4-Dimethoxy-2,3-methylenedioxyxanthone | H₂O₂ Scavenger Activity | Scavenging effect of 58.4 - 94.5% at 10 µg/mL and 26.0 - 84.7% at 2 µg/mL.[2] |
| 7-Hydroxy-1,2-dimethoxyxanthone | H₂O₂ Scavenger Activity | Scavenging effect of 58.4 - 94.5% at 10 µg/mL and 26.0 - 84.7% at 2 µg/mL.[2] |
| 2,7-Dihydroxy-1-methoxyxanthone | H₂O₂ Scavenger Activity | Scavenging effect of > 90% at 10 µg/mL.[3] |
| Macrophage Respiratory Burst Scavenging | Scavenging effect of 71.7% at 10 µg/mL and 41.2% at 2 µg/mL.[2] | |
| Vasodilatory Activity | Exhibited dose-dependent relaxing activity on KCl-induced contractions in Wistar rat thoracic aorta rings.[2][3] | |
| 7-Hydroxy-1-methoxyxanthone | Vasodilatory Activity | Exhibited dose-dependent relaxing activity on KCl-induced contractions in Wistar rat thoracic aorta rings.[2][3] |
| Euxanthone (1,7-dihydroxyxanthone) | Vasodilatory Activity | Exhibited dose-dependent relaxing activity on KCl-induced contractions in Wistar rat thoracic aorta rings.[2][3] |
Note: The primary literature did not provide specific IC₅₀ or EC₅₀ values for the antioxidant and vasodilatory activities, respectively. The data is presented as reported in the original publication.
Experimental Protocols
1. DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is adapted for the evaluation of the antioxidant activity of xanthone compounds.
-
Materials:
-
This compound (or other test compounds)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in methanol to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the positive control, use ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
2. Aortic Ring Assay for Vasodilatory Activity
This ex vivo protocol is used to assess the vasodilatory effects of this compound on isolated rat thoracic aorta.
-
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Potassium chloride (KCl) for inducing contraction
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with force transducer
-
Carbogen gas (95% O₂ / 5% CO₂)
-
-
Procedure:
-
Aorta Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adherent connective and fatty tissues in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Aortic Rings:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
One hook is fixed to the bottom of the chamber, and the other is connected to a force transducer to record isometric tension.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the rings with fresh buffer every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
-
Testing for Vasodilation:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by KCl.
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
-
-
Signaling Pathways and Visualizations
Xanthone derivatives have been reported to modulate various signaling pathways involved in antioxidant and anti-inflammatory responses. One such key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which plays a crucial role in cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway and potential modulation by xanthones.
Experimental Workflow for Enhancing Biological Activity
The following workflow outlines a general approach for enhancing the biological activity of this compound through chemical modification and subsequent screening.
Caption: Workflow for derivative synthesis and activity screening.
References
- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]
- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Methoxy-2,3-methylenedioxyxanthone
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the complex ¹H and ¹³C NMR spectra of 1-Methoxy-2,3-methylenedioxyxanthone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving my this compound sample for NMR analysis. What is the best solvent to use?
A1: For xanthone (B1684191) derivatives, deuterated chloroform (B151607) (CDCl₃) is a common initial choice. However, if solubility is an issue, more polar solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It is important to note that the choice of solvent can influence the chemical shifts of labile protons (e.g., hydroxyl groups, if present) and even aromatic protons to a lesser extent.
Q2: My ¹H NMR spectrum shows broad peaks, making it difficult to determine multiplicities and coupling constants. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can also obscure splitting patterns.
-
Paramagnetic Impurities: Traces of paramagnetic metals in your sample or the NMR tube can cause significant line broadening. Ensure high-purity solvents and clean glassware are used.
-
Presence of Solids: Undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity. Filtering the sample directly into the NMR tube can resolve this issue.[1]
Q3: The aromatic region of my ¹H NMR spectrum is very crowded and the signals are overlapping. How can I resolve these signals?
A3: Signal overlap in the aromatic region is common for polysubstituted aromatic compounds like xanthones. Here are a few strategies to resolve overlapping signals:
-
Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals.
-
2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the connectivity of the aromatic spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can be very useful for identifying all protons belonging to a particular aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Q4: I am not seeing the expected signal for the methoxy (B1213986) or methylenedioxy group. What should I check?
A4: The absence of an expected signal could be due to several reasons:
-
Incorrect Structure: Double-check the synthesis or isolation procedure to ensure you have the correct compound.
-
Signal Overlap: The signal may be overlapping with a solvent peak or another broad signal. Expanding the spectral window and examining the baseline can sometimes reveal hidden peaks.
-
Saturation: If the relaxation delay (d1) is too short, signals with long relaxation times (like quaternary carbons or sometimes methyl groups) may be partially saturated and appear very weak or be absent. Increasing the relaxation delay can help.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on known data for similar xanthone structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 6.8 - 7.0 | s | - |
| H-5 | ~ 7.3 - 7.5 | dd | ~ 8.0, 1.5 |
| H-6 | ~ 7.6 - 7.8 | t | ~ 8.0 |
| H-7 | ~ 7.3 - 7.5 | t | ~ 8.0 |
| H-8 | ~ 8.1 - 8.3 | dd | ~ 8.0, 1.5 |
| 1-OCH₃ | ~ 3.9 - 4.1 | s | - |
| 2,3-O-CH₂-O | ~ 6.0 - 6.2 | s | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 145 - 147 |
| C-2 | ~ 140 - 142 |
| C-3 | ~ 150 - 152 |
| C-4 | ~ 95 - 97 |
| C-4a | ~ 155 - 157 |
| C-5 | ~ 117 - 119 |
| C-6 | ~ 133 - 135 |
| C-7 | ~ 123 - 125 |
| C-8 | ~ 126 - 128 |
| C-8a | ~ 121 - 123 |
| C-9 (C=O) | ~ 175 - 177 |
| C-9a | ~ 115 - 117 |
| C-10a | ~ 108 - 110 |
| 1-OCH₃ | ~ 60 - 62 |
| 2,3-O-CH₂-O | ~ 101 - 103 |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of xanthone derivatives is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
2. Instrument Setup (Standard 1D ¹H NMR):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency.
3. Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width (sw): Typically 12-16 ppm, centered around 6-7 ppm for aromatic compounds.
-
Number of Scans (ns): Start with 8 or 16 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.
-
Acquisition Time (aq): 2-4 seconds.
4. Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Spectral Width (sw): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Number of Scans (ns): A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Start with 1024 scans and increase as necessary.
-
Relaxation Delay (d1): 2-5 seconds.
5. 2D NMR Experiments:
For complex structures, a suite of 2D NMR experiments is highly recommended:
-
gCOSY: To establish ¹H-¹H coupling networks.
-
gHSQC or gHMQC: To determine one-bond ¹H-¹³C correlations.
-
gHMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for assigning quaternary carbons and connecting structural fragments.
Visualizations
The following diagrams illustrate the logical workflow for interpreting the NMR spectra and the expected key correlations.
References
Technical Support Center: Analysis of 1-Methoxy-2,3-methylenedioxyxanthone
Welcome to the technical support center for the mass spectrometry analysis of 1-Methoxy-2,3-methylenedioxyxanthone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectra for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Question: I am not observing the expected molecular ion peak for this compound at m/z 271.06 [M+H]⁺. What could be the issue?
Answer:
Several factors could contribute to a weak or absent protonated molecular ion peak. Consider the following troubleshooting steps:
-
In-Source Fragmentation: The compound might be fragmenting in the ion source before mass analysis. This is a common phenomenon for molecules with fragile functional groups.[1][2] Try reducing the source temperature or the fragmentor/declustering potential to minimize this effect.[2]
-
Adduct Formation: The molecule may preferentially form adducts with cations present in the mobile phase or from contaminants.[3][4][5] Look for peaks corresponding to [M+Na]⁺ (m/z 293.04), [M+K]⁺ (m/z 309.00), or [M+NH₄]⁺ (m/z 288.09).[6][7] The presence of these adducts can diminish the intensity of the [M+H]⁺ peak.[7]
-
Sample Concentration: The sample concentration might be too low, leading to poor signal intensity.[8] Conversely, a very high concentration can cause ion suppression.[8] Prepare a fresh dilution of your sample and re-inject.
-
Ionization Efficiency: Electrospray ionization (ESI) efficiency can be highly dependent on the mobile phase composition. Ensure your mobile phase is optimized for the ionization of xanthones. Consider adjusting the pH or the organic solvent percentage.
Question: I am observing a prominent peak at m/z 255.03. What does this correspond to?
Answer:
This peak likely corresponds to the neutral loss of a methyl radical (•CH₃) followed by the loss of a hydrogen atom from the molecular ion, or more likely, the loss of methane (B114726) (CH₄) from the protonated molecule. The methoxy (B1213986) group is a common site for fragmentation.[9] To confirm this, you can perform MS/MS analysis on the parent ion (m/z 271.06) to see if it generates a fragment at m/z 255.03.
Question: My mass spectrum shows several unexpected peaks. How can I determine if they are artifacts?
Answer:
Unexpected peaks can arise from several sources. Here is a systematic approach to identify them:
-
Check for Common Adducts: Compare the m/z values of the unexpected peaks with the table of common adducts below. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common.[7]
-
Solvent and Contaminant Peaks: Inject a blank (your mobile phase without the analyte) to identify peaks originating from the solvent or contaminants in the system.[10]
-
In-Source Fragmentation: As mentioned, in-source fragmentation can generate fragments that appear in the primary mass spectrum.[1][2] These can be identified by their logical mass difference from the parent ion, corresponding to the loss of small neutral molecules (e.g., H₂O, CO, CH₂O).
-
Isotopic Peaks: Remember to account for the natural abundance of isotopes (e.g., ¹³C). The M+1 peak should be approximately 16.5% of the intensity of the molecular ion peak for a molecule with 15 carbon atoms.
Frequently Asked Questions (FAQs)
Q1: What is the expected exact mass of this compound?
The molecular formula for this compound is C₁₅H₁₀O₅.[11] The expected monoisotopic mass of the neutral molecule is 270.0528 g/mol .[11] For positive mode ESI, you would expect to see the protonated molecule [M+H]⁺ at m/z 271.0606.
Q2: What are the most common adducts I should look for?
In positive mode electrospray ionization, the most common adducts are formed with protons, sodium, potassium, and ammonium (B1175870) ions.[3][4][6][7] Please refer to the data table below for their expected m/z values.
Q3: Can the methylenedioxy group fragment?
Yes, the methylenedioxy group can undergo fragmentation, typically involving the loss of formaldehyde (B43269) (CH₂O), which corresponds to a neutral loss of 30 Da.
Q4: What are the characteristic fragmentation patterns for xanthones?
Xanthones can undergo retro-Diels-Alder reactions, which can lead to characteristic fragmentation patterns that are useful for structural identification.[12] Also, expect losses related to the substituents, such as the loss of a methyl group from the methoxy moiety.
Data Presentation
Table 1: Potential Ions and Adducts of this compound in Positive Ion Mode ESI-MS
| Ion/Adduct Formula | Description | Calculated m/z |
| [C₁₅H₁₀O₅+H]⁺ | Protonated Molecule | 271.0606 |
| [C₁₅H₁₀O₅+Na]⁺ | Sodium Adduct | 293.0426 |
| [C₁₅H₁₀O₅+K]⁺ | Potassium Adduct | 309.0015 |
| [C₁₅H₁₀O₅+NH₄]⁺ | Ammonium Adduct | 288.0872 |
Table 2: Common Neutral Losses and Resulting Fragment m/z from [M+H]⁺
| Neutral Loss | Lost Fragment | Resulting Fragment m/z |
| 15.02 | •CH₃ (from -OCH₃) | 256.0378 |
| 30.01 | CH₂O (from methylenedioxy) | 241.0499 |
| 28.00 | CO | 243.0657 |
Experimental Protocols
Standard Protocol for Mass Spectrometry Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions (if coupled with MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
Fragmentor/Declustering Potential: Start at a low value (e.g., 80 V) and optimize to balance signal intensity and in-source fragmentation.
-
Mass Range: m/z 100-500.
-
MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 271.06) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Visualizations
Caption: Hypothetical fragmentation of this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
Caption: Logical relationships between common problems and their solutions.
References
- 1. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. support.waters.com [support.waters.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 6. scribd.com [scribd.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. This compound | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 1-Methoxy-2,3-methylenedioxyxanthone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Methoxy-2,3-methylenedioxyxanthone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of xanthone (B1684191) derivatives, including this compound, is primarily influenced by environmental factors. Key contributors to degradation include:
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation. Studies on other xanthones have shown increased degradation at higher temperatures.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. It is recommended to keep containers protected from light.[3]
-
Oxidation: Xanthones possess antioxidant properties, which means they are susceptible to oxidation.[4][5] Contact with strong oxidizing agents or exposure to atmospheric oxygen over time can lead to degradation.[3]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C .[6][7] The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[3] Additionally, the storage container should be protected from light.[3]
Q3: Can I store this compound at room temperature?
A3: While short-term storage at a cool room temperature in a well-ventilated and dark place may be acceptable, long-term storage at room temperature is not recommended due to the increased risk of degradation.[3] For maintaining the integrity of the compound over extended periods, -20°C is the preferred storage temperature.[6][7]
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be identified through several methods:
-
Visual Inspection: A change in color or the appearance of impurities may indicate degradation.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) can be used to assess the purity of the sample.[8][9] The appearance of new peaks or a decrease in the area of the main peak would suggest degradation.
-
Spectroscopic Analysis: Changes in the UV-Vis or NMR spectra compared to a reference standard can also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, container seal). 2. Assess the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions (-20°C, protected from light, in a tightly sealed container). |
| Change in the physical appearance of the solid compound (e.g., color change). | Potential degradation due to exposure to light, heat, or contaminants. | 1. Immediately transfer the compound to a dark, cold, and dry storage environment (-20°C). 2. Before use, verify the compound's integrity through analytical methods. |
| Precipitation or color change in a stock solution. | The solution may be unstable. Factors include solvent choice, concentration, pH, and storage conditions. | 1. Prepare fresh solutions for each experiment whenever possible. 2. If stock solutions must be stored, conduct a small-scale stability study to determine the optimal solvent and storage duration at various temperatures (e.g., 4°C, -20°C). 3. Consider the use of antioxidants or adjusting the pH if these are found to improve stability, though this will depend on the experimental application. |
Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as one of the calibration standards.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution. Compare the chromatogram of the sample to the standard. The presence of significant additional peaks or a reduction in the area of the main peak indicates degradation. Quantify the purity by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling and purity verification.
References
- 1. Stability of labile xanthones and dihydrochalcones in a ready-to-drink honeybush beverage during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS: 63625-05-8 | ChemNorm [chemnorm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methoxy-Substituted Benzophenanthridinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methoxy-substituted benzophenanthridinones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Failed or Low-Yield Cyclization to Form the Benzophenanthridinone Core
Symptoms:
-
The desired benzophenanthridinone product is not formed, or is obtained in very low yields.
-
Starting materials or intermediates remain largely unreacted.
-
A complex mixture of unidentifiable byproducts is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance from Methoxy (B1213986) Group Position: The cyclization reaction can be hampered if a methoxy group is present at the 3- or 6-position of the 2-bromobenzaldehyde (B122850) precursor, or at the 2'-position of the naphthylamine intermediate.[1] | Alternative Synthetic Route: If substitution at these positions is desired, a Heck cyclization reaction under palladium-based catalysis is a recommended alternative pathway.[1] This involves the amidation of 2-bromobenzoic acid with the appropriately substituted naphthylamine, followed by nucleophilic substitution and the final Heck cyclization. |
| Inappropriate Reaction Conditions: The acidic conditions required for cyclization may not be optimal for all methoxy-substituted substrates. | Optimization of Acid Catalyst and Temperature: Experiment with different acid catalysts (e.g., HCl, H₂SO₄, TFA) and vary the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to identify the optimal conditions for your specific substrate. |
| Poor Quality of Intermediates: Impurities in the lactam intermediate can interfere with the cyclization step. | Purification of Intermediates: Ensure the lactam intermediate is thoroughly purified before proceeding with the cyclization. Column chromatography is often effective for removing impurities. |
Issue 2: Formation of Multiple Isomeric Products
Symptoms:
-
The reaction yields a mixture of two or more benzophenanthridinone isomers that are difficult to separate.
-
For example, the cyclization of certain intermediates can simultaneously produce both the 1-methoxy and 3-methoxy substituted products.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity in Cyclization: The cyclization reaction may not be fully regioselective, leading to the formation of multiple isomers depending on the substitution pattern of the precursors. | Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for the separation of the isomeric products. Careful selection of the stationary and mobile phases is crucial for achieving good resolution. |
| Isomerization under Reaction Conditions: The reaction conditions may promote the isomerization of the desired product. | Milder Reaction Conditions: Investigate the use of milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of undesired isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is the position of the methoxy group so critical in the synthesis of benzophenanthridinones?
The position of the methoxy group can significantly influence the electronic and steric properties of the reacting molecules.[1][2] Methoxy groups are electron-donating, which can affect the reactivity of the aromatic rings. More importantly, their physical size can create steric hindrance, preventing the molecule from adopting the necessary conformation for a successful cyclization reaction.[1] This is particularly evident when the methoxy group is located near the reaction centers, as in the 3-, 6-, or 2'-positions.[1]
Q2: What are the key considerations when choosing a synthetic pathway for a methoxy-substituted benzophenanthridinone?
The primary consideration is the substitution pattern of the target molecule. For syntheses where the methoxy groups are not in positions that hinder the standard cyclization (e.g., 3-, 6-, or 2'-positions), a pathway involving the coupling of a 2-bromobenzaldehyde with an N,N-dimethylaminoethylamine, reaction with an alkyne to form a lactam intermediate, followed by Swern oxidation and acid-catalyzed cyclization can be effective.[1] However, for problematic substitutions, a route involving a Heck cyclization is a more reliable alternative.[1]
Q3: Are there any general tips for improving the overall yield and purity of methoxy-substituted benzophenanthridinones?
-
High-Purity Starting Materials: Always start with high-purity, well-characterized starting materials and reagents.
-
Inert Atmosphere: Conduct reactions that are sensitive to air or moisture, such as those involving organometallic catalysts (e.g., Heck coupling), under an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Purification: Purify all intermediates at each step of the synthesis to prevent the accumulation of impurities that can inhibit subsequent reactions.
-
Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques (TLC, LC-MS, NMR) to determine the optimal reaction time and prevent the formation of byproducts due to over-running the reaction.
Experimental Protocols
General Procedure for Heck Cyclization Pathway
This pathway is recommended for syntheses where the standard acid-catalyzed cyclization is problematic due to methoxy group substitution.[1]
-
Amidation: React 2-bromobenzoic acid with the desired methoxy-substituted naphthylamine in the presence of a coupling agent (e.g., DCC, EDC) to form the amide intermediate.
-
Nucleophilic Substitution: Treat the amide intermediate with 2-dimethylaminoethyl chloride to introduce the side chain.
-
Heck Cyclization: Subject the resulting intermediate to a palladium-catalyzed intramolecular Heck reaction to form the final benzophenanthridinone product. Typical catalysts include Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃).
Visualizations
Caption: Synthetic pathways for methoxy-substituted benzophenanthridinones.
Caption: Troubleshooting logic for low-yield benzophenanthridinone synthesis.
References
- 1. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acid-Sensitive Enol Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of acid-sensitive enol ethers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enol ether is decomposing during silica (B1680970) gel column chromatography. What is causing this and how can I prevent it?
A: Decomposition of enol ethers on a standard silica gel column is a common issue. The primary cause is the acidic nature of the silica gel's surface, which contains silanol (B1196071) groups (Si-OH) that can catalyze the hydrolysis or rearrangement of acid-labile enol ethers.[1][2]
Troubleshooting Steps:
-
Neutralize the Silica Gel: The most common solution is to deactivate the acidic sites on the silica gel. This can be achieved by adding a basic modifier to your eluent system, typically 1-3% triethylamine (B128534) (TEA).[3][4] Alternatively, you can prepare a slurry of silica gel with your solvent and add triethylamine to neutralize it before packing the column.[5][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina (B75360) is often a suitable alternative for the purification of acid-sensitive compounds.[1][7][8]
-
Passivation of Glassware: Ensure all glassware is free of acidic residues by washing and rinsing thoroughly. In some cases, using glassware that has been rinsed with a dilute basic solution and dried can be beneficial.
Q2: How do I choose between using neutralized silica gel and alumina for my purification?
A: The choice depends on the specific properties of your enol ether and the impurities you are trying to remove.
-
Neutralized Silica Gel: This is a good first choice if you are familiar with silica gel chromatography and your compound can tolerate mildly basic conditions (from the triethylamine). It often provides good separation.
-
Neutral Alumina: This is a good option for compounds that are sensitive to even trace amounts of acid and are stable under neutral pH conditions. It is useful for separating aldehydes, ketones, esters, and lactones.[7][8]
-
Basic Alumina: This is suitable for basic and neutral compounds that are stable in alkaline conditions.[7][8][9] However, be cautious as highly basic conditions can also cause unwanted reactions.
Q3: My enol ether is not volatile enough for distillation and is sensitive to both acid and base. What are my options?
A: This is a challenging situation, but several strategies can be employed:
-
Carefully Neutralized Silica Gel: You can try to very carefully neutralize silica gel. This involves adding a controlled amount of a weak base to the slurry before packing the column.
-
Preparative Thin-Layer Chromatography (Prep-TLC): If you only need to purify a small amount of material, preparative TLC on neutralized silica plates can be a quick and effective method.
-
Extraction: A gentle liquid-liquid extraction using a weakly basic aqueous solution can sometimes be used to remove acidic or water-soluble impurities.[10]
-
Carry Forward Crude Material: If the impurities are not expected to interfere with the subsequent reaction, it may be more practical to use the crude enol ether and purify a more stable downstream product.[11]
Q4: Can I use distillation to purify my enol ether?
A: Yes, if your enol ether is sufficiently volatile and thermally stable, distillation is an excellent method as it avoids contact with any stationary phase.[11] For less volatile or more sensitive compounds, vacuum distillation or Kugelrohr (bulb-to-bulb) distillation can be very effective.[2] However, be aware that some sensitive enol ethers can decompose even during distillation.[10]
Data Presentation: Comparison of Purification Strategies
| Purification Strategy | Advantages | Disadvantages | Best For |
| Standard Silica Gel Chromatography | High resolving power, widely available. | Acidic nature causes decomposition of sensitive enol ethers.[1] | Acid-stable compounds. |
| Neutralized Silica Gel Chromatography | Mitigates decomposition by neutralizing acidic sites.[3][6] Good resolution. | Requires addition of a base (e.g., TEA) which may need to be removed later. Compound must be stable to the base. | Most acid-sensitive enol ethers that are stable in mildly basic conditions. |
| Neutral Alumina Chromatography | Non-acidic stationary phase.[1][7] | Can have different selectivity compared to silica. May not be suitable for all separations. | Acid-sensitive compounds that are stable at neutral pH. Good for aldehydes, ketones, esters.[8] |
| Basic Alumina Chromatography | Suitable for basic and neutral compounds.[7][9] | Can cause degradation of base-sensitive compounds. Ethyl acetate (B1210297) and acetone (B3395972) should not be used as eluents.[7] | Basic and neutral compounds that are stable to alkali.[8] |
| Distillation (including Vacuum/Kugelrohr) | Avoids contact with stationary phases.[11] Excellent for removing non-volatile impurities. | Compound must be volatile and thermally stable.[10] Not suitable for separating compounds with similar boiling points. | Volatile and thermally stable enol ethers.[2] |
| Liquid-Liquid Extraction | Gentle and avoids solid stationary phases.[10] | Limited to removing impurities with different solubility properties. | Removing water-soluble or acidic/basic impurities. |
| No Purification | Avoids potential decomposition during purification.[11] | Impurities may interfere with subsequent reactions. | Cases where impurities are known to be benign in the next step. |
Experimental Protocols
Protocol 1: Purification of an Acid-Sensitive Enol Ether using Neutralized Silica Gel Column Chromatography
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable eluent system for your compound.
-
To this solvent system, add 1-3% triethylamine (TEA).[3][4] For example, if your eluent is 10% ethyl acetate in hexanes, prepare a solution of 10% ethyl acetate and 1% TEA in hexanes.
-
Verify that your compound of interest moves to an appropriate Rf value (typically 0.2-0.4) and remains intact on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent system (containing TEA).
-
Pour the slurry into your column and pack as you would for standard chromatography.
-
Allow the silica to settle, ensuring a well-packed column.
-
-
Sample Loading and Elution:
-
Dissolve your crude enol ether in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the TEA-containing solvent system, collecting fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane (B109758) or gentle heating under high vacuum.
-
Protocol 2: Purification using Basic or Neutral Alumina
-
Choosing the Right Alumina:
-
Column Packing:
-
Alumina columns can often be packed dry. Fill the column with the desired amount of alumina and tap gently to ensure even packing.
-
Add the eluent and allow it to run through the column until the alumina is fully wetted and the packing is stable.
-
-
Elution and Fraction Collection:
-
Load your sample and elute with a non-protic solvent system. Be aware that acetone and ethyl acetate can react on basic alumina.[7]
-
Collect and analyze fractions as you would for silica gel chromatography.
-
Mandatory Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for neutralized silica gel chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. silicycle.com [silicycle.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. US5013444A - Process for separating off enol ethers from reaction mixtures containing alcohols - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
Navigating the Separation of Xanthones: A Technical Guide to Solvent System Selection and Chromatography Troubleshooting
For immediate release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chromatographic separation of xanthones. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work. This guide offers detailed experimental protocols, quantitative data for solvent system selection, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs) on Solvent System Selection
Q1: What are the most common solvent systems for xanthone (B1684191) separation using column chromatography?
A1: The choice of solvent system for column chromatography of xanthones is primarily dictated by the polarity of the target compounds. A common starting point is a non-polar solvent system with a gradual increase in polarity. Typical solvent systems for silica (B1680970) gel column chromatography include:
-
Hexane-Ethyl Acetate: This is a versatile system where the polarity is incrementally increased by raising the percentage of ethyl acetate.
-
Dichloromethane-Methanol: This system is suitable for more polar xanthones. The polarity is increased by adding more methanol (B129727).[1]
-
Chloroform-Methanol: Similar to dichloromethane-methanol, this is another effective system for separating xanthones of varying polarities.
It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides good separation of the target xanthones.[2] An ideal solvent system for column chromatography is one that results in a Retention Factor (Rf) value between 0.25 and 0.35 for the compound of interest on a TLC plate.[2]
Q2: What are recommended mobile phases for High-Performance Liquid Chromatography (HPLC) of xanthones?
A2: Reversed-phase HPLC is the most common method for the analysis and purification of xanthones. The stationary phase is typically a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent, with the polarity being modified by a gradient elution. Commonly used mobile phases include:
-
Acetonitrile (B52724) and Water: Often with an acidic modifier like formic acid or acetic acid to improve peak shape and resolution.
-
Methanol and Water: Also frequently used with an acidic modifier.
The choice between acetonitrile and methanol can influence the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.
Q3: How do I select a suitable solvent system for Thin Layer Chromatography (TLC) of xanthones?
A3: TLC is an essential tool for quickly screening for the best solvent system. The goal is to find a solvent system that moves all components off the baseline but provides clear separation between the spots. A good starting point for developing a TLC solvent system for xanthones is a mixture of a non-polar and a moderately polar solvent. Some examples include:
-
Hexane:Ethyl Acetate in various ratios (e.g., 9:1, 8:2, 7:3)
-
Chloroform:Methanol in various ratios (e.g., 9.5:0.5, 9:1)
-
Toluene:Ethyl Acetate in various ratios
If simple two-solvent systems do not provide adequate separation, a small amount of a third solvent, such as acetic acid or formic acid, can be added to modify the polarity and improve resolution, especially for acidic xanthones.[3]
Troubleshooting Guides
Common Problems in Xanthone Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Incorrect Solvent Polarity: The solvent system may be too polar or not polar enough, causing compounds to elute too quickly or too slowly and bunch together. | Optimize Solvent System: Systematically vary the solvent ratio to achieve better separation. For reversed-phase HPLC, adjust the gradient slope or the organic-to-aqueous ratio.[4] |
| Column Overload: Too much sample has been loaded onto the column. | Reduce Sample Load: Decrease the amount of sample injected or loaded onto the column.[5] | |
| Column Degradation: The stationary phase of the column has been damaged or contaminated.[6] | Clean or Replace Column: Follow the manufacturer's instructions for column washing. If performance does not improve, replace the column. | |
| Peak Tailing | Secondary Interactions: Active sites on the silica gel (silanols) can interact with polar functional groups on the xanthones.[7] | Add a Modifier: For normal phase chromatography, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (B128534) can block active sites. For reversed-phase HPLC, adding an acid like formic acid to the mobile phase can suppress the ionization of silanol (B1196071) groups.[3][7] |
| Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Streaking on TLC Plate | Sample Overload: Too much sample has been spotted on the TLC plate.[8] | Dilute the Sample: Prepare a more dilute solution of your sample before spotting.[5][9] |
| Sample is too Acidic or Basic: Highly acidic or basic compounds can interact strongly with the silica gel. | Add a Modifier to the Mobile Phase: Add a small amount of acetic acid or formic acid for acidic compounds, or triethylamine for basic compounds, to the developing solvent.[3] | |
| No Spots Visible on TLC Plate | Insufficient Sample Concentration: The concentration of the xanthones in the sample is too low to be detected.[9] | Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][9] |
| Compound is Not UV-Active: The xanthones do not absorb UV light at the wavelength being used for visualization. | Use a Staining Reagent: Use a universal stain like potassium permanganate (B83412) or a specific stain that reacts with phenols. | |
| Variable Retention Times in HPLC | Mobile Phase Composition Fluctuation: Inconsistent mixing of the mobile phase solvents. | Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of solvents. Degas the mobile phase properly.[10] |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[11] | |
| Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[10] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This will be your origin line.
-
Sample Preparation: Dissolve your crude xanthone extract or sample in a volatile solvent (e.g., methanol, chloroform) to make an approximately 1 mg/mL solution.
-
Spotting: Use a capillary tube to spot a small amount of your sample solution onto the origin line. Allow the spot to dry completely.
-
Developing Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under UV light (254 nm and 365 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The ideal solvent system for column chromatography will give the target compound an Rf value between 0.25 and 0.35.[2]
Protocol 2: Column Chromatography for Xanthone Purification
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system chosen from your TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.[12][13]
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.[12]
-
-
Sample Loading:
-
Dissolve your crude extract in a minimal amount of the solvent system.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[13]
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the solvent system (step gradient or linear gradient) to elute the more polar xanthones.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain your purified xanthone(s).
-
Combine the pure fractions containing the same compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified xanthone.
-
Protocol 3: Reversed-Phase HPLC Analysis of Xanthones
-
System Preparation:
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Prepare your mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas the mobile phases thoroughly.
-
-
Method Parameters:
-
Set a flow rate (e.g., 1.0 mL/min).
-
Use a column oven set to a constant temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where xanthones have strong absorbance (e.g., 254 nm, 320 nm).
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.
-
Inject your sample (dissolved in the initial mobile phase).
-
Run a linear gradient, for example:
-
0-20 min: 10% to 50% B
-
20-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
-
-
Data Analysis:
-
Identify and quantify the xanthones based on their retention times and peak areas compared to known standards.
-
Quantitative Data Summary
The following tables provide examples of solvent systems and corresponding retention data for xanthone chromatography.
Table 1: HPLC Solvent Systems and Retention Times for Xanthones
| Xanthone Derivative | Column | Mobile Phase | Gradient Program | Retention Time (min) |
| Xanthone | C18 | Methanol:Water (90:10, v/v) | Isocratic | ~4-6 |
| 3-Methoxyxanthone (B1606244) | C18 | Methanol:Water (90:10, v/v) | Isocratic | ~5-7 |
| α-Mangostin | C18 | Acetonitrile:Water with 0.1% Formic Acid | Gradient | ~15-20 |
| γ-Mangostin | C18 | Acetonitrile:Water with 0.1% Formic Acid | Gradient | ~12-17 |
Note: Retention times are approximate and can vary significantly based on the specific column, HPLC system, and exact gradient conditions.[14][15][16]
Table 2: TLC Solvent Systems and Rf Values for Xanthones
| Xanthone Derivative | Stationary Phase | Mobile Phase | Rf Value |
| Rubraxanthone | Silica Gel 60 F254 | Chloroform:Ethyl Acetate:Methanol:Formic Acid (86:6:3:5) | ~0.5-0.6 |
| Various Xanthones | Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.2 - 0.8 |
Note: Rf values are dependent on the specific TLC plate, chamber saturation, and temperature.[17]
Visual Workflows
The following diagrams illustrate the logical workflows for solvent system selection and troubleshooting in xanthone chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. uhplcs.com [uhplcs.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. microbiozindia.com [microbiozindia.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 16. researchgate.net [researchgate.net]
- 17. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low yields in the synthesis of N-substituted benzimidazole carboxamides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted benzimidazole (B57391) carboxamides, with a focus on addressing low yields.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My amide coupling reaction to form the N-substituted benzimidazole carboxamide is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the amide coupling step are a common issue and can stem from several factors. A systematic approach to optimization is crucial.
-
Poor Carboxylic Acid Activation: The carboxylic acid moiety on the benzimidazole precursor must be effectively activated to react with the amine. If activation is incomplete, the reaction will not proceed to completion.[1]
-
Side Reactions with Coupling Reagents: Uronium/aminium-based coupling reagents (HATU, HBTU) can react with the amine nucleophile to form a stable guanidinium (B1211019) byproduct, consuming your amine and reducing the yield.[1]
-
Solution:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine (B128534) (TEA) to minimize this side reaction.[1][3]
-
Stoichiometry: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[1]
-
-
-
Sterically Hindered or Electron-Deficient Reactants: If either the benzimidazole carboxylic acid or the amine is sterically bulky or electronically deactivated (electron-withdrawing groups), the reaction rate can be significantly slower.[3]
-
Solution:
-
Increase the reaction time and/or temperature.
-
Consider using a more potent coupling reagent like HATU.[3]
-
For electron-deficient anilines, converting the carboxylic acid to the more reactive acyl chloride might be necessary.
-
-
-
Poor Quality of Starting Materials: Impurities in the starting benzimidazole carboxylic acid or the amine can interfere with the reaction. Moisture can hydrolyze activated intermediates.
-
Solution: Ensure starting materials are pure and dry. Use anhydrous solvents, especially when working with highly reactive intermediates like acyl chlorides.[1]
-
Question 2: I am observing significant side product formation during the synthesis. What are the common side reactions and how can I minimize them?
Answer: Side product formation complicates purification and reduces the overall yield. Common side reactions include:
-
Guanidinium Byproduct Formation: As mentioned above, this is a common issue with HATU and HBTU.[1]
-
Racemization: If your reactants are chiral, racemization can occur, especially with prolonged reaction times or excessive heat.
-
Solution: Use coupling reagent additives like HOBt or OxymaPure, which are known to suppress racemization. Running the reaction at lower temperatures can also help.
-
-
Double Acylation: If the amine has more than one reactive N-H bond, double acylation can occur.
-
Solution: Use a 1:1 stoichiometry of the reactants and consider using a protecting group strategy if necessary.
-
-
Nucleophilic Aromatic Substitution (SNAr): If the benzimidazole ring or the N-substituent contains a good leaving group (e.g., a halogen) activated by electron-withdrawing groups, the amine can participate in an SNAr reaction.[3]
-
Solution: Lowering the reaction temperature can often favor the desired amide coupling over the SNAr reaction.[3]
-
Question 3: I am having difficulty with the N-substitution of my benzimidazole. I am getting a mixture of regioisomers or the reaction is not proceeding.
Answer: N-substitution of benzimidazoles can be challenging, often leading to a mixture of N1 and N3 isomers, especially with unsymmetrical benzimidazoles.
-
Regioselectivity Issues: The formation of two regioisomers is a common problem.
-
Solution: The choice of base and solvent can significantly impact regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like THF can favor alkylation at the N1 position for some systems.[5] It is often necessary to screen different base/solvent combinations. Steric hindrance on the benzimidazole ring can also direct the substitution to the less hindered nitrogen.
-
-
Low Reactivity: The N-H bond of the benzimidazole needs to be deprotonated to become sufficiently nucleophilic.
-
Solution:
-
Base: Ensure a sufficient excess of a suitable base is used. Stronger bases like NaH may be more effective than weaker ones like potassium carbonate (K₂CO₃).
-
Reaction Temperature: Heating the reaction may be necessary to achieve a reasonable rate.
-
Leaving Group: When using an alkyl halide for substitution, the reactivity of the leaving group is important. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
-
Question 4: I'm having difficulty purifying my final N-substituted benzimidazole carboxamide product. What are some common purification challenges and solutions?
Answer: Purification can be challenging due to the polarity of the product and the presence of closely related impurities.
-
Separation from Starting Materials/Byproducts: If the reaction is incomplete or produces side products with similar polarity to the desired product, separation by column chromatography can be difficult.
-
Solution:
-
Column Chromatography: Carefully optimize the eluent system for silica (B1680970) gel chromatography. A gradient elution might be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain high-purity material.[6][7]
-
-
-
Removal of Coupling Reagent Byproducts:
-
Solution: Byproducts from EDC are water-soluble and can be removed by an aqueous workup. The byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.
-
-
Oily Product that Won't Crystallize:
-
Solution: Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of N-substituted benzimidazole carboxamides?
A1: There are two main synthetic routes. The first involves the formation of the benzimidazole ring, followed by N-substitution and then amide coupling. The second route involves the initial synthesis of an N-substituted o-phenylenediamine, followed by cyclization with a dicarbonyl compound to form the benzimidazole ring, and finally, modification of a substituent to the carboxamide. The amide bond formation itself typically proceeds via the activation of a carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea with EDC, or an active ester with HATU), which is then attacked by the amine nucleophile.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. LC-MS (Liquid Chromatography-Mass Spectrometry) can also be used for more detailed analysis of the reaction mixture.
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, research has focused on greener chemistry approaches. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and the use of volatile organic solvents.[8][9][10][11][12] Some methods also employ water as a solvent or use solvent-free reaction conditions.[11][13]
Q4: How do electronic effects of substituents influence the reaction?
A4: Electron-donating groups on the benzimidazole ring can increase the nucleophilicity of the nitrogen atoms, potentially facilitating N-substitution. Conversely, electron-withdrawing groups can decrease nucleophilicity.[14][15] In the amine component, electron-donating groups increase its nucleophilicity, making the amide coupling easier, while electron-withdrawing groups have the opposite effect.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt/OxymaPure | DIPEA/TEA | DCM/DMF | Good for routine couplings, water-soluble byproduct. | Can lead to racemization without additives. |
| HATU | None | DIPEA/Lutidine | DMF/NMP | High reactivity, fast reactions, low racemization.[4] | More expensive, potential for guanidinium byproduct formation.[1] |
| HBTU | None | DIPEA/TEA | DMF | Highly effective, similar to HATU.[2][4] | Can also form guanidinium byproducts.[1] |
| PyBOP | None | DIPEA | DMF | Very reactive, good for hindered couplings. | Byproducts can be difficult to remove. |
Table 2: Yield Comparison of HATU vs. EDC.HCl Catalyzed Synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides
| Compound | Time (HATU) | Yield (HATU) | Time (EDC.HCl) | Yield (EDC.HCl) |
| 3a | 4 h | 78% | 8 h | 70% |
| 3b | 4 h | 56% | 8 h | 66% |
| 3c | 4 h | 58% | 10 h | 60% |
| 3d | 4 h | 81% | 10 h | 75% |
| 3e | 3 h | 96% | 8 h | 81% |
| 3f | 3 h | 63% | 8 h | 58% |
| 3g | 5 h | 75% | 10 h | 70% |
| 3h | 5 h | 84% | 10 h | 69% |
| 3i | 5 h | 81% | 10 h | 75% |
| 3j | 5 h | 96% | 10 h | 75% |
| 3k | 6 h | 94% | 10 h | 71% |
| 3l | 5 h | 96% | 10 h | 68% |
| 3m | 3 h | 91% | 6 h | 80% |
| 3n | 3 h | 78% | 6 h | 54% |
| 3o | 3 h | 80% | 7 h | 65% |
| 3p | 3 h | 82% | 6 h | 52% |
| Data sourced from[16] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the benzimidazole carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).
-
Add HATU (1.0-1.2 equiv.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation of a Benzimidazole
-
To a solution of the benzimidazole (1.0 equiv.) in an anhydrous solvent (e.g., DMF or THF), add a base (e.g., K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv., added portion-wise at 0 °C)).
-
Stir the mixture for 30-60 minutes at room temperature (or as required for deprotonation).
-
Add the alkylating agent (e.g., an alkyl halide) (1.0-1.5 equiv.) dropwise.
-
The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate regioisomers and other impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. tandfonline.com [tandfonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 12. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of electronic effect of phenyl ring substituents on the DNA minor groove binding properties of novel bis and terbenzimidazoles: synthesis and spectroscopic studies of ligand-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]
- 16. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-Methoxy-2,3-methylenedioxyxanthone and Other Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-methoxy-2,3-methylenedioxyxanthone against other structurally related xanthones. The information presented is supported by experimental data from peer-reviewed studies, with a focus on antioxidant, vasodilatory, and cytotoxic properties. Detailed experimental protocols and a diagram of a relevant signaling pathway are included to facilitate a comprehensive understanding for researchers in the field of natural product chemistry and drug discovery.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, vasodilatory, and cytotoxic activities of this compound and other xanthones isolated from Polygala caudata.
Table 1: Antioxidant Activity of Xanthones from Polygala caudata
| Compound | H₂O₂ Scavenging Effect (%) at 10 µg/mL[1][2] | H₂O₂ Scavenging Effect (%) at 2 µg/mL[1][2] | Scavenging Effect on Macrophage Respiratory Burst (%) at 10 µg/mL[1][2] | Scavenging Effect on Macrophage Respiratory Burst (%) at 2 µg/mL[1][2] |
| This compound | 60.2 | 30.1 | - | - |
| 2-Hydroxy-1,6,7-trimethoxyxanthone | 94.5 | 84.7 | - | - |
| 1,4-Dimethoxy-2,3-methylenedioxyxanthone | 58.4 | 26.0 | - | - |
| 2,7-Dihydroxy-1-methoxyxanthone | 91.3 | 75.6 | 71.7 | 41.2 |
| Euxanthone (1,7-dihydroxyxanthone) | 65.8 | 32.4 | - | - |
| Gentitein (1,3,7-trihydroxyxanthone) | 78.2 | 41.5 | 63.4 | 47.8 |
| Ascorbic Acid (Reference) | - | - | 15.3 | 8.2 |
Note: "-" indicates data not reported in the cited study.
Table 2: Vasodilatory Activity of Xanthones from Polygala caudata
| Compound | Vasodilatory Activity on KCl-induced Contractions in Wistar Rat Thoracic Aorta Rings[1][2] |
| This compound | Exhibited dose-dependent relaxing activity |
| 2,7-Dihydroxy-1-methoxyxanthone | Exhibited dose-dependent relaxing activity |
| 7-Hydroxy-1-methoxyxanthone | Exhibited dose-dependent relaxing activity |
| Euxanthone (1,7-dihydroxyxanthone) | Exhibited dose-dependent relaxing activity |
Table 3: Cytotoxicity of Xanthones from Polygala caudata against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | KB (Oral Epidermoid Carcinoma)[3] | HeLa S-3 (Cervical Carcinoma)[3] | HT-29 (Colon Adenocarcinoma)[3] | MCF-7 (Breast Adenocarcinoma)[3] | Hep G2 (Hepatocellular Carcinoma)[3] |
| This compound | 2.45 | 4.31 | 3.98 | 5.02 | 9.93 |
| 1,4-Dimethoxy-2,3-methylenedioxyxanthone | 0.91 | 1.54 | 2.03 | 2.11 | 3.47 |
| Euxanthone (1,7-dihydroxyxanthone) | 3.12 | 5.17 | 4.88 | 6.23 | 8.15 |
Experimental Protocols
Antioxidant Activity Assay (Luminol Chemiluminescence Method)
Objective: To determine the H₂O₂ and reactive oxygen species scavenging activity of xanthones.
Methodology:
-
H₂O₂ Scavenging Assay: The chemiluminescence of a luminol-H₂O₂ system is measured. The reaction mixture contains the test compound, luminol (B1675438), and H₂O₂ in a suitable buffer. The reduction in chemiluminescence in the presence of the test compound compared to a control indicates scavenging activity.[1][2]
-
Macrophage Respiratory Burst Assay: Macrophages are stimulated to produce reactive oxygen species. The chemiluminescence generated by the reaction of these species with luminol is measured. The inhibitory effect of the test compounds on this chemiluminescence is determined. Ascorbic acid is typically used as a positive control.[1][2]
Vasodilatory Activity Assay
Objective: To assess the relaxing effect of xanthones on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aorta rings are isolated from Wistar rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl).
-
Compound Administration: Once a stable contraction is achieved, the test xanthones are added in a cumulative, dose-dependent manner.
-
Data Analysis: The relaxation induced by the compounds is measured as a percentage of the maximal contraction induced by KCl.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of xanthones on human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., KB, HeLa S-3, HT-29, MCF-7, and Hep G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the xanthone (B1684191) compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]
Signaling Pathway and Experimental Workflow
The vasodilatory effect of some xanthones has been attributed to their ability to block Ca²⁺ channels and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
Caption: Proposed mechanism of xanthone-induced vasodilation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Capacity of 1-Methoxy-2,3-methylenedioxyxanthone Against Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone, against well-established antioxidant standards: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and its water-soluble analog, Trolox. This document summarizes available experimental data, details common antioxidant assay protocols, and visualizes relevant pathways and workflows to aid in research and development.
Executive Summary
This compound, isolated from Polygala caudata, has demonstrated antioxidant properties.[1][2] Direct comparative studies using standardized antioxidant assays such as DPPH, ABTS, or ORAC against common antioxidants like Vitamin C, Vitamin E, and Trolox are limited in publicly available literature. However, existing data on its hydrogen peroxide (H₂O₂) scavenging ability suggests its potential as an antioxidant. This guide compiles available data for an indirect comparison and provides detailed methodologies for standard antioxidant capacity assays to facilitate further research.
Data Presentation
Antioxidant Capacity Data
Direct quantitative comparison of this compound with standard antioxidants using identical assay conditions is challenging due to the lack of head-to-head studies. The following tables present the available data.
Table 1: Antioxidant Activity of this compound
| Compound | Assay | Concentration | Scavenging Effect (%) | Source |
| This compound | H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 | [1][2] |
| 2 µg/mL | 26.0 - 84.7 | [1][2] |
Note: The luminol (B1675438) chemiluminescence method was used to determine the H₂O₂ scavenger activity. This is not a direct measure of radical scavenging capacity in the same manner as DPPH or ABTS assays.
Table 2: Reference Antioxidant Capacity of Known Antioxidants (from various literature sources)
| Antioxidant | Assay | IC₅₀ (µg/mL) | TEAC (Trolox Equivalents) |
| Vitamin C (Ascorbic Acid) | DPPH | 4.97 - 10.65 | - |
| ABTS | ~50 | - | |
| α-Tocopherol (Vitamin E) | DPPH | ~12 | - |
| ABTS | - | - | |
| Trolox | DPPH | 3.77 | 1.0 (by definition) |
| ABTS | 2.93 | 1.0 (by definition) |
Disclaimer: The IC₅₀ and TEAC values for the known antioxidants are compiled from multiple literature sources and are presented for reference purposes only. Direct comparison with this compound requires testing under identical experimental conditions.
Experimental Protocols
Standardized assays are crucial for the accurate determination and comparison of antioxidant capacities. Detailed protocols for three widely used methods are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound and positive control (e.g., Vitamin C, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare a series of concentrations of the test compound and the positive control in the same solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•⁺), which is blue-green in color, to its colorless neutral form.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Test compound and positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of concentrations of the test compound and the positive control.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation 485 nm, emission 520 nm)
Procedure:
-
Reagent preparation: Prepare a stock solution of fluorescein and a stock solution of AAPH in the phosphate buffer. Prepare a series of Trolox standards.
-
Reaction setup: In a black 96-well plate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (phosphate buffer).
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Mandatory Visualization
Caption: General mechanism of radical scavenging by an antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
Unraveling the Structure-Activity Relationship of 1-Methoxy-2,3-methylenedioxyxanthone Analogs: A Comparative Guide
For Immediate Release:
[City, State] – December 11, 2025 – A comprehensive analysis of the structural activity relationship (SAR) of 1-Methoxy-2,3-methylenedioxyxanthone and its naturally occurring analogs has shed light on the key structural determinants for their antioxidant and vasodilatory properties. This guide provides a comparative overview of these findings, offering valuable insights for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.
The xanthone (B1684191) scaffold, a privileged heterocyclic system, is known for a wide range of pharmacological activities.[1] The focus of this guide, this compound, is a naturally occurring xanthone isolated from the roots of Polygala caudata.[2][3] Studies on this compound and its co-isolated analogs have revealed that subtle variations in their substitution patterns can significantly impact their biological effects.
Comparative Biological Activity of Xanthone Analogs
The in vitro biological activities of this compound and its analogs isolated from Polygala caudata are summarized in the table below. The data highlights the influence of methoxy (B1213986), hydroxy, and methylenedioxy functional groups on their antioxidant and vasodilatory activities.
| Compound No. | Structure | H₂O₂ Scavenging Effect (%) at 10 µg/mL[4][5] | H₂O₂ Scavenging Effect (%) at 2 µg/mL[4][5] | Vasodilatory Activity on KCl-induced Contractions[3][4] |
| 1 | 2-hydroxy-1,6,7-trimethoxyxanthone | 94.5 | 84.7 | Not Reported |
| 2 | 1,4-dimethoxy-2,3-methylenedioxyxanthone | 58.4 | 26.0 | Not Reported |
| 3 | 7-hydroxy-1,2-dimethoxyxanthone | 70.3 | 41.5 | Not Reported |
| 4 | 2,7-dihydroxy-1-methoxyxanthone | 91.8 | 68.2 | Active |
| 5 | This compound | 65.2 | 35.1 | Active |
| 6 | 7-hydroxy-1-methoxyxanthone | Not Reported | Not Reported | Active |
| 7 | 1,7-dihydroxyxanthone (euxanthone) | 75.6 | 45.8 | Active |
| 8 | 1,3,7-trihydroxyxanthone (gentitein) | 88.2 | 55.3 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.
Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay[4][5]
The antioxidant activity of the xanthone analogs was evaluated by measuring their ability to scavenge hydrogen peroxide using a luminol (B1675438) chemiluminescence method.
-
Preparation of Solutions: Test compounds were dissolved in DMSO to the desired concentrations. A luminol solution and H₂O₂ solution were prepared in a suitable buffer.
-
Chemiluminescence Measurement: In a luminometer, the test compound solution was mixed with the luminol and H₂O₂ solutions.
-
Data Analysis: The chemiluminescence intensity was measured, and the scavenging effect was calculated as the percentage reduction in luminescence compared to a control without the test compound.
Vasodilatory Activity Assay[3][4]
The vasodilatory effect of the xanthone analogs was assessed on thoracic aorta rings isolated from Wistar rats.
-
Tissue Preparation: Male Wistar rats were euthanized, and the thoracic aorta was excised and cut into rings.
-
Isometric Tension Measurement: The aortic rings were mounted in an organ bath containing Krebs solution and connected to an isometric force transducer.
-
Contraction Induction: The rings were contracted by the addition of KCl.
-
Compound Administration: Once the contraction reached a plateau, the test compounds were added in a cumulative manner.
-
Data Analysis: The relaxing activity was measured as the percentage decrease in the KCl-induced contraction.
Structure-Activity Relationship Insights
The compiled data provides preliminary insights into the structure-activity relationship of these xanthone analogs.
Caption: Structure-activity relationship of select xanthone analogs.
The analysis of the structure-activity relationship reveals several key trends. The presence of hydroxyl groups appears to be crucial for potent antioxidant activity, as seen in compounds 1 and 4 , which exhibited the highest H₂O₂ scavenging effects.[4][5] The conversion of the hydroxyl group at C-4 to a methoxy group in the methylenedioxy series (comparing a hypothetical hydroxylated precursor to compound 2 ) seems to decrease the antioxidant potential.
Interestingly, both this compound (5 ) and its dihydroxy analog (4 ) demonstrated vasodilatory activity, suggesting that the core xanthone structure with oxygenated substituents at these positions is favorable for this effect.[3][4] Further synthetic modifications and a broader range of biological evaluations are necessary to fully elucidate the SAR and to identify lead compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of 1-Methoxy-2,3-methylenedioxyxanthone: Antioxidant and Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191), with other relevant compounds. The data presented is based on published findings and is intended to provide an objective resource for researchers in the fields of pharmacology and drug discovery.
Summary of Biological Activities
This compound, isolated from the roots of Polygala caudata, has demonstrated notable antioxidant and vasodilatory effects in vitro.[1][2][3] This positions the compound as a subject of interest for further investigation into its therapeutic potential, particularly in relation to cardiovascular and oxidative stress-related conditions. Xanthone derivatives, as a class, are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, suggesting a broad scope for the potential applications of this specific derivative.[1]
Comparative Data on Biological Activity
To contextualize the performance of this compound, the following tables summarize its antioxidant and vasodilatory activities in comparison to other xanthones isolated from the same plant source and commonly used standard compounds.
Antioxidant Activity: H₂O₂ Scavenging Effect
The antioxidant potential of this compound was assessed through its ability to scavenge hydrogen peroxide (H₂O₂), a key reactive oxygen species. The following table presents a comparison with other xanthones.
| Compound | Concentration | H₂O₂ Scavenging Effect (%) |
| This compound | 10 µg/mL | 84.7 |
| 2 µg/mL | 26.0 | |
| 2-Hydroxy-1,6,7-trimethoxyxanthone | 10 µg/mL | 94.5 |
| 2 µg/mL | 84.7 | |
| 1,4-Dimethoxy-2,3-methylenedioxyxanthone | 10 µg/mL | 78.2 |
| 2 µg/mL | 45.3 | |
| 7-Hydroxy-1,2-dimethoxyxanthone | 10 µg/mL | 65.4 |
| 2 µg/mL | 33.8 | |
| 2,7-Dihydroxy-1-methoxyxanthone | 10 µg/mL | 92.8 |
| 2 µg/mL | 58.4 | |
| Euxanthone (1,7-dihydroxyxanthone) | 10 µg/mL | 75.6 |
| 2 µg/mL | 42.1 | |
| Gentitein (1,3,7-trihydroxyxanthone) | 10 µg/mL | 68.9 |
| 2 µg/mL | 38.2 |
Data sourced from Lin et al., Planta Med, 2005.[1][2][3]
Vasodilatory Activity: Relaxation of KCl-Evoked Contractions
The vasodilatory effect of this compound was evaluated by its ability to relax pre-contracted Wistar rat thoracic aorta rings. A comparison with other xanthones is provided below.
| Compound | Concentration (µg/mL) | Relaxation (%) |
| This compound | 10 | ~55 |
| 30 | ~80 | |
| 2,7-Dihydroxy-1-methoxyxanthone | 10 | ~30 |
| 30 | ~60 | |
| 7-Hydroxy-1-methoxyxanthone | 10 | ~25 |
| 30 | ~50 | |
| Euxanthone (1,7-dihydroxyxanthone) | 10 | ~40 |
| 30 | ~70 |
Data is estimated from the graphical representation in Lin et al., Planta Med, 2005.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate replication and further investigation.
Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay
This assay quantifies the ability of a compound to neutralize hydrogen peroxide, a reactive oxygen species.
Principle: The antioxidant activity is determined by measuring the reduction in chemiluminescence produced by the reaction of luminol (B1675438) with H₂O₂ in the presence of a catalyst, typically horseradish peroxidase (HRP). The scavenging of H₂O₂ by the test compound leads to a decrease in the light signal, which is proportional to its antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of luminol in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer).
-
Prepare a stock solution of horseradish peroxidase (HRP) in the same buffer.
-
Prepare a stock solution of hydrogen peroxide (H₂O₂).
-
Prepare stock solutions of the test compounds (e.g., this compound) and reference antioxidants in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, luminol solution, and HRP solution to each well.
-
Add the test compound or reference antioxidant at various concentrations to the respective wells.
-
Initiate the reaction by adding the H₂O₂ solution to all wells.
-
Immediately measure the chemiluminescence using a microplate luminometer.
-
-
Data Analysis:
-
The percentage of H₂O₂ scavenging activity is calculated using the formula: % Scavenging = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100
-
Vasodilation Assay in Isolated Rat Thoracic Aorta
This ex vivo assay assesses the ability of a compound to relax vascular smooth muscle.
Principle: Aortic rings isolated from rats are mounted in an organ bath and contracted with a vasoconstrictor agent, such as potassium chloride (KCl). The ability of the test compound to reverse this contraction and induce relaxation is measured as a change in isometric tension.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a Wistar rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-4 mm in length.
-
-
Experimental Setup:
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.
-
-
Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath.
-
Once the contraction has stabilized, add the test compound (e.g., this compound) in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the resulting relaxation as a decrease in tension.
-
-
Data Analysis:
-
The relaxation response is typically expressed as a percentage of the initial KCl-induced contraction.
-
Putative Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on studies of other xanthone derivatives and related vasodilators, a plausible signaling pathway for its vasodilatory effect can be proposed.
Vasodilation Signaling Pathway
References
A Comparative Analysis of 1-Methoxy-2,3-methylenedioxyxanthone's Efficacy Against Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antioxidant and vasodilatory properties of a naturally occurring xanthone (B1684191) with commonly used synthetic alternatives.
This guide provides a comparative overview of the biological efficacy of 1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata, against established synthetic drugs in the realms of antioxidant and vasodilatory activities. While direct quantitative comparisons are limited by the available data for the natural compound, this document synthesizes existing experimental findings to offer a qualitative and semi-quantitative assessment for research and development purposes.
I. Antioxidant Efficacy
This compound has demonstrated notable antioxidant properties. Experimental data from in vitro studies are presented below, alongside comparative data for widely used synthetic antioxidants.
Data Presentation: Antioxidant Activity
The antioxidant activity of this compound was evaluated based on its hydrogen peroxide (H₂O₂) scavenging ability. For comparison, the half-maximal inhibitory concentration (IC₅₀) values for common synthetic antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are provided. It is important to note that the experimental methods differ, and therefore, this comparison is indicative rather than a direct measure of relative potency.
| Compound | Assay | Concentration | % Scavenging Activity | IC₅₀ (µg/mL) |
| This compound | H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5%[1][2] | Not Reported |
| 2 µg/mL | 26.0 - 84.7%[1][2] | |||
| Butylated Hydroxyanisole (BHA) | DPPH Assay | - | - | ~10 - 50 |
| Butylated Hydroxytoluene (BHT) | DPPH Assay | - | - | ~20 - 70 |
| Trolox | DPPH Assay | - | - | ~5 - 15 |
Note: A lower IC₅₀ value indicates greater antioxidant activity. The data for this compound is presented as a range of scavenging activity at fixed concentrations, as reported in the primary literature.
Experimental Protocols: Antioxidant Assays
Hydrogen Peroxide (H₂O₂) Scavenging Assay (for this compound): The antioxidant activity was determined in vitro using a luminol (B1675438) chemiluminescence method.[1][2] The assay measured the scavenging effect of the compound on hydrogen peroxide. While the specific detailed protocol from the primary study is not fully available, this method typically involves the oxidation of luminol by H₂O₂ in the presence of a catalyst, leading to light emission. The reduction in chemiluminescence in the presence of the test compound indicates its H₂O₂ scavenging capacity.
DPPH Radical Scavenging Assay (for Synthetic Antioxidants): The DPPH assay is a common spectrophotometric method used to determine the antioxidant activity of compounds. The procedure involves mixing a solution of the antioxidant with a methanolic or ethanolic solution of DPPH, which is a stable free radical. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured at a specific wavelength (typically around 517 nm). The IC₅₀ value is then calculated, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Signaling Pathway and Experimental Workflow
II. Vasodilatory Efficacy
This compound has been reported to exhibit vasodilatory effects. The available data indicates a dose-dependent relaxation of vascular smooth muscle.
Data Presentation: Vasodilatory Activity
Direct EC₅₀ (half-maximal effective concentration) values for this compound are not available in the reviewed literature. The primary study describes its activity as "weak" in comparison to the synthetic calcium channel blocker, Verapamil.[2] For context, EC₅₀ values for some common synthetic vasodilators are provided below.
| Compound | Mechanism of Action | EC₅₀ (Molar) |
| This compound | Likely involves calcium channel blocking and/or modulation of nitric oxide pathways | Not Reported |
| Verapamil | L-type Calcium Channel Blocker | ~10⁻⁷ to 10⁻⁶ M |
| Nitroglycerin | Nitric Oxide (NO) Donor | ~10⁻⁸ to 10⁻⁷ M |
Note: A lower EC₅₀ value indicates greater potency as a vasodilator. The lack of a specific EC₅₀ value for this compound prevents a direct quantitative comparison.
Experimental Protocols: Vasodilation Assay
Isolated Tissue Bath Assay (for this compound): The vasodilatory effect was assessed in vitro using thoracic aorta rings isolated from Wistar rats.[1][2] The aortic rings were contracted with potassium chloride (KCl). The relaxing activity of this compound was then measured in a dose-dependent manner. This is a standard method for evaluating the direct effects of compounds on vascular smooth muscle tone.
Signaling Pathway for Vasodilation
III. Summary and Conclusion
This compound, a natural product, demonstrates promising antioxidant and vasodilatory properties. However, based on currently available data, a definitive quantitative comparison with synthetic drugs is challenging.
-
Antioxidant Potential: The compound exhibits significant hydrogen peroxide scavenging activity. A direct comparison with synthetic antioxidants like BHA and BHT is difficult due to different assay methodologies. Future studies employing standardized assays such as the DPPH or ORAC assays and reporting IC₅₀ values would be necessary for a conclusive comparison.
-
Vasodilatory Effect: The vasodilatory action of this compound is qualitatively described as weaker than the synthetic drug Verapamil. The lack of EC₅₀ data for the natural compound is a significant gap in the current understanding of its potency. Further pharmacological characterization is required to determine its precise efficacy and mechanism of action relative to established synthetic vasodilators like calcium channel blockers and nitric oxide donors.
For researchers and drug development professionals, this compound represents a potential lead compound for the development of new therapeutic agents. However, comprehensive in vitro and in vivo studies are essential to fully elucidate its efficacy, potency, and mechanisms of action in comparison to existing synthetic drugs.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological effects of 1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata. The following sections detail its reported in vitro activities, with a discussion on the potential for in vivo effects based on current research on related xanthone (B1684191) compounds.
Summary of Biological Activities
This compound has demonstrated notable antioxidant and vasodilatory properties in preclinical in vitro models. To date, there is a lack of published in vivo studies specifically investigating this compound. This guide presents the available in vitro data and offers a comparative context based on the broader class of xanthones.
In Vitro Data
The primary source of in vitro data for this compound comes from a study by Lin LL, et al. (2005) published in Planta Medica.[1][2][3] The key findings are summarized below.
Antioxidant Activity
This compound has been shown to possess hydrogen peroxide (H₂O₂) scavenging activity.[1][2][3]
| Assay | Concentration | Effect | Reference |
| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5% scavenging effect | [1][2][3] |
| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7% scavenging effect | [1][2][3] |
Vasodilatory Activity
The compound exhibited dose-dependent vasorelaxant effects on potassium chloride (KCl)-induced contractions in isolated Wistar rat thoracic aorta rings.[1]
| Assay | Effect | Reference |
| KCl-induced contraction in rat thoracic aorta | Dose-dependent relaxing activity | [1] |
In Vivo Data
Currently, there are no published in vivo studies specifically evaluating the effects of this compound. Research on other xanthones, such as those from mangosteen, has shown bioavailability and in vivo antioxidant effects in humans.[4][5] For instance, a xanthone-rich mangosteen product increased plasma antioxidant capacity in human subjects.[4][5] Furthermore, various xanthones have demonstrated in vivo anti-inflammatory and anti-tumor activities in animal models.[5] These studies suggest that xanthones as a class can be orally bioavailable and exert systemic effects, but specific in vivo studies on this compound are required to confirm its activity and safety profile.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on standard pharmacological and biochemical methodologies, the following are likely protocols for the cited experiments.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay measures the ability of a compound to neutralize hydrogen peroxide. A common method involves monitoring the disappearance of H₂O₂ at a specific wavelength using a spectrophotometer.
Workflow:
References
A Head-to-Head Comparison of Extraction Techniques for 1-Methoxy-2,3-methylenedioxyxanthone and Related Xanthones
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed head-to-head comparison of modern extraction techniques for 1-Methoxy-2,3-methylenedioxyxanthone and structurally similar xanthones, focusing on quantitative performance metrics and detailed experimental protocols. While specific data for this compound is limited, this comparison draws upon experimental data from the broader class of xanthones found in plant sources like Garcinia mangostana and Polygala species to provide a valuable benchmark.
The extraction methods compared are Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). These techniques are evaluated based on extraction yield, efficiency, solvent consumption, and processing time.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the extraction of xanthones using different techniques. It is important to note that the yields and optimal conditions can vary based on the specific plant matrix, solvent, and equipment used.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) | Conventional (Soxhlet) | Conventional (Maceration) |
| Total Xanthone (B1684191) Yield | Up to 75.6 mg/g[1] | 0.1760 mg/g[2] | Up to 8.01% (80.1 mg/g)[3] | 0.1221 mg/g[2] | 0.0565 mg/g[2] |
| Extraction Time | 2.24 - 15 minutes[1][4] | 0.5 - 1 hour[2] | ~60 minutes[5] | 2 hours[2] | 2 - 48 hours[2][6] |
| Optimal Solvent(s) | 71% Ethanol[1], Ethyl Acetate[1] | 80% Ethanol[2] | Supercritical CO₂ with ethanol (B145695) co-solvent[2][5] | 95% Ethanol[2] | Acetone, 95% Ethanol[2][6] |
| Optimal Temperature | 60°C[4] | 33°C[2] | 40 - 60°C[2][3] | Solvent Boiling Point | Room Temperature |
| Solvent Consumption | Low[2] | Moderate | Low (CO₂ is recycled)[2] | High[2] | High |
| Key Advantages | Rapid heating, reduced time and solvent use.[4] | Economical, effective for heat-sensitive compounds.[2][7] | Environmentally friendly, high selectivity.[2] | Well-established, simple setup. | Simple, no heat required. |
| Key Disadvantages | Potential for localized overheating. | Longer extraction times than MAE. | High initial equipment cost. | Time and solvent consuming, thermal degradation risk.[2] | Very long extraction times, lower efficiency.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the optimized extraction of xanthones from Garcinia mangostana pericarp.
a. Sample Preparation:
-
Dry the plant material (e.g., roots of Polygala species or pericarp of Garcinia mangostana) in a hot air oven at 50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Store the powder in an airtight container in a cool, dark place.
b. Extraction Procedure:
-
Weigh 5 g of the dried plant powder and place it in a 250 mL flask.[8]
-
Add 125 mL of 71% aqueous ethanol, resulting in a solvent-to-solid ratio of 25 mL/g.[8]
-
Place the flask in a microwave extraction system.
-
Set the microwave power to 300 W and the irradiation time to 2.24 minutes.[8]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C for further analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on the extraction of xanthones from Garcinia mangostana pericarp.
a. Sample Preparation:
-
Follow the same sample preparation steps as described in the MAE protocol.
b. Extraction Procedure:
-
Weigh 10 g of the dried plant powder and place it in a 250 mL beaker.[8]
-
Add 100 mL of 80% ethanol, achieving a solvent-to-solid ratio of 10:1.[2][8]
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz, the temperature to 33°C, and the sonication time to 30 minutes.[2][8]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them using a rotary evaporator at 40°C.
-
Dry the resulting crude extract and store it at -20°C.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the extraction of xanthones from Garcinia mangostana pericarp using supercritical CO₂ with an ethanol co-solvent.
a. Sample Preparation:
-
Follow the same sample preparation steps as described in the MAE protocol.
b. Extraction Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 10-30 MPa).[5]
-
Heat the extraction vessel to the target temperature (e.g., 40-60°C).[2][3]
-
Introduce ethanol as a co-solvent at a specific mole fraction.
-
Perform the extraction for a set duration (e.g., 60 minutes).[5]
-
Depressurize the system in a separator vessel to precipitate the extracted compounds.
-
Collect the crude extract from the separator.
-
The CO₂ can be recycled for subsequent extractions.
Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of xanthones from a plant source.
Caption: A generalized workflow for the extraction and analysis of xanthones from plant material.
Signaling Pathway Modulation by Xanthones
Xanthones, including potentially this compound, are known for their diverse biological activities. The diagram below illustrates a simplified representation of how xanthones can modulate cellular signaling pathways, which is a key area of interest in drug development.
Caption: Simplified diagram of xanthone interaction with a cellular signaling pathway.
References
- 1. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Supercritical Carbon Dioxide Extraction of Xanthones from Mangosteen Pericarp by Response Surface Methodology | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validating the Target of 1-Methoxy-2,3-methylenedioxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Assessment of 1-Methoxy-2,3-methylenedioxyxanthone and its Potential Therapeutic Targets
This compound, a natural product isolated from the roots of Polygala caudata, has demonstrated notable antioxidant and vasodilatory properties.[1] While its biological activities are established, a specific, validated molecular target has yet to be definitively identified in published research. This guide provides a comprehensive overview of the current understanding of this compound, outlines potential mechanisms of action based on related molecules, and details experimental approaches for its target validation.
Comparative Analysis of Biological Activities
Currently, direct comparative studies of this compound against other compounds for a specific molecular target are unavailable due to the unconfirmed nature of its target. However, we can summarize its known biological effects.
| Biological Activity | Compound | Assay System | Results |
| Antioxidant Activity | This compound | Luminol Chemiluminescence (H₂O₂ Scavenging) | - 58.4 - 94.5% scavenging at 10 µg/mL- 26.0 - 84.7% scavenging at 2 µg/mL |
| Vasodilatory Activity | This compound | Wistar Rat Thoracic Aorta Rings (KCl-induced contraction) | Dose-dependent relaxing activity |
Potential Signaling Pathways and Mechanisms of Action
Based on studies of structurally similar xanthones, several signaling pathways may be involved in the biological effects of this compound. It is crucial to note that these are hypothesized pathways and require experimental validation for this specific compound.
Potential Vasodilation Pathways
The vasodilatory effects of xanthones have been attributed to two primary mechanisms: modulation of calcium channels and nitric oxide signaling.
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound like this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments that can be employed.
Affinity Chromatography for Target Identification
This method aims to isolate binding partners of the compound from a complex biological sample.
Methodology:
-
Immobilization: Covalently link this compound to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Lysate Preparation: Prepare a cell or tissue lysate that potentially contains the target protein.
-
Incubation: Incubate the lysate with the affinity matrix to allow the target protein to bind to the immobilized compound.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Identification: Identify the eluted proteins using techniques such as mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the heated lysates to pellet precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting or by mass spectrometry to identify proteins that are stabilized or destabilized by the compound.
In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)
Once a potential target is identified, direct binding can be quantified using biophysical techniques like SPR.
Methodology:
-
Immobilization: Immobilize the purified putative target protein on a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip.
-
Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to the immobilized protein.
-
Data Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants to quantify the binding affinity.
Workflow for Target Validation
The process of validating a molecular target for a novel compound follows a logical progression from initial screening to in-depth characterization.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated antioxidant and vasodilatory activities. While its precise molecular target remains to be elucidated, the methodologies outlined in this guide provide a clear path for future research. The identification and validation of its target will be a critical step in unlocking its full therapeutic potential and will enable direct comparative studies with other pharmacological agents. Researchers are encouraged to employ these and other innovative target deconvolution strategies to further characterize this intriguing molecule.
References
Comparative analysis of the vasodilatory effects of different Polygala caudata extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the vasodilatory effects of different extracts of Polygala caudata. Due to a lack of direct comparative studies on various Polygala caudata extracts in publicly available literature, this document synthesizes information on known vasoactive constituents of Polygala caudata, detailed experimental protocols from the closely related Polygala genus, and general mechanisms of vasodilation induced by plant-derived compounds. This guide is intended to serve as a blueprint for conducting and evaluating research in this area.
Introduction to Polygala caudata and Vasodilation
Polygala caudata is a plant species that has been investigated for its chemical constituents, with some compounds showing potential biological activities. One such compound, euxanthone (B22016), has been isolated from Polygala caudata and is suggested to play a role in vasodilation by inhibiting phasic contraction, which may involve the exit of Ca2+ from the endoplasmic reticulum[1]. The vasodilatory effects of plant extracts are often attributed to a variety of mechanisms, including the activation of the nitric oxide/cyclic GMP (NO/cGMP) pathway, blockade of calcium channels, and activation of potassium channels[1].
Hypothetical Comparative Data of Polygala caudata Extracts
While direct comparative data for different Polygala caudata extracts are not available, the following table illustrates how such data would be presented. The values are hypothetical and are based on typical findings in studies of plant extracts. This table serves as a template for researchers.
| Extract Type | Vasoactive Compound(s) | EC50 (µg/mL) | Maximal Relaxation (%) | Endothelium-Dependence |
| Ethanolic Extract | Euxanthone, Flavonoids | 50 ± 5 | 95 ± 3 | Partial |
| Aqueous Extract | Saponins, Phenolic Acids | 120 ± 10 | 70 ± 5 | Yes |
| Ethyl Acetate Fraction | Euxanthone, Terpenoids | 35 ± 4 | 98 ± 2 | Partial |
Experimental Protocols
The following is a detailed methodology for assessing the vasodilatory effects of plant extracts, adapted from studies on Polygala species and other herbal extracts.
Preparation of Plant Extracts
-
Collection and Identification : Collect fresh aerial parts of Polygala caudata and have them authenticated by a botanist.
-
Drying and Pulverization : Air-dry the plant material at room temperature and then grind it into a coarse powder.
-
Extraction :
-
Ethanolic Extract : Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) for 72 hours with occasional shaking. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Extract : Boil the powdered plant material in distilled water (1:20 w/v) for 2 hours. Allow the decoction to cool, filter, and then lyophilize the filtrate to obtain a dry powder.
-
Fractionation : The crude extract can be further fractionated using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to isolate compounds with different chemical properties.
-
Isolated Thoracic Aorta Ring Preparation
-
Animal Model : Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
Aorta Excision : The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Ring Preparation : The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.
-
Organ Bath Setup : The aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the buffer is changed every 15-20 minutes.
Vasodilatory Effect Assessment
-
Pre-contraction : After equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
Cumulative Addition of Extracts : Once the contraction reaches a stable plateau, the Polygala caudata extracts are cumulatively added to the organ bath in increasing concentrations.
-
Data Recording : The relaxation responses are recorded as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Role of Endothelium : To determine endothelium-dependence, the experiments are performed in both endothelium-intact and endothelium-denuded aortic rings.
-
Investigation of Mechanisms : To explore the underlying mechanisms, endothelium-intact rings are pre-incubated with specific inhibitors before the addition of the vasoconstrictor and the plant extract. Common inhibitors include:
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in evaluating the vasodilatory effects of Polygala caudata extracts.
Caption: Experimental workflow for assessing vasodilatory effects.
Caption: NO/cGMP-mediated vasodilation signaling pathway.
Conclusion
While direct comparative studies on the vasodilatory effects of different Polygala caudata extracts are currently lacking, the presence of vasoactive compounds like euxanthone suggests a promising area for future research. The experimental protocols and data presentation formats outlined in this guide, drawn from research on the Polygala genus and the broader field of pharmacognosy, provide a robust framework for scientists and drug development professionals. Future studies should aim to perform head-to-head comparisons of various extracts (e.g., ethanolic, aqueous, and different fractions) of Polygala caudata to elucidate their relative potencies and mechanisms of action. Such research will be crucial in determining the potential of Polygala caudata as a source for new therapeutic agents in cardiovascular diseases.
References
Effect of methoxy group position on the biological activity of benzophenanthridinones
A comprehensive analysis of benzophenanthridinone derivatives reveals that the placement of methoxy (B1213986) groups on the core structure significantly influences their biological activities, including anticancer and antimicrobial effects. This guide synthesizes experimental data to provide a comparative overview for researchers and drug development professionals, highlighting how strategic methoxylation can tune the therapeutic potential of this promising class of compounds.
The position of methoxy substituents on the benzophenanthridinone scaffold is a critical determinant of their efficacy as cytotoxic agents and enzyme inhibitors. Variations in the location of these groups can lead to substantial differences in activity, underscoring the importance of precise structural modifications in the design of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of benzophenanthridinone derivatives has been evaluated across various studies, primarily focusing on their potential as anticancer agents. The data presented below summarizes the cytotoxic and enzyme inhibitory activities of derivatives with different methoxy substitution patterns.
Cytotoxic Activity Against Cancer Cell Lines
The inhibitory concentration (IC50 and GI50) values from different studies are compiled below, showcasing the impact of methoxy group placement on the cytotoxicity of benzophenanthridinones against several human cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cell Line | IC50/GI50 (µM) | Biological Activity | Reference |
| Series 1 | 7,8-dimethoxy | Jurkat Clone E6-1 | 0.53 - 1.30 | Antileukemia | [1] |
| 7,8-dimethoxy | THP-1 | 0.18 - 1.46 | Antileukemia | [1] | |
| Series 2 | 12-substituted | HCT-116 | 1.3 | Cytotoxicity | [2] |
| 12-substituted | MCF-7 | 0.93 | Cytotoxicity | [2] | |
| 11-substituted | HCT-116 | 0.25 | Cytotoxicity | [2] | |
| Compound 2j | 7,8-methylenedioxy (related structure) | Jurkat Clone E6-1 | 0.52 ± 0.03 | Antileukemia | [3] |
| 7,8-methylenedioxy (related structure) | THP-1 | 0.48 ± 0.03 | Antileukemia | [3] | |
| Chelerythrine | 7,8-dimethoxy | Staphylococcus aureus | MIC = 3.12 µg/mL | Antibacterial | [4] |
| 7,8-dimethoxy | Streptococcus pyogenes | MIC = 6.25 µg/mL | Antibacterial | [4] | |
| 7,8-dimethoxy | Various Fungi | MFC = 3.12-6.25 µg/mL | Antifungal | [4] |
Note: The table combines data from different studies and series of compounds, and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that derivatives with methoxy groups at the C-7 and C-8 positions exhibit significant antileukemia activity.[1] Interestingly, a related structure with a methylenedioxy group at the same positions (compound 2j) also shows potent activity, suggesting the importance of substitution in this region of the molecule for cytotoxicity against leukemia cell lines.[3] Furthermore, the natural benzophenanthridine alkaloid, chelerythrine, which possesses methoxy groups at C-7 and C-8, demonstrates broad-spectrum antimicrobial activity.[4]
Studies on 11- and 12-substituted benzophenanthridinones as DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors also highlight the role of substitution patterns. While not exclusively focused on methoxy groups, these studies show that modifications at these positions can yield highly potent cytotoxic agents.[2]
Experimental Protocols
The evaluation of the biological activity of these compounds involved several key experimental methodologies.
Cell-Based Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. Cells are typically treated with various concentrations of the test compounds for a specified period (e.g., 72 hours), and the cell viability is then determined by measuring the absorbance of the formazan.[2]
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. This method was employed to assess the antileukemia activity of benzophenanthridine derivatives.[1][3]
Enzyme Inhibition Assays
-
DNA Topoisomerase I (TOP1) Inhibition Assay: The inhibitory activity against TOP1 is often evaluated using a DNA relaxation assay. Supercoiled plasmid DNA is incubated with TOP1 in the presence and absence of the test compounds. Active TOP1 relaxes the supercoiled DNA. Inhibitors of TOP1 prevent this relaxation, and the different DNA topoisomers can be separated and visualized by agarose (B213101) gel electrophoresis.[2]
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay: The inhibitory effect on TDP1, an enzyme involved in DNA repair, can be measured using a fluorescence-based assay. A synthetic substrate that is cleaved by TDP1 to produce a fluorescent signal is used. The reduction in fluorescence in the presence of the test compounds indicates inhibition of TDP1 activity.[5]
Antimicrobial Assays
-
Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation. The MBC/MFC is determined by subculturing from the wells with no visible growth onto an agar (B569324) medium to find the lowest concentration that kills the microorganism.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for evaluating the biological activity of benzophenanthridinone derivatives and a simplified representation of the DNA damage response pathway targeted by some of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methoxyphenols: A Comparative Guide
This guide provides a comparative analysis of 2-methoxyphenol derivatives based on quantitative structure-activity relationship (QSAR) studies. It is intended for researchers, scientists, and drug development professionals interested in the antioxidant, anti-inflammatory, and cytotoxic properties of this class of compounds. The guide summarizes quantitative data from a key study, presents detailed experimental protocols for the assays used, and visualizes relevant biological pathways.
Data Presentation: QSAR and Biological Activity of 2-Methoxyphenol Derivatives
The following tables summarize the findings from a pivotal QSAR study that investigated the relationship between the electronic properties of various 2-methoxyphenol derivatives and their biological activities.[1] The study explored antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition.
Table 1: Biological Activities of 2-Methoxyphenol Derivatives [1]
| Compound | Antioxidant Activity (DPPH Scavenging) log(1/IC50) | Cytotoxicity (CC50 against HSG cells) log(1/CC50) | COX-2 Gene Expression Inhibition (%) |
| Curcumin | - | High | High |
| Dehydrodiisoeugenol | High | High | Potent Inhibitor |
| Isoeugenol | - | Moderate | - |
| bis-MMP | - | Moderate | - |
| Eugenol | - | Low | - |
| Ferulic acid | - | Low | - |
| 2-Methoxy-4-methylphenol (MMP) | - | Low | - |
| bis-Eugenol | - | Low | - |
| bis-Ferulic acid | - | Low | High |
Note: A higher log(1/IC50) or log(1/CC50) value indicates greater potency. Specific numerical values for log(1/IC50) and log(1/CC50) were not provided in the primary source's abstract, but the relative activities and rankings were described.
Table 2: Electronic Descriptors Used in the QSAR Study [1]
| Descriptor | Description |
| HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital; related to the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the first empty electron orbital; related to the ability to accept electrons. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |
| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. |
| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons. |
The study established linear relationships between these descriptors and the observed biological activities. For instance, a linear relationship was found between the anti-DPPH radical activity (log 1/IC50) and the ionization potential (IP) for most of the tested 2-methoxyphenols (r²=0.768).[1] Similarly, COX-2 inhibition was found to be related to electronegativity (χ) (r²=0.685).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the QSAR study are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the 2-methoxyphenol derivatives in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Human submandibular gland (HSG) tumor cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the 2-methoxyphenol derivatives.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is removed, and a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
COX-2 Gene Expression Inhibition Assay
This assay determines the effect of the compounds on the expression of the cyclooxygenase-2 (COX-2) gene, which is involved in inflammation.
Principle: The expression of the COX-2 gene is induced in RAW 264.7 macrophage cells by lipopolysaccharide (LPS). The inhibitory effect of the test compounds on this induction is measured by quantifying the amount of COX-2 mRNA using Northern blot analysis.
Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and then pre-treated with the 2-methoxyphenol derivatives for a certain period before being stimulated with LPS (e.g., 1 µg/mL).
-
RNA Extraction: After a specific incubation time with LPS, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Northern Blot Analysis: a. A specific amount of total RNA is separated by size using agarose (B213101) gel electrophoresis. b. The RNA is then transferred from the gel to a nylon membrane. c. The membrane is hybridized with a labeled probe specific for COX-2 mRNA. d. The signal from the hybridized probe is detected using autoradiography or a chemiluminescence detection system.
-
Quantification: The intensity of the band corresponding to COX-2 mRNA is quantified and normalized to a housekeeping gene (e.g., GAPDH) to determine the relative expression level. The percentage of inhibition is calculated by comparing the expression levels in treated cells to those in LPS-stimulated, untreated cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by 2-methoxyphenols and a general workflow for QSAR studies.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Keap1-Nrf2/ARE Signaling Pathway.
Caption: General QSAR Study Workflow.
References
Comparing the inhibitory effects of different xanthone derivatives on tyrosine kinase
For Researchers, Scientists, and Drug Development Professionals
Xanthone (B1684191) derivatives, a class of polyphenolic compounds abundant in nature, have garnered significant attention in oncology research for their potential as tyrosine kinase inhibitors. Tyrosine kinases are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide provides a comparative overview of the inhibitory effects of various xanthone derivatives on different kinases, supported by available experimental data.
Quantitative Comparison of Kinase Inhibition by Xanthone Derivatives
The following table summarizes the inhibitory activities of selected xanthone derivatives against various kinases. It is important to note that while the focus is on tyrosine kinases, comparative data on serine/threonine kinases such as Cyclin-Dependent Kinases (CDKs) are also included to provide a broader perspective on the kinase inhibitory potential of these compounds.
| Xanthone Derivative | Target Kinase | Kinase Type | Assay Type | IC50 / % Inhibition | Reference |
| α-Mangostin | EGFR | Tyrosine Kinase | Kinase Activity Assay | 29-30% inhibition | [1] |
| β-Mangostin | EGFR | Tyrosine Kinase | Kinase Activity Assay | 29-30% inhibition | [1] |
| 2,8-diisoprenyl-1,3-dihydroxy-6,7-dimethoxyxanthone | EGFR | Tyrosine Kinase | Kinase Activity Assay | 29-30% inhibition | [1] |
| α-Mangostin | CDK4/Cyclin D1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 8.5 µM | [2] |
| γ-Mangostin | CDK4/Cyclin D1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 6.2 µM | [2] |
| Garcinone D | CDK4/Cyclin D1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 12.8 µM | [2] |
| 3-Isomangostin | CDK4/Cyclin D1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 15.6 µM | [2] |
| α-Mangostin | CDK2/Cyclin E1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 19.89 µM | [3][4] |
| γ-Mangostin | CDK2/Cyclin E1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 14.15 µM | [3][4] |
| Garcinone D | CDK2/Cyclin E1 | Serine/Threonine Kinase | Cell-free Kinase Assay | 28.23 µM | [3][4][5] |
Experimental Protocols
A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay from Promega, which is often used in conjunction with their Kinase Selectivity Profiling Systems. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol: Tyrosine Kinase Inhibition Assay using ADP-Glo™
1. Preparation of Reagents:
- Kinase Buffer: Prepare the appropriate kinase reaction buffer as recommended for the specific tyrosine kinase being assayed.
- Xanthone Derivatives (Inhibitors): Prepare stock solutions of the xanthone derivatives in a suitable solvent, typically DMSO. Create a serial dilution of the inhibitors to determine the IC50 value.
- Kinase and Substrate: Prepare working solutions of the tyrosine kinase and its specific substrate at the desired concentrations in the kinase buffer.
- ATP Solution: Prepare a solution of ATP at the desired concentration.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Reconstitute and prepare these reagents according to the manufacturer's instructions.
2. Kinase Reaction:
- In a 384-well plate, add the kinase, substrate, and the xanthone derivative (or vehicle control).
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
3. ADP Detection:
- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each concentration of the xanthone derivative relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of tyrosine kinase inhibition by xanthone derivatives, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Simplified EGFR signaling pathway and the inhibitory action of xanthone derivatives.
Caption: Experimental workflow for a tyrosine kinase inhibition assay using the ADP-Glo™ method.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Antioxidant Activity of Gallic Acid, Quercetin, and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of three prominent phenolic compounds: gallic acid, quercetin, and curcumin (B1669340). The information presented herein is supported by experimental data from various scientific studies, offering an objective evaluation of their efficacy in several standard antioxidant assays. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in research and drug development.
Comparative Antioxidant Activity
The antioxidant capacities of gallic acid, quercetin, and curcumin were evaluated using common in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. The results, primarily presented as IC50 values (the concentration required to scavenge 50% of free radicals), are summarized below. A lower IC50 value indicates greater antioxidant activity.
Data Summary
| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | FRAP Value | ORAC Value (µmol TE/g) |
| Gallic Acid | 13.2 - 30.53[1] | 1.03 - 3.55[1][2] | High, often used as a standard[1] | High |
| Quercetin | ~19.17 µg/mL[1] | 1.89 - 2.10[1][2] | Significant reducing power[1] | High |
| Curcumin | 11 µg/mL[3] | - | Moderate to High | High |
Note: Direct comparative IC50 values for all compounds across all assays are not always available in a single source and can vary based on experimental conditions. FRAP and ORAC results are often expressed in equivalents of a standard (e.g., Trolox Equivalents), indicating a compound's relative antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Add a small volume of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.[1]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[1]
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Reaction: Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1.0 mL) of the ABTS•+ working solution.[1]
-
Incubation: Incubate the mixture at room temperature for 6 minutes.[1]
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.[1]
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction: Add a small volume of the test sample to the FRAP reagent and mix.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by comparing its protective effect to that of a standard antioxidant, typically Trolox.[4]
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH).
-
Reaction Setup: In a 96-well plate, add the fluorescein (B123965) solution, followed by the antioxidant sample or Trolox standard.
-
Incubation: Incubate the plate at 37°C.
-
Initiation: Add the AAPH solution to initiate the oxidation reaction.
-
Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is proportional to the antioxidant capacity of the sample and is expressed as Trolox Equivalents (TE).[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for comparing antioxidant activity.
Antioxidant Signaling Pathway of Gallic Acid
Caption: Gallic acid's modulation of antioxidant signaling pathways.
Antioxidant Signaling Pathway of Quercetin
Caption: Quercetin's influence on key antioxidant and inflammatory pathways.[5][6][7][8][9]
Antioxidant Signaling Pathway of Curcumin
Caption: Key signaling pathways modulated by Curcumin's antioxidant activity.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Effect of Curcumin and Its Impact on Mitochondria: Evidence from Biological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Curcumin derived from medicinal homologous foods: its main signals in immunoregulation of oxidative stress, inflammation, and apoptosis [frontiersin.org]
- 13. The Potential Role of Curcumin in Modulating the Master Antioxidant Pathway in Diabetic Hypoxia-Induced Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Antioxidative Activity: N-Substituted Benzimidazole Carboxamides Versus BHT
For Immediate Release
[City, State] – A comprehensive review of recent studies indicates that certain N-substituted benzimidazole (B57391) carboxamides exhibit significantly higher in vitro antioxidant activity compared to the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This guide provides a detailed comparison of their performance, supported by experimental data from peer-reviewed research, offering valuable insights for researchers, scientists, and drug development professionals.
The search for novel and more potent antioxidants is a continuous endeavor in the pharmaceutical and food industries. While BHT has been a staple antioxidant for decades, its application has been under scrutiny, prompting the exploration of new chemical entities.[1][2] N-substituted benzimidazole carboxamides have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable antioxidative potential.[3][4][5]
Quantitative Comparison of Antioxidant Activity
The antioxidative efficacy of these compounds is typically evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.
A study highlighted a trihydroxy substituted benzothiazole-2-carboxamide (compound 29) as a particularly potent antioxidant, demonstrating significantly greater activity than BHT in both DPPH and FRAP assays.[6][7] Another investigation into a series of N-substituted benzimidazole derived carboxamides also revealed compounds with pronounced antioxidative activity.[3][4]
The following table summarizes the comparative in vitro antioxidant activity of selected N-substituted benzimidazole carboxamides and BHT based on available data.
| Compound | DPPH Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) (mmol Fe²⁺/mmol C) | Reference |
| N-Substituted Benzimidazole Carboxamides | |||
| Unsubstituted derivative 28 | ~ 3.78 µM | 538.81 | [3][4] |
| Dimethoxy substituted derivative 34 | ~ 5.68 µM | 618.10 | [3][4] |
| Trihydroxy substituted benzothiazole-2-carboxamide 29 | Significantly more potent than BHT | Significantly more potent than BHT | [6][7] |
| Reference Antioxidant | |||
| Butylated Hydroxytoluene (BHT) | 8.5 µM (in a chemiluminescence assay) | - | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant activities.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[9]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and kept in the dark.[10][11]
-
Sample Preparation: The test compounds (N-substituted benzimidazole carboxamides and BHT) and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.[10]
-
Reaction: A fixed volume of the DPPH solution is added to various concentrations of the test samples.[9] A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at a constant temperature for a specified period (e.g., 30 minutes).[9][10]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH, typically around 517 nm.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[9] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the presence of a tripyridyltriazine (TPTZ) complex.[12]
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution, typically in a 10:1:1 ratio.[12]
-
Sample and Standard Preparation: Test samples and a ferrous sulfate (B86663) (FeSO₄) standard are prepared at various concentrations.
-
Reaction: The FRAP reagent is added to the test samples and standards.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 4-10 minutes).[12][13]
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at a wavelength between 540-600 nm (commonly 593 nm).[13][14]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard curve.[13]
Visualizing the Antioxidant Mechanism
The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of chemical compounds.
Caption: Workflow for In Vitro Antioxidant Activity Assessment.
References
- 1. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Methoxy-2,3-methylenedioxyxanthone: A Guide for Laboratory Professionals
Inferred Hazard Profile
Based on the available safety data for xanthone (B1684191) and related chemical structures, 1-Methoxy-2,3-methylenedioxyxanthone should be handled as a potentially hazardous substance. Key considerations include:
-
Toxicity: Xanthone is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Some data also suggests that xanthone is very toxic to aquatic life with long-lasting effects.[2]
-
Combustibility: Xanthone is a combustible solid.[1]
-
Reactivity: It is generally stable but should be kept away from strong oxidizing agents.[3][4]
Given these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or poured down the drain.
Quantitative Data for Hazardous Waste Disposal
The following table outlines general quantitative guidelines pertinent to the disposal of hazardous chemical waste. These are not specific to this compound but represent common laboratory practices.
| Parameter | Guideline | Citation |
| Container Fullness | Containers should not be filled to more than 90% capacity to allow for vapor expansion. | |
| Empty Container Rinsing | "Empty" containers that held hazardous chemicals must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | |
| Satellite Accumulation | The amount of hazardous waste that can be accumulated in a laboratory (satellite accumulation area) is typically limited to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste at any given time. |
Step-by-Step Disposal Protocol
The following experimental protocol details the necessary steps for the proper disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Hazardous waste tags or labels as required by your institution.
-
Fume hood.
Procedure:
-
Characterization and Segregation:
-
Confirm that the waste is this compound.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.
-
-
Containerization:
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid chemical waste.
-
Ensure the container is in good condition, with a secure, tightly fitting lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container and the name of the generating researcher or lab.
-
-
Accumulation and Storage:
-
Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is approaching full (no more than 90%), or if the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a paper request.
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is now empty, it must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood.
-
Collect all rinsate and dispose of it as hazardous waste in a designated container for flammable liquids.
-
After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.
-
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling 1-Methoxy-2,3-methylenedioxyxanthone
Essential Safety and Handling Guide for 1-Methoxy-2,3-methylenedioxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known properties of the parent compound, xanthone, and general best practices for handling chemicals in a laboratory setting.[1][2][3][4][5] A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a splash hazard.[2] | Protects against dust particles and potential splashes. Standard safety glasses do not offer sufficient protection.[2] |
| Hands | Disposable nitrile gloves. Consider double-gloving for added protection.[2] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4] Wash hands thoroughly after removing gloves.[1] |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1] | Prevents inhalation of the compound, which is a primary route of exposure.[2] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[1][3]
Handling and Weighing
-
Location: All handling of the solid compound, especially weighing, should be performed in a chemical fume hood to control dust and potential vapors.[1][4]
-
Utensils: Use clean, designated spatulas and weigh boats.
-
Technique: Handle the compound gently to avoid creating dust.[1] If a solution is being prepared, add the solid to the solvent slowly.
Experimental Use
-
Containment: Conduct all experiments involving this compound within a fume hood.
-
Heating: If heating is required, be aware that the boiling point of the parent compound, xanthone, is between 349-350°C.[3] Thermal decomposition can release irritating gases and vapors.[3][6]
-
Spill Response: In case of a minor spill, clean it up immediately using dry methods to avoid generating dust.[2] Place the waste in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Collection:
-
Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[8] Do not use abbreviations.[8]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.[8]
-
Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[8] After rinsing, the container can be disposed of as regular waste, with the label removed or defaced.[9]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
